molecular formula C3H3BrN2 B114398 4-Bromo-1H-imidazole CAS No. 2302-25-2

4-Bromo-1H-imidazole

Katalognummer: B114398
CAS-Nummer: 2302-25-2
Molekulargewicht: 146.97 g/mol
InChI-Schlüssel: FHZALEJIENDROK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1H-imidazole (4-Br-1H-Im) is a heterocyclic building block containing an imidazole ring. It crystallizes in the monoclinic space group P21/c.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZALEJIENDROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177574
Record name 1H-Imidazole, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302-25-2
Record name 4-Bromoimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2302-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromoimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromoimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Bromoimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9S8CMG5AD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1H-imidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Its unique electronic properties and the presence of a reactive bromine atom make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3] The imidazole ring itself is a key component of many biologically active molecules, including purines in DNA and RNA.[4] This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for its synthesis, and key applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C₃H₃BrN₂[1][4]
Molecular Weight 146.97 g/mol [4][5]
CAS Number 2302-25-2[4]
Appearance Colorless to beige crystalline flakes or powder[6]
Melting Point 131-135 °C (lit.)[4]
Boiling Point (Predicted) 324.7 ± 15.0 °C[4]
Density (Predicted) 1.904 ± 0.06 g/cm³[4]
pKa (Predicted) 11.70 ± 0.10[4]
Solubility Slightly soluble in water[6]
Storage Temperature 2-8 °C[4]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: Spectra are available and typically show signals corresponding to the protons on the imidazole ring.[5][7][8]

  • ¹³C NMR: Spectra provide information on the carbon framework of the molecule.[7][9]

  • Infrared (IR) Spectroscopy: IR spectra, available as both KBr pellet and ATR-IR, exhibit characteristic peaks for the N-H and C-N stretching vibrations of the imidazole ring.[5]

  • Mass Spectrometry (MS): GC-MS data show the molecular ion peak, which is crucial for confirming the molecular weight. Due to the presence of bromine, a characteristic M+2 isotopic peak of similar intensity to the molecular ion peak is observed, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5][10]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Method 1: Bromination of Imidazole

This method involves the direct bromination of imidazole.

Workflow Diagram:

G imidazole Imidazole reaction1 Stir at Room Temperature (1 hour) imidazole->reaction1 bromine Bromine in Chloroform bromine->reaction1 solvent_removal Solvent Removal reaction1->solvent_removal suspension Suspend in Hot Water solvent_removal->suspension filtration Filtration suspension->filtration drying Dry under Vacuum filtration->drying product This compound drying->product

Caption: Synthesis of this compound via direct bromination.

Detailed Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve imidazole (60 g, 0.88 mol) in chloroform (360 ml) at room temperature.[4]

  • Addition of Bromine: Prepare a solution of bromine (138 g, 1 mol) in chloroform (100 ml). Add this solution dropwise to the imidazole solution.[4]

  • Reaction: Stir the resulting mixture at room temperature for 1 hour.[4]

  • Work-up:

    • Remove the solvent by rotary evaporation.[4]

    • Suspend the residue in hot water.[4]

    • Filter the suspension to collect the solid product.[4]

    • Dry the collected solid under vacuum to yield this compound.[4]

Method 2: Debromination of 2,4,5-Tribromo-1H-imidazole

This method involves the selective debromination of a polybrominated imidazole.

Workflow Diagram:

G tribromoimidazole 2,4,5-Tribromo-1H-imidazole reaction1 Reflux for 8 hours tribromoimidazole->reaction1 na2so3 Sodium Sulfite Solution (20%) na2so3->reaction1 cooling Cooling reaction1->cooling precipitation Precipitation of Solid cooling->precipitation filtration Vacuum Filtration precipitation->filtration product This compound filtration->product

Caption: Synthesis of this compound via debromination.

Detailed Protocol:

  • Reaction Setup: Combine 2,4,5-tribromo-1H-imidazole (32 g, 0.105 mol) with a 20% aqueous solution of sodium sulfite (66.34 g, 0.527 mol).[4] A more general protocol uses 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL) in a single-necked flask.[6][11]

  • Reaction: Reflux the mixture for 8 hours.[4] Another protocol suggests stirring for 6 hours at 110 °C.[6][11]

  • Work-up:

    • Cool the reaction mixture to allow the solid product to precipitate.[4]

    • Collect the precipitate by vacuum filtration to obtain this compound.[4]

    • Alternatively, after the reaction, ethyl acetate can be added for extraction. The organic layers are then combined, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[6][11]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various biologically active compounds.[1][3]

  • Pharmaceuticals: It is used in the development of antifungal and antibacterial agents.[1] The imidazole scaffold is present in numerous drugs, and the bromo-substituent provides a handle for further chemical modifications through cross-coupling reactions to build more complex molecular architectures.[1][3]

  • Agrochemicals: The compound is explored for its potential in creating fungicides to protect crops.[1]

  • Organic Synthesis: It serves as a versatile building block for constructing diverse molecular frameworks.[1]

  • Materials Science: this compound derivatives have been investigated for their applications in organic optoelectronics due to their electron transfer properties.[4]

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined set of chemical and physical properties. The synthetic routes to this molecule are well-established, allowing for its reliable production for research and development purposes. Its significance as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials underscores its importance to the scientific community. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a solid foundation of technical information for researchers and professionals engaged in work involving this compound.

References

An In-depth Technical Guide to 4-Bromo-1H-imidazole (CAS: 2302-25-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-imidazole, identified by CAS number 2302-25-2, is a pivotal heterocyclic building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique chemical structure, featuring a brominated imidazole ring, provides a versatile platform for a multitude of synthetic transformations, making it an indispensable intermediate in the development of novel therapeutic agents and functional materials.[3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, spectroscopic data, and key applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and safety information are also presented to support its practical application in a laboratory setting.

Physicochemical Properties

This compound is typically a colorless to beige crystalline solid.[1] Its core physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference
CAS Number 2302-25-2[2][4][5][6]
Molecular Formula C₃H₃BrN₂[2][4][5][6]
Molecular Weight 146.97 g/mol [4][5][6][7]
Appearance Colorless to beige crystalline flakes or powder[1][2]
Melting Point 131-135 °C[2][4][6]
Boiling Point (Predicted) 324.7 ± 15.0 °C[4]
Density (Predicted) 1.904 ± 0.06 g/cm³[4]
pKa (Predicted) 11.70 ± 0.10[4]
Solubility Slightly soluble in water[1]
Storage Temperature 2-8 °C[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the selective debromination of a polybrominated imidazole precursor or the direct bromination of imidazole. The general workflow for these synthetic strategies is outlined below.

G General Synthesis Workflow for this compound cluster_0 Method 1: Debromination cluster_1 Method 2: Direct Bromination Tribromo 2,4,5-Tribromoimidazole Reagent1 Sodium Sulfite (Na₂SO₃) in Water Tribromo->Reagent1 Reflux Product1 This compound Reagent1->Product1 Imidazole Imidazole Reagent2 Bromine (Br₂) in Acetic Acid Imidazole->Reagent2 Room Temp. Product2 This compound Reagent2->Product2

Caption: Key synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for common laboratory-scale syntheses are provided below.

Protocol 1: Synthesis from 2,4,5-Tribromoimidazole [1][5]

This method relies on the selective reduction of 2,4,5-tribromoimidazole.

  • Reaction Setup : To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).

  • Reaction Execution : Stir the reaction mixture vigorously at 110 °C for 6 hours.

  • Work-up and Isolation : After cooling, extract the reaction mixture with ethyl acetate.

  • Purification : Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target product, this compound. The reported yield for this method is approximately 89%.[5]

Protocol 2: Synthesis from Imidazole via Direct Bromination [4]

This protocol involves the direct electrophilic substitution of imidazole.

  • Reaction Setup : Prepare a solution of imidazole (2 g, 30 mmol) and sodium acetate (22 g) in 50 mL of glacial acetic acid.

  • Reagent Addition : Over a period of 30 minutes, add a solution of bromine (Br₂) (4.6 mL, 90 mmol) in acetic acid (10 mL) to the imidazole solution.

  • Reaction Execution : Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Isolation : Pour the reaction mixture into 50 mL of ice water. Filter the resulting precipitate and wash the residue with water to obtain this compound.

Protocol 3: Microwave-Assisted Synthesis from 2,4-Dibromo-1H-imidazole [4]

This method offers a rapid synthesis approach using microwave irradiation.

  • Reaction Setup : Combine 2,4-dibromo-1H-imidazole (113 mg), anhydrous sodium sulfite (252 mg, 2.0 mmol), and demineralized water (2.5 mL) in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Premixing : Premix the reaction mixture at a high stirring speed for one minute in a microwave synthesizer.

  • Reaction Execution : Irradiate the mixture in a microwave reactor at a maximum power of 150 W, maintaining a temperature of 100°C for 1 hour. Use compressed air for cooling.

  • Work-up and Isolation : After cooling the vessel to approximately 40°C, extract the reaction mixture with ethyl acetate (3 x 5 mL).

  • Purification : Dry the combined organic extracts over anhydrous MgSO₄ and evaporate the solvent under reduced pressure to obtain the final product.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

Data TypeDescriptionSource
¹H NMR Spectra available from multiple sources, confirming the proton environments in the imidazole ring.[7][8][9][10]
¹³C NMR Spectra available, showing the distinct carbon signals of the heterocyclic core.[7][8][11]
Mass Spectrometry (GC-MS) Mass spectra confirm the molecular weight and fragmentation pattern of the compound.[4][8]
Infrared (IR) Spectroscopy IR spectra provide information on the functional groups present.[8][10]

Applications in Research and Drug Development

This compound is a highly valued intermediate in organic synthesis due to its functionalized and reactive nature.[4] The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), while the imidazole core is a common scaffold in many biologically active molecules.[3][6]

Its primary applications include:

  • Pharmaceutical Development : It serves as a crucial starting material for synthesizing Active Pharmaceutical Ingredients (APIs).[3] It is a building block for antifungal, antibacterial, anti-inflammatory, and anti-tumor agents.[2][4]

  • Biochemical Research : Used in studies involving enzyme inhibition and receptor binding to elucidate biological processes.[2]

  • Agrochemicals : Explored for creating new fungicides to protect crops.[2]

  • Materials Science : Incorporated into polymers to enhance the properties of coatings and adhesives.[2]

The logical workflow below illustrates the central role of this compound in a typical drug discovery pipeline.

G Role of this compound in Drug Discovery Start This compound (Building Block) Synth Synthetic Modification (e.g., Cross-Coupling, N-Alkylation) Start->Synth Versatile Reactivity Library Compound Library Generation Synth->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: The utility of this compound in a drug discovery workflow.

Safety and Handling

This compound is considered hazardous and requires careful handling in a well-ventilated area using appropriate personal protective equipment (PPE).[12][13]

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral H301: Toxic if swallowedP270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6][14]
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][13]
Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][13]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection : Wear tightly fitting safety goggles.[12]

  • Skin Protection : Handle with chemical-impermeable gloves and wear protective clothing.[12][13]

  • Respiratory Protection : Use a full-face respirator if exposure limits are exceeded.[12]

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, locked up and away from incompatible materials.[12][13]

References

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-imidazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable intermediate in the synthesis of a wide range of bioactive molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, detailed spectroscopic characterization, and established synthetic protocols. The document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₃H₃BrN₂, is an aromatic heterocyclic compound. The imidazole ring is a five-membered ring containing two nitrogen atoms. The presence of the bromine atom at the C4 position significantly influences the electronic distribution within the ring, impacting its reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2302-25-2[1][3]
Molecular Formula C₃H₃BrN₂[1][3]
Molecular Weight 146.97 g/mol [1]
Appearance Colorless to beige crystalline flakes or powder
Melting Point 131-135 °C[1]
Boiling Point (Predicted) 324.7±15.0 °C[1]
Density (Predicted) 1.904±0.06 g/cm³[1]
pKa (Predicted) 11.70±0.10[1]
Solubility Slightly soluble in water

The crystal structure of this compound has been determined at 200 K and it crystallizes in the monoclinic space group P2₁/c.

Spectroscopic Characterization

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignmentSolventReference
7.64s1HCDCl₃[4]
7.17s1HCDCl₃[4]

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolventReference
~138C2Not Specified[5][6]
~127C5Not Specified[5][6]
~122C4Not Specified[5][6]
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 4: Key IR Absorption Bands for Imidazole Derivatives

Wavenumber (cm⁻¹)AssignmentReference
3100-3000Aromatic C-H stretch[7]
1600-1585C=C stretching in aromatic ring[7]
1500-1400C=C stretching in aromatic ring[7]
1422C-N stretch in imidazole ring[8]
1250-1000C-H in-plane bending[7]
650-395C-Br stretch in aromatic bromo compounds[9]
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with an approximate 1:1 ratio.[10]

Table 5: Mass Spectrometry Data for this compound

m/zInterpretationReference
146[M]⁺ (with ⁷⁹Br)[11]
148[M+2]⁺ (with ⁸¹Br)[11]
67Fragment ion[11]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Bromination of Imidazole followed by Reductive Debromination

This two-step method involves the initial tribromination of imidazole, followed by selective reduction to yield the desired this compound.

Experimental Workflow: Synthesis Method 1

G Synthesis of this compound via Tribromination-Reduction cluster_step1 Step 1: Tribromination of Imidazole cluster_step2 Step 2: Reductive Debromination imidazole Imidazole in Chloroform reaction1 Stir at room temperature for 1 hour imidazole->reaction1 bromine Bromine in Chloroform bromine->reaction1 workup1 Solvent removal, suspension in hot water, filtration, and drying reaction1->workup1 tribromoimidazole 2,4,5-Tribromo-1H-imidazole workup1->tribromoimidazole reaction2 Reflux for 8 hours tribromoimidazole->reaction2 sodium_sulfite 20% Aqueous Sodium Sulfite sodium_sulfite->reaction2 workup2 Cooling, vacuum filtration reaction2->workup2 product This compound workup2->product G Direct Synthesis of this compound reactants Imidazole and Sodium Acetate in Glacial Acetic Acid reaction Stir at room temperature for 2 hours reactants->reaction bromine Bromine in Acetic Acid bromine->reaction workup Pour into ice water, filter, wash with water reaction->workup product This compound workup->product

References

Synthesis of 4-Bromo-1H-imidazole from Imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for preparing 4-Bromo-1H-imidazole from imidazole. This compound is a crucial heterocyclic building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to facilitate a comprehensive understanding of the synthetic processes.

Overview of Synthetic Strategies

The synthesis of this compound from imidazole primarily involves electrophilic bromination of the imidazole ring. However, the high reactivity of the imidazole nucleus presents a significant challenge in achieving selective monobromination, often leading to the formation of di- and tri-brominated byproducts.[1][2] Consequently, the most effective and high-yielding methods typically employ a two-step process involving perbromination followed by selective reduction, or carefully controlled direct bromination.

The main strategies covered in this guide are:

  • Two-Step Synthesis via Perbromination and Reductive Debromination: This is a robust and commonly employed method that involves the initial synthesis of 2,4,5-tribromo-1H-imidazole, followed by a selective chemical reduction to yield the desired this compound.[3][4]

  • Direct Bromination with Bromine: This approach uses elemental bromine, typically in a solvent like acetic acid, to directly brominate imidazole. The reaction conditions must be carefully controlled to favor the mono-brominated product.[3]

  • Direct Bromination with N-Bromosuccinimide (NBS): Utilizing a milder brominating agent like NBS can offer an alternative to elemental bromine, though it may also result in a mixture of mono-, di-, and tribromoimidazoles.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its physical properties.

Table 1: Comparison of Synthetic Protocols

MethodStarting MaterialBrominating AgentKey Reagents/SolventsReaction ConditionsProductYieldReference
Two-Step ImidazoleBromine (Br₂)Chloroform, Sodium Sulfite (Na₂SO₃), WaterStep 1: RT, 1h. Step 2: Reflux (110°C), 6-8hThis compound~89%[3][4]
Direct ImidazoleBromine (Br₂)Acetic Acid, Sodium AcetateRoom Temperature, 2hThis compoundNot specified[3]
Direct (NBS) ImidazoleN-Bromosuccinimide (NBS)Dimethylformamide (DMF)Maintained for 110hThis compoundNot specified[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 2302-25-2
Molecular Formula C₃H₃BrN₂
Molecular Weight 146.97 g/mol
Melting Point 131-135°C
Boiling Point 324.7 ± 15.0°C (Predicted)
Density 1.904 ± 0.06 g/cm³ (Predicted)
pKa 11.70 ± 0.10 (Predicted)

Data sourced from[3].

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and general experimental procedures.

G cluster_0 Two-Step Synthesis cluster_1 Direct Bromination Imidazole Imidazole Tribromo 2,4,5-Tribromo-1H-imidazole Imidazole->Tribromo Br₂, Chloroform Room Temperature Bromo4 This compound Tribromo->Bromo4 Na₂SO₃, H₂O Reflux (110°C) Imidazole2 Imidazole Bromo4_2 This compound Imidazole2->Bromo4_2 Br₂, Acetic Acid, NaOAc Room Temperature G start Start: Imidazole & Solvent add_reagent Add Brominating Agent (e.g., Br₂ or NBS) start->add_reagent react Stir at Specified Temperature & Time add_reagent->react quench Quench Reaction (e.g., add to ice water) react->quench workup Aqueous Workup / Extraction (if applicable) quench->workup filter Collect Precipitate by Filtration quench->filter If precipitate forms directly workup->filter wash Wash Solid with Water filter->wash dry Dry Product (e.g., under vacuum) wash->dry end End: Purified This compound dry->end

References

Reactivity Profile of the 4-Bromo-1H-imidazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-1H-imidazole scaffold is a pivotal building block in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures.[1] Its unique electronic properties and multiple reactive sites allow for a diverse range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the reactivity profile of the this compound ring, complete with experimental protocols and quantitative data to support further research and development.

Physicochemical Properties

This compound is a white to off-white solid with a molecular weight of 146.97 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
CAS Number 2302-25-2
Molecular Formula C₃H₃BrN₂
Molecular Weight 146.97 g/mol
Melting Point 131-135 °C
Boiling Point 324.7±15.0 °C (Predicted)
Density 1.904±0.06 g/cm³
pKa 11.70±0.10 (Predicted)

Table 1: Physicochemical properties of this compound.[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and complexities. The choice of method often depends on the desired scale and purity.

Bromination of Imidazole

Direct bromination of imidazole can lead to a mixture of brominated products. However, under controlled conditions, this compound can be obtained.

Experimental Protocol:

To a solution of imidazole (2 g, 30 mmol) and sodium acetate (22 g) in 50 mL of glacial acetic acid, a solution of Br₂ (4.6 mL, 90 mmol) in acetic acid (10 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured into 50 mL of ice water, and the resulting precipitate is filtered. The residue is washed with water to obtain this compound.[1]

Selective Debromination of Tribromoimidazole

A high-yielding synthesis involves the selective debromination of 2,4,5-tribromo-1H-imidazole.

Experimental Protocol:

A mixture of 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL) is stirred at 110 °C for 6 hours. After completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound.[2]

Quantitative Data:

Starting MaterialReagentsSolventTimeTemperatureYield
ImidazoleBr₂, Sodium AcetateAcetic Acid2 hRoom Temp.Moderate
2,4,5-TribromoimidazoleSodium SulfiteWater6 h110 °C89%

Table 2: Comparison of synthetic methods for this compound.[2]

Reactivity at the Carbon Atoms

The carbon atoms of the this compound ring are susceptible to both electrophilic and nucleophilic attack, as well as transition metal-catalyzed cross-coupling reactions.

Electrophilic Substitution

The imidazole ring is generally electron-rich and undergoes electrophilic substitution. However, the bromine atom at the C4 position is deactivating. Further substitution often requires forcing conditions or protection of the ring nitrogen. A notable example is the synthesis of 4-bromo-2-nitro-1H-imidazole, which proceeds through protection of the imidazole nitrogen, followed by bromination and deprotection.[3]

Experimental Protocol (Synthesis of 4-bromo-2-nitro-1H-imidazole):

This is a multi-step synthesis. Initially, 2-nitroimidazole is protected with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The protected intermediate is then brominated with N-bromosuccinimide (NBS). Finally, the SEM protecting group is removed using trifluoroacetic acid to yield 4-bromo-2-nitro-1H-imidazole.[3] The overall yield for this three-step process is reported to be around 67.5%.[3]

Nucleophilic Aromatic Substitution

While less common for electron-rich heteroaromatics, nucleophilic aromatic substitution (SNAr) can occur on the this compound ring, particularly with strong nucleophiles or under activating conditions. The reaction proceeds via an addition-elimination mechanism.

Cross-Coupling Reactions

The bromine atom at the C4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal for creating C-C and C-N bonds.

This reaction is widely used to form carbon-carbon bonds by coupling this compound with arylboronic acids.[4]

Experimental Protocol:

A mixture of 4(5)-bromo-1H-imidazole, an arylboronic acid, and a palladium catalyst such as PdCl₂(dppf) is reacted under phase-transfer conditions to yield 4(5)-aryl-1H-imidazoles.[4]

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidCatalystBaseSolvent SystemYield
4-Fluorophenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/H₂O60% (for N-methylated derivative)

Table 3: Representative yield for Suzuki-Miyaura coupling of a 4-bromo-1,2-dimethyl-1H-imidazole.[5]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid Heating Heating under Inert Atmosphere Reactants->Heating Add Catalyst/Base & Solvent Catalyst_Base Pd Catalyst (e.g., PdCl₂(dppf)) + Base (e.g., K₂CO₃) Catalyst_Base->Heating Solvent Solvent (e.g., Toluene/H₂O) Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product 4-Aryl-1H-imidazole Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow.

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6][7]

General Experimental Protocol:

To a solution of the this compound in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and the terminal alkyne are added. The reaction is typically stirred at room temperature or with gentle heating until completion.[8]

The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted imidazole with a new C-C double bond.[9]

This reaction is a powerful method for the formation of C-N bonds, coupling this compound with various amines.

Reactivity at the Nitrogen Atoms

The nitrogen atoms of the this compound ring are nucleophilic and can readily undergo reactions such as alkylation and acylation.

N-Alkylation

Alkylation of the imidazole nitrogen is a common transformation. Due to tautomerism, alkylation of this compound can potentially lead to a mixture of 1,4- and 1,5-disubstituted imidazoles. The regioselectivity is influenced by the nature of the substituent, the alkylating agent, and the reaction conditions.

General Experimental Protocol:

To a solution of this compound in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., K₂CO₃, NaH) is added, followed by the alkylating agent (e.g., an alkyl halide). The reaction is stirred at room temperature or heated to drive it to completion.

N-Acylation

The imidazole nitrogen can be acylated using acyl chlorides or anhydrides, typically in the presence of a base. This reaction is useful for introducing carbonyl functionalities or for protecting the imidazole ring.

General Experimental Protocol:

This compound is dissolved in an inert solvent like dichloromethane or THF. A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of the acyl chloride. The reaction is usually carried out at room temperature.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic signals for the imidazole ring protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound, with a characteristic isotopic pattern for bromine.

  • Infrared Spectroscopy (IR): The IR spectrum shows characteristic absorption bands for the N-H and C-H stretching vibrations of the imidazole ring.

Conclusion

The this compound ring is a highly valuable and versatile scaffold in organic synthesis. Its reactivity profile, characterized by susceptibility to electrophilic and nucleophilic substitution, a wide range of cross-coupling reactions, and facile N-functionalization, provides chemists with a powerful toolkit for the construction of diverse and complex molecules. The experimental protocols and data summarized in this guide serve as a practical resource for researchers engaged in the exploration and application of this important heterocyclic building block.

References

The Versatility of 4-Bromo-1H-imidazole: A Technical Guide to its Applications in Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Bromo-1H-imidazole, a versatile heterocyclic building block, is proving to be an indispensable component in the synthesis of a wide array of fine chemicals, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its applications, synthesis methodologies, and the biological pathways influenced by its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

The unique chemical architecture of this compound, characterized by a reactive bromine atom on the imidazole ring, allows for extensive functionalization, making it a crucial intermediate in the creation of complex, biologically active molecules.[1][2] Its utility spans from the development of potent antifungal and antibacterial agents to the synthesis of targeted anticancer therapies and the production of specialized agrochemicals.[2][3]

Core Applications in Fine Chemical Synthesis

This compound serves as a foundational scaffold for a multitude of bioactive compounds. Its applications are diverse and continue to expand:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[2] Its derivatives have shown significant promise as antifungal agents by inhibiting the ergosterol biosynthesis pathway.[4] Furthermore, it is a crucial component in the development of novel anticancer drugs, including inhibitors of key signaling pathways like TGF-β and various protein kinases.[3][5]

  • Agrochemicals: The imidazole scaffold is utilized in creating fungicides to protect crops from fungal infections, thereby enhancing agricultural output.[2]

  • Materials Science: this compound and its derivatives are being explored for their role in the development of novel materials, including ionic liquids and polymers with enhanced properties.[6]

  • Biochemical Research: This compound is instrumental in studies related to enzyme inhibition and receptor binding, aiding in the elucidation of biological processes and the development of new therapeutic strategies.[2]

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization are critical processes for its application in fine chemical production. Several synthetic routes have been established, with varying yields and complexities.

Table 1: Synthesis of this compound Derivatives - Quantitative Data
Starting MaterialProductReaction TypeReagents and ConditionsYield (%)Reference
2,4,5-TribromoimidazoleThis compoundDebrominationSodium sulfite, water, 110 °C, 6 h89[7][8]
1,2-dimethyl-1H-imidazole4-bromo-1,2-dimethyl-1H-imidazoleBromination/Debrominationi) NBS/DMF; ii) iPrMgCl, THF, -25°C, 1h92[9][10]
4-bromo-1,2-dimethyl-1H-imidazole and 4-fluorophenylboronic acid4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazoleSuzuki-Miyaura CouplingNot specified60[3][11]
4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazoleBrominationNBS, MeOH80[3][11]
5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole and boronate 5Compound 6Suzuki-Miyaura CouplingNot specified40[3][11]
2-nitroimidazole4-bromo-2-nitro-1H-imidazoleMulti-step synthesis1) NaH, SEM-Cl, THF; 2) NBS, DMF/CHCl3; 3) TFA, DCMHigh overall yield[6][12]

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are protocols for key reactions.

Protocol 1: Synthesis of this compound from 2,4,5-Tribromoimidazole

This procedure details the selective debromination of 2,4,5-tribromoimidazole to yield this compound.

Materials:

  • 2,4,5-Tribromoimidazole

  • Sodium sulfite

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).[7][8]

  • Stir the reaction mixture for 6 hours at 110 °C.[7][8]

  • After completion of the reaction, allow the mixture to cool and extract with ethyl acetate.[7][8]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[7][8]

  • Remove the ethyl acetate by concentration under reduced pressure to afford the target product, this compound (20.5 g, 89% yield).[7][8]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-imidazole Derivative

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a bromo-imidazole with an arylboronic acid.

Materials:

  • Bromo-imidazole derivative (e.g., 4-bromo-1,2-dimethyl-1H-imidazole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K3PO4)

  • Solvent (e.g., 1,4-Dioxane)

  • Water

Procedure:

  • To a Schlenk flask, add the palladium catalyst (5 mol %) and the bromo-imidazole derivative (1.0 equivalent).[13]

  • Add the solvent (e.g., 6 mL of 1,4-Dioxane) and stir the mixture under an inert atmosphere for 30 minutes at room temperature.[13]

  • Add the arylboronic acid (1.1 equivalents), the base (2.0 equivalents), and distilled water (1.5 mL).[13]

  • Reflux the reaction mixture at 70-80 °C for 18-22 hours.[13]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Biological Signaling Pathways

Derivatives of this compound exert their biological effects by modulating specific signaling pathways. Understanding these pathways is critical for rational drug design and development.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Many imidazole-based antifungal agents function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[4]

CYP51_Inhibition_Pathway cluster_pathway cluster_action cluster_outcome acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane (Disrupted) cyp51 CYP51 (14α-demethylase) cyp51->lanosterol catalyzes imidazole Imidazole Antifungal (derived from this compound) imidazole->cyp51 inhibits growth_inhibition Fungal Growth Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.

Anticancer Activity: Targeting Kinase Signaling

Imidazole-containing compounds have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival.

TGF-β Signaling Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[14][15] Imidazole derivatives have been developed as inhibitors of the TGF-β receptor I (TGFβRI) kinase, thereby blocking the downstream signaling cascade that promotes tumor progression.[16]

TGF_beta_Inhibition_Pathway cluster_nucleus tgf_beta TGF-β Ligand tgfbr2 TGF-β Receptor II (TβRII) tgf_beta->tgfbr2 tgfbr1 TGF-β Receptor I (TβRI) tgfbr2->tgfbr1 activates smad23 SMAD2/3 tgfbr1->smad23 phosphorylates imidazole_inhibitor Imidazole Inhibitor (derived from this compound) imidazole_inhibitor->tgfbr1 inhibits smad4 SMAD4 smad23->smad4 complexes with smad_complex SMAD2/3-SMAD4 Complex smad4->smad_complex gene_transcription Gene Transcription (EMT, Invasion, Metastasis) smad_complex->gene_transcription translocates to nucleus and regulates nucleus Nucleus inhibition_outcome Inhibition of Tumor Progression gene_transcription->inhibition_outcome

Caption: Inhibition of the TGF-β signaling pathway by imidazole-based inhibitors.

Casein Kinase Inhibition: Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor progression by phosphorylating numerous substrates involved in cell survival and proliferation.[17] Imidazole-based molecules have been identified as potent inhibitors of CK2.

CK2_Inhibition_Workflow cluster_inhibition ck2 Casein Kinase 2 (CK2) pro_survival_proteins Pro-survival and Proliferation Proteins ck2->pro_survival_proteins phosphorylates and activates tumor_growth Tumor Growth and Survival imidazole_inhibitor Imidazole Inhibitor (derived from this compound) imidazole_inhibitor->ck2 inhibits pro_survival_proteins->tumor_growth promotes apoptosis Apoptosis cell_cycle_arrest Cell Cycle Arrest tumor_growth->apoptosis tumor_growth->cell_cycle_arrest

Caption: Workflow of tumor growth inhibition via Casein Kinase 2 (CK2) inhibition.

Conclusion

This compound is a cornerstone molecule in the synthesis of fine chemicals, with profound implications for the pharmaceutical and agrochemical sectors. Its versatility as a scaffold allows for the development of a diverse range of bioactive compounds that can modulate key biological pathways. The continued exploration of its synthetic potential and biological activities promises to yield novel solutions for pressing challenges in human health and agriculture. This technical guide serves as a foundational resource for professionals dedicated to advancing chemical synthesis and drug discovery.

References

Methodological & Application

Standard Protocol for the Synthesis of 4-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-1H-imidazole, a valuable building block in medicinal chemistry and organic synthesis. The featured method is a robust two-step process involving the initial perbromination of imidazole to form 2,4,5-tribromoimidazole, followed by a selective reductive debromination to yield the desired this compound. This approach offers excellent control and a high yield of the target compound. An alternative direct bromination method is also presented for comparison. This guide includes detailed experimental procedures, a comparative table of synthetic methodologies, and key characterization data to ensure reliable and reproducible results in a laboratory setting.

Introduction

This compound is a key heterocyclic intermediate utilized in the synthesis of a wide range of biologically active molecules. Its structure is a common motif in pharmaceuticals and agrochemicals. The controlled and efficient synthesis of this compound is therefore of significant interest to the scientific community. While direct bromination of imidazole is possible, it often leads to a mixture of mono- and poly-brominated products, complicating purification and reducing the overall yield of the desired 4-bromo isomer. A more strategic and high-yielding approach involves the exhaustive bromination of imidazole to 2,4,5-tribromoimidazole, followed by a selective debromination. This two-step protocol provides a more reliable route to the target molecule in high purity.

Comparative Data of Synthetic Protocols

The following table summarizes two common methods for the synthesis of this compound, highlighting key quantitative differences to aid in method selection.

ParameterMethod 1: Perbromination followed by DebrominationMethod 2: Direct Bromination in Acetic Acid
Starting Material ImidazoleImidazole
Key Reagents Bromine, Chloroform, Sodium SulfiteBromine, Acetic Acid, Sodium Acetate
Intermediate 2,4,5-TribromoimidazoleNot isolated
Reaction Time Step 1: 1 hour; Step 2: 6-8 hours2 hours
Reaction Temperature Step 1: Room Temperature; Step 2: Reflux (110°C)Room Temperature
Reported Yield ~89%[1]Not explicitly stated, but generally lower due to mixed products
Purity of Crude Product HighMixture of brominated imidazoles
Purification Extraction and concentration[1]Filtration and washing[2]

Experimental Protocols

Method 1: Two-Step Synthesis via Perbromination and Selective Debromination

This protocol is the recommended method due to its high yield and product purity.

Step 1: Synthesis of 2,4,5-Tribromo-1H-imidazole

  • Reaction Setup: In a well-ventilated fume hood, dissolve imidazole (60 g, 0.88 mol) in chloroform (360 ml) in a suitable reaction vessel equipped with a dropping funnel and a magnetic stirrer.[2]

  • Addition of Bromine: Prepare a solution of bromine (138 g, 1 mol) in chloroform (100 ml) and add it dropwise to the imidazole solution at room temperature over a period of 30-60 minutes with continuous stirring.[2]

  • Reaction: Stir the resulting mixture for an additional hour at room temperature.[2]

  • Work-up: Remove the solvent by rotary evaporation. Suspend the resulting residue in hot water, filter the solid, and dry it under vacuum to obtain 2,4,5-tribromo-1H-imidazole as a white solid.[2]

Step 2: Synthesis of this compound

  • Reaction Setup: To a single-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).[1]

  • Reaction: Heat the mixture to 110°C and stir for 6 hours.[1]

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate for extraction. Separate the organic layer, and combine multiple extracts. Dry the combined organic layers with anhydrous sodium sulfate.[1]

  • Isolation: Remove the ethyl acetate by concentration under reduced pressure to yield the target product, this compound.[1] The reported yield for this step is 89%.[1]

Method 2: Direct Bromination in Acetic Acid

This method is faster but may result in a mixture of products requiring more extensive purification.

  • Reaction Setup: In a suitable reaction vessel, dissolve imidazole (2 g, 30 mmol) and sodium acetate (22 g) in 50 mL of glacial acetic acid.[2]

  • Addition of Bromine: Over a period of 30 minutes, add a solution of Br2 (4.6 mL, 90 mmol) in acetic acid (10 mL) to the reaction mixture.[2]

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.[2]

  • Work-up: Pour the reaction mixture into 50 ml of ice water.[2]

  • Isolation: Collect the resulting precipitate by filtration and wash the residue with water to obtain this compound.[2]

Characterization Data for this compound

PropertyValue
Molecular Formula C₃H₃BrN₂
Molecular Weight 146.97 g/mol [2]
Appearance Off-white powder
Melting Point 131-135°C[2]
¹H NMR (d₆-DMSO)δ 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H)
¹³C NMR Data not readily available in searched sources
Mass Spec (LC-MS) m/z: 147.149 (M+H⁺)[2]

Synthesis Workflow

The following diagram illustrates the logical flow of the recommended two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Perbromination cluster_step2 Step 2: Selective Debromination Imidazole Imidazole Tribromoimidazole 2,4,5-Tribromoimidazole Imidazole->Tribromoimidazole Bromination at RT Reagents1 Br₂ Chloroform Reagents1->Imidazole FinalProduct This compound Tribromoimidazole->FinalProduct Reflux (110°C) Reagents2 Na₂SO₃ Water Reagents2->Tribromoimidazole

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chloroform is a suspected carcinogen and should be handled in a fume hood.

  • Always wear appropriate PPE when handling any chemicals.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

Application Notes and Protocols for N-Arylation of 4-Bromoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common N-arylation techniques for 4-bromoimidazole, a critical transformation in the synthesis of pharmaceuticals and other functional materials. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The N-arylation of imidazoles is a fundamental C-N bond-forming reaction that introduces an aryl group onto a nitrogen atom of the imidazole ring. 4-bromoimidazole is a versatile building block, and its N-arylation provides access to a diverse range of molecular scaffolds with potential applications in drug discovery and materials science. The bromine atom at the C4-position can be retained for further functionalization or can influence the electronic properties of the resulting N-arylated imidazole. This document outlines three major catalytic methods for the N-arylation of 4-bromoimidazole: Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.

General Experimental Workflow

A typical N-arylation experiment involves the careful assembly of reactants and catalyst under an inert atmosphere to prevent degradation of the catalyst and reagents. The following diagram illustrates a general workflow.

Experimental Workflow General Experimental Workflow for N-Arylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dry Schlenk flask under inert gas (Ar/N2) Reagents Add 4-bromoimidazole, arylating agent, base, ligand, and catalyst Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Heating Heat to specified temperature with stirring Solvent->Heating Monitoring Monitor reaction by TLC or GC-MS Heating->Monitoring Quench Cool to room temperature and quench if necessary Monitoring->Quench Filter Filter through Celite to remove solids Quench->Filter Extract Extract with organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify Characterization Characterization Purify->Characterization Characterize by NMR, MS, etc.

A general workflow for N-arylation reactions.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. It typically employs a palladium catalyst with a phosphine-based ligand. This method is known for its high functional group tolerance and broad substrate scope.[1] For unsymmetric imidazoles, such as 4-bromoimidazole, regioselectivity can be a key consideration, though often the N1-arylated product is favored.[2][3]

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the imidazole, deprotonation by a base, and reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Cycle Buchwald-Hartwig N-Arylation Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Ligand_Exch Ligand Exchange PdII_ArX->Ligand_Exch Imidazole-H PdII_Ar_Im L_nPd(II)(Ar)(Im) Ligand_Exch->PdII_Ar_Im -HX Deprotonation Deprotonation PdII_Ar_Im->Deprotonation Base PdII_Ar_Im- [L_nPd(II)(Ar)(Im-)]+ Deprotonation->PdII_Ar_Im- - Base-H+ Red_Elim Reductive Elimination PdII_Ar_Im-->Red_Elim Ar-Imidazole Red_Elim->Pd0

Catalytic cycle for Buchwald-Hartwig N-arylation.
Quantitative Data

The following table summarizes representative conditions for the palladium-catalyzed N-arylation of 4-substituted imidazoles, which can serve as a starting point for the optimization of 4-bromoimidazole N-arylation.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1BromobenzenePd₂(dba)₃ (0.75)L1 (1.8)K₃PO₄Toluene/Dioxane120597[2]
24-ChlorotoluenePd₂(dba)₃ (1.5)L1 (3.6)K₃PO₄Toluene/Dioxane120595[2]
33-BromopyridinePd₂(dba)₃ (1.5)L1 (3.6)K₃PO₄Toluene/Dioxane120592[2]
44-BromoanisolePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108~90[4]

L1 = A specific biaryl phosphine ligand described in the reference.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add 4-bromoimidazole (1.2 mmol) and the aryl halide (1.0 mmol) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 110-120 °C) and stirred vigorously for the specified time (typically 5-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, 20 mL) and filtered through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: The filtrate is washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-4-bromoimidazole.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[1] While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols employ catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[2][5]

Catalytic Cycle

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-imidazolate species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active Cu(I) catalyst.

Ullmann Cycle Ullmann Condensation Catalytic Cycle CuI Cu(I)X Coordination Coordination CuI->Coordination Imidazole-H CuI_Im Cu(I)(Im)X Coordination->CuI_Im Deprotonation Deprotonation CuI_Im->Deprotonation Base CuI_Im- Cu(I)(Im-) Deprotonation->CuI_Im- - Base-H+, -X Ox_Add Oxidative Addition CuI_Im-->Ox_Add Ar-X CuIII Ar-Cu(III)(Im-)(X) Ox_Add->CuIII Red_Elim Reductive Elimination CuIII->Red_Elim Ar-Imidazole Red_Elim->CuI

Catalytic cycle for Ullmann N-arylation.
Quantitative Data

The following table presents representative conditions for the copper-catalyzed N-arylation of imidazoles with aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodotolueneCuI (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane11024~90[2]
24-Bromo-3-(trifluoromethyl)anilineCuI (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane10018~90[2]
34-BromoanisoleCuI (5)L-Proline (10)K₂CO₃DMSO11024~85[2]
42-BromotolueneCu₂O (5)Salicylaldoxime (10)K₃PO₄Dioxane11024~80[2]
Experimental Protocol: General Procedure for Ullmann N-Arylation
  • Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine CuI (0.05 mmol, 5 mol%), the ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), 4-bromoimidazole (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or DMSO, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl-4-bromoimidazole.[2]

Copper-Catalyzed N-Arylation with Arylboronic Acids (Chan-Lam Coupling)

The Chan-Lam coupling reaction provides a powerful method for the N-arylation of imidazoles using arylboronic acids as the aryl source.[6] This reaction is often carried out under milder conditions compared to the Ullmann condensation and can be performed in the presence of air.

Catalytic Cycle

The Chan-Lam coupling is initiated by the formation of a copper(II)-imidazolate complex. Transmetalation with the arylboronic acid, followed by reductive elimination from a Cu(III) intermediate (or a related pathway), affords the N-arylated product. The Cu(I) species is then reoxidized to Cu(II) by an oxidant, often atmospheric oxygen.

Chan-Lam Cycle Chan-Lam Coupling Catalytic Cycle CuII Cu(II) Coord_Deprot Coordination & Deprotonation CuII->Coord_Deprot Imidazole-H, Base CuII_Im- Cu(II)(Im-) Coord_Deprot->CuII_Im- Transmetalation Transmetalation CuII_Im-->Transmetalation ArB(OH)2 CuIII_Ar_Im- Ar-Cu(III)(Im-) Transmetalation->CuIII_Ar_Im- Red_Elim Reductive Elimination CuIII_Ar_Im-->Red_Elim Ar-Imidazole CuI Cu(I) Red_Elim->CuI Oxidation Oxidation CuI->Oxidation O2 Oxidation->CuII

Catalytic cycle for Chan-Lam N-arylation.
Quantitative Data

The following table provides representative conditions for the Chan-Lam N-arylation of imidazoles.

EntryArylboronic AcidCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidCu(OAc)₂ (10)PyridineEt₃NCH₂Cl₂RT48High[6]
24-Methylphenylboronic acidCu(OAc)₂ (10)NoneNa₂CO₃Dioxane/H₂O801285[7]
34-Methoxyphenylboronic acidCu(OAc)₂ (10)TMEDA (20)K₂CO₃DMF60692[8]
43-Chlorophenylboronic acidCuCl (10)NoneEt₃NMeOHRT24~80[9]
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
  • Preparation: To a round-bottom flask, add Cu(OAc)₂ (0.1 mmol, 10 mol%), 4-bromoimidazole (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Solvent and Base Addition: Add the solvent (e.g., CH₂Cl₂, MeOH, or DMF, 10 mL) and the base (e.g., triethylamine or pyridine, 2.0 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature or the specified temperature, open to the atmosphere, for the required time (typically 12-48 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-bromoimidazole.

Microwave-Assisted N-Arylation

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and shorter reaction times.[10] All three major N-arylation techniques can be adapted for microwave synthesis.

Key Advantages of Microwave Synthesis:
  • Rapid Heating: Direct and efficient heating of the reaction mixture.

  • Shorter Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[4]

  • Improved Yields: In some cases, microwave heating can lead to higher product yields and fewer side products.[9]

Representative Microwave Conditions
Reaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
Buchwald-HartwigPd₂(dba)₃ (2)XPhos (4)t-BuONaToluene15010>95[4]
UllmannCu₂O (10)NoneK₃PO₄DMF1006070-90[9]
Chan-LamCu(OAc)₂ (10)NoneEt₃NEtOH10015~85[11]

The protocols for microwave-assisted reactions are similar to the conventional heating methods, with the primary difference being the use of a dedicated microwave reactor and sealed reaction vessels rated for the expected pressures and temperatures.

Conclusion

The N-arylation of 4-bromoimidazole can be successfully achieved using palladium- or copper-catalyzed methods. The choice of method will depend on the specific arylating agent, functional group tolerance, and available laboratory equipment. The Buchwald-Hartwig amination offers broad applicability with aryl halides. The Ullmann condensation is a classic, cost-effective method, particularly with modern, milder protocols. The Chan-Lam coupling provides a convenient route using arylboronic acids, often under mild, aerobic conditions. Microwave-assisted synthesis offers a significant acceleration for all these transformations. The provided protocols and data serve as a guide for the development of efficient and high-yielding N-arylation reactions of 4-bromoimidazole.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in a wide range of biologically active compounds and functional materials. The amination of heteroaromatic halides, such as 4-Bromo-1H-imidazole, provides a direct route to substituted aminoimidazoles, which are important building blocks in drug discovery. However, five-membered nitrogen-containing heterocycles can be challenging coupling partners due to their potential to inhibit or deactivate the palladium catalyst.[3]

This document provides detailed application notes and protocols for the successful Buchwald-Hartwig amination of this compound with a variety of amine coupling partners. The protocols described herein are based on optimized conditions that utilize a specific palladium precatalyst and a bulky biarylphosphine ligand to achieve high yields.[3]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle that is initiated by the oxidative addition of the aryl halide to a palladium(0) species.[1][2][4] The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination event that furnishes the desired N-aryl amine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][4] The choice of ligand is crucial for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and stabilizes the palladium catalyst.[2]

Data Presentation

The following tables summarize the quantitative data for the Buchwald-Hartwig amination of this compound, including ligand screening and the scope of amine coupling partners.

Table 1: Ligand Effects on the Palladium-Catalyzed Amination of this compound with Aniline [3]

EntryPrecatalystLigandConversion (%)Yield (%)
1P1L12713
2P2L270
3P3L310077
4P4L4 (tBuBrettPhos)10085 (87)
5P5L540
6P6L680
Reaction conditions: this compound (0.3 mmol), aniline (0.36 mmol), LHMDS (0.66 mmol), precatalyst, and ligand in THF at room temperature for 12 hours. Yields were determined by 1H NMR of the crude reaction mixture using an internal standard. The value in parentheses represents the isolated yield.

Table 2: Scope of Amine Coupling Partners for the Amination of this compound [3][5]

ProductAmineYield (%)
1a4-Methoxyaniline92
1b3,4-Dimethoxyaniline91
1c4-(Trifluoromethyl)aniline88
1d4-Cyanoaniline85
1e2-Aminopyridine75
1f3-Aminopyridine82
1g2-Amino-5-methylpyridine78
Reaction conditions: this compound (1.0 mmol), amine (1.2 mmol), LHMDS (2.2 mmol), P4 (1-2 mol%), L4 (1-2 mol%) in THF. Isolated yields are an average of two runs.

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6] All glassware must be oven-dried and cooled under an inert atmosphere before use. The solvent (THF) should be anhydrous and deoxygenated prior to use.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst P4 (based on tBuBrettPhos ligand L4)

  • tBuBrettPhos ligand (L4)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox equipment

  • Oven-dried glassware

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the Schlenk tube, add the amine (1.2 mmol, 1.2 equiv), the palladium precatalyst P4 (0.01-0.02 mmol, 1-2 mol%), and the tBuBrettPhos ligand L4 (0.01-0.02 mmol, 1-2 mol%).

  • Addition of Base and Solvent: Add lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv) to the reaction mixture. Subsequently, add anhydrous THF (e.g., 5 mL, to achieve a concentration of 0.2 M with respect to the bromoimidazole) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[3][5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion (typically after 12 hours), cool the reaction mixture to room temperature.[3][5] Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted-1H-imidazol-4-amine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Ar-X (this compound) Product N-Aryl-1H-imidazol-4-amine amine_complex [L-Pd(II)(Ar)(HNR'R'')]X Amine Complex oa_complex->amine_complex + HNR'R'' amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex amido_complex->pd0 Reductive Elimination (Ar-NR'R'') amine_complex->amido_complex + Base - Base-H+X- ArX This compound Amine Amine (HNR'R'') Base Base (LHMDS)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound to an oven-dried Schlenk tube. B 2. Add amine, Pd precatalyst, and ligand. A->B C 3. Add LHMDS and anhydrous THF. B->C D 4. Seal and heat the mixture with stirring (e.g., 80 °C, 12 h). C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and quench the reaction. E->F G 7. Perform aqueous workup and extraction. F->G H 8. Dry, concentrate, and purify by column chromatography. G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura coupling reactions utilizing 4-bromo-1H-imidazole. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 4-aryl-1H-imidazole scaffold in a variety of biologically active compounds, including potent kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For drug development professionals, this reaction offers a robust tool for the synthesis of complex organic molecules from readily available starting materials. The coupling of this compound with various arylboronic acids provides a direct route to 4-aryl-1H-imidazoles, a privileged scaffold in numerous pharmacologically active agents. This document outlines optimized reaction conditions, detailed experimental protocols, and highlights the application of these synthesized compounds as inhibitors of key signaling pathways implicated in disease.

Optimized Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, base, and solvent system. Research has shown that palladium catalysts, particularly those with electron-rich phosphine ligands, are highly effective.

A study by Bellina et al. demonstrated an efficient and selective protocol for the synthesis of 4(5)-aryl-1H-imidazoles.[1] Their work highlights the use of a PdCl2(dppf) catalyst system under phase-transfer conditions, which effectively promotes the coupling of commercially available 4(5)-bromo-1H-imidazole with a variety of arylboronic acids.[1]

Key Parameters for Optimization:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) has been shown to be a highly effective catalyst for the Suzuki coupling of bromoindazoles and other nitrogen-containing heterocycles.[2]

  • Base: A variety of inorganic bases can be employed, with cesium fluoride (CsF) and potassium carbonate (K₂CO₃) being commonly used and effective choices.

  • Solvent: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water and dimethoxyethane (DME)/water.

  • Temperature: Reaction temperatures typically range from 80°C to reflux to ensure a reasonable reaction rate.

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with a range of substituted arylboronic acids, based on the protocol described by Bellina et al.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1H-imidazole95
24-Methylphenylboronic acid4-(p-Tolyl)-1H-imidazole96
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-imidazole94
44-Chlorophenylboronic acid4-(4-Chlorophenyl)-1H-imidazole92
54-Fluorophenylboronic acid4-(4-Fluorophenyl)-1H-imidazole93
64-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)-1H-imidazole85
73-Methoxyphenylboronic acid4-(3-Methoxyphenyl)-1H-imidazole95
82-Methylphenylboronic acid4-(o-Tolyl)-1H-imidazole88
91-Naphthylboronic acid4-(Naphthalen-1-yl)-1H-imidazole89
10Thiophen-2-ylboronic acid4-(Thiophen-2-yl)-1H-imidazole82

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is adapted from the work of Bellina et al. for the synthesis of 4-aryl-1H-imidazoles.[1]

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)·CH₂Cl₂)

  • Cesium fluoride (CsF)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium fluoride (3.0 mmol).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add degassed 1,2-dimethoxyethane (DME) (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure 4-aryl-1H-imidazole product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Round-bottom Flask Heating Heat to 80 °C Flask->Heating Reactants This compound Arylboronic acid CsF Reactants->Flask Catalyst PdCl2(dppf) Catalyst->Flask Solvents DME Water (degassed) Solvents->Flask Inert_Atmosphere N2 or Ar Inert_Atmosphere->Flask Stirring Vigorous Stirring Heating->Stirring Monitoring TLC / LC-MS Stirring->Monitoring Quenching Add Water Monitoring->Quenching Extraction Ethyl Acetate Quenching->Extraction Washing Brine Wash Extraction->Washing Drying Na2SO4 Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

4-Aryl-1H-imidazole derivatives synthesized via the Suzuki-Miyaura coupling are key pharmacophores in a number of kinase inhibitors. These compounds have shown significant activity against enzymes such as p38 MAP kinase and Akt (Protein Kinase B), which are crucial nodes in signaling pathways that regulate inflammation, cell proliferation, and survival.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in the cellular response to stress and in the production of pro-inflammatory cytokines.[3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. 4-Aryl-1H-imidazoles have been identified as potent inhibitors of p38 MAP kinase.

p38_pathway MAP3K MAPKKK (e.g., TAK1, ASK1) MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAP Kinase MAP2K->p38_MAPK phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor 4-Aryl-1H-imidazole (Inhibitor) Inhibitor->p38_MAPK

Caption: Inhibition of the p38 MAP kinase signaling pathway by 4-aryl-1H-imidazoles.

Akt (PKB) Signaling Pathway

The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] Aberrant activation of the Akt pathway is a common feature in many human cancers, making it a prime target for cancer therapy. Certain 5-substituted indazole derivatives, which can be synthesized using Suzuki coupling, have been identified as Akt inhibitors.[6] The 4-aryl-1H-imidazole core can be considered a bioisostere for such applications.

Akt_pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt recruits & activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Response Cellular Response (Growth, Proliferation, Survival) Downstream->Response Inhibitor 4-Aryl-1H-imidazole (Potential Inhibitor) Inhibitor->Akt

Caption: Potential inhibition of the Akt (PKB) signaling pathway by 4-aryl-1H-imidazole derivatives.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly efficient and versatile method for the synthesis of 4-aryl-1H-imidazoles. The provided protocols and data offer a solid foundation for researchers to explore the synthesis of novel compounds based on this important scaffold. The demonstrated and potential applications of these molecules as kinase inhibitors underscore the significance of this synthetic strategy in the field of drug discovery and development. Careful optimization of reaction conditions and a thorough understanding of the underlying biological pathways are crucial for the successful development of new therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-imidazole is a valuable and versatile building block in medicinal chemistry and materials science. The bromine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups. This allows for the synthesis of diverse libraries of imidazole-containing compounds, which are prominent scaffolds in many biologically active molecules. This document provides detailed application notes and experimental protocols for the most common palladium-catalyzed cross-coupling reactions utilizing this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions with this compound require careful consideration of several factors:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination steps.

  • Base: The base plays a critical role in the catalytic cycle, often participating in the transmetalation step (Suzuki-Miyaura) or deprotonation of the coupling partner (Sonogashira, Buchwald-Hartwig). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

  • Solvent: The choice of solvent depends on the specific reaction and the solubility of the reactants. Common solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMA). Degassing the solvent to remove oxygen is often necessary to prevent catalyst deactivation.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often achieved through conventional heating or microwave irradiation.

  • Inert Atmosphere: Many palladium catalysts and intermediates are sensitive to oxygen. Therefore, reactions are typically carried out under an inert atmosphere of nitrogen or argon.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1H-imidazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and aryl or heteroaryl boronic acids or their esters. This reaction is widely used for the synthesis of 4-aryl-1H-imidazole derivatives.

Quantitative Data for Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O12 h~60[1]
24-Fluorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified60[2]
3Phenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene/H₂O801295[3]
44-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene/H₂O801292[3]
54-Chlorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene/H₂O801289[3]
64-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene/H₂O801285[3]
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure: [4]

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.[4]

  • Add the base (e.g., K₂CO₃, 2 equivalents) to the solution.[4]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[4]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert atmosphere.[4]

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture and concentrate the solvent under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired 4-aryl-1H-imidazole.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OR)2(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Synthesis of 4-Vinyl-1H-imidazoles

The Heck reaction facilitates the coupling of this compound with alkenes to produce 4-vinyl-1H-imidazole derivatives. This reaction is a valuable tool for introducing alkenyl moieties.

Quantitative Data for Heck Reaction of this compound
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10012Moderate to Good
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcDMA12018Moderate to Good
3EthylenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP11024Moderate
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, 1.5-2.0 equivalents)

  • Degassed solvent (e.g., DMF, DMA)

Procedure: [5][6]

  • In a reaction tube, combine this compound (1.0 equivalent), palladium catalyst (1-5 mol%), and ligand if required.

  • Add the degassed solvent, followed by the base (e.g., triethylamine, 1.5-2.0 equivalents) and the alkene (1.1-1.5 equivalents).[6]

  • Seal the tube and heat the reaction mixture to 80-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-vinyl-1H-imidazole.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L) Alkene_Complex->Insertion_Product Migratory Insertion Alkene_Product Alkene_Product Insertion_Product->Alkene_Product β-Hydride Elimination Alkene_Product->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Synthesis of 4-Alkynyl-1H-imidazoles

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 4-alkynyl-1H-imidazole derivatives. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling of Bromo-imidazoles

Data for this compound is limited; the following table is based on related bromo-imidazole substrates.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (2.5)DiisopropylamineTHFRT389 (generalized)[7]
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (3)Et₃NTolueneRT20Good (generalized)[8]
3Various alkynesPd(PPh₃)₄ (5)CuI (10)Et₃NDMF802-470-93[9]
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)

  • Degassed solvent (e.g., THF or DMF)

Procedure: [7][8]

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).[8]

  • Add the terminal alkyne (1.1-1.2 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and dry the organic layer.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-1H-imidazole.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Catalyst Regeneration CuX CuX Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->CuX R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1H-imidazoles

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.

Quantitative Data for Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineP4 (tBuBrettPhos Pd G3) (1-2)L4 (tBuBrettPhos) (1-2)LHMDSTHFRT1287[10]
24-MethoxyanilineP4 (1)L4 (1)LHMDSTHFRT1285[10]
34-(Trifluoromethyl)anilineP4 (1)L4 (1)LHMDSTHFRT1282[10]
42-AminopyridineP4 (2)L4 (2)LHMDSTHF801275[10]
5MorpholineP4 (2)L4 (2)LHMDSTHF801278[10]
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., tBuBrettPhos, 1-2 mol%)

  • Base (e.g., LHMDS, 2.2 equivalents)

  • Anhydrous solvent (e.g., THF)

Procedure: [10]

  • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.

  • Seal the vessel, and evacuate and backfill with argon.

  • Add the anhydrous solvent (e.g., THF) followed by this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Stir the reaction at room temperature or heat as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1H-imidazole.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine_Complex Ar-Pd(II)-NHR'R''+ Ar-Pd(II)-X(L2)->Amine_Complex Amine Coordination (R'R''NH) Amido_Complex Ar-Pd(II)-NR'R''(L2) Amine_Complex->Amido_Complex Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Amido_Complex->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide efficient and versatile routes to a wide range of substituted imidazoles, which are of significant interest in drug discovery and materials science. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to design and execute these powerful transformations. Careful optimization of the reaction parameters is key to achieving high yields and purity of the desired products.

References

Synthesis of 4-bromo-2-nitro-1H-imidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-2-nitro-1H-imidazole and its derivatives. These compounds are significant intermediates in the development of pharmaceuticals, particularly for antimicrobial and anticancer agents, due to the bio-reductive activation of the nitro group under hypoxic conditions.

Application Notes

4-Bromo-2-nitro-1H-imidazole serves as a versatile scaffold for the synthesis of a variety of bioactive molecules. The presence of the bromine atom at the 4-position and the nitro group at the 2-position activates the imidazole ring, providing multiple sites for chemical modification. The primary challenge in the synthesis of 4-bromo-2-nitro-1H-imidazole is achieving regioselectivity, as direct bromination of 2-nitroimidazole often leads to the formation of di-substituted products like 4,5-dibromo-2-nitroimidazole.[1][2][3][4]

To circumvent this, a common strategy involves a three-step process:

  • N-Protection: The imidazole nitrogen is protected to prevent side reactions and to direct the bromination to the desired position. A commonly used protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group.

  • Bromination: The protected 2-nitroimidazole is then brominated. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this step.

  • Deprotection: The protecting group is removed to yield the final 4-bromo-2-nitro-1H-imidazole.

This methodology provides a reliable route to the target compound with good yield and purity, making it suitable for larger-scale synthesis.[5]

An alternative approach for synthesizing a related isomer, 2-bromo-4-nitro-1H-imidazole, involves the dibromination of 4-nitroimidazole, followed by a selective debromination at the 5-position.[6][7][8]

The synthesized 4-bromo-2-nitro-1H-imidazole can be further derivatized at the N1 position via alkylation or other modifications to explore structure-activity relationships for drug discovery programs.

Experimental Protocols

Protocol 1: Three-Step Synthesis of 4-bromo-2-nitro-1H-imidazole from 2-nitroimidazole

This protocol is adapted from the methodology described in patent CN111646945A.[5]

Step 1: Synthesis of 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (Compound 2)

  • To a solution of 2-nitroimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) portion-wise at -5 °C.

  • Stir the reaction mixture at -5 °C for 30 minutes.

  • Warm the reaction to room temperature and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Step 2: Synthesis of 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (Compound 3)

  • Dissolve 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (1.0 eq) in a mixed solvent of dimethylformamide (DMF) and chloroform (CHCl3).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature, monitoring the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Step 3: Synthesis of 4-bromo-2-nitro-1H-imidazole (Compound 4)

  • Dissolve 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature until the deprotection is complete as indicated by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-bromo-2-nitro-1H-imidazole.

Data Presentation

StepStarting MaterialReagentsProductYield (%)Reference
12-nitroimidazoleNaH, SEM-Cl, THF2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazoleHigh[5]
22-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazoleNBS, DMF/CHCl34-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazoleHigh[5]
34-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazoleTFA, DCM4-bromo-2-nitro-1H-imidazoleHigh[5]
Direct Bromination2-nitroimidazoleNBS (2 equiv.), DMF4,5-dibromo-2-nitroimidazoleQuantitative[2][3][4]

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deprotection A 2-nitroimidazole B 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole A->B  NaH, SEM-Cl  THF C 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole D 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole C->D  NBS  DMF/CHCl3 E 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole F 4-bromo-2-nitro-1H-imidazole E->F  TFA  DCM

References

Revolutionizing Drug Discovery: Advanced Applications in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

The pharmaceutical industry is undergoing a paradigm shift, driven by technological innovations that promise to accelerate the development of safer and more effective medicines. This report details the application of three transformative technologies—Artificial Intelligence (AI), CRISPR-Cas9 gene editing, and Organ-on-a-Chip systems—in modern drug discovery. Each section provides in-depth application notes, detailed experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in harnessing these powerful tools.

Artificial Intelligence in Drug Target Identification and Molecular Design

Application Note: AI-Powered de Novo Drug Design for Fibrosis

Methodology: The process utilizes an end-to-end AI platform encompassing target discovery and generative chemistry.[3] The AI platform, PandaOmics, analyzes multi-omics datasets from patient tissues and scientific literature to identify and rank potential drug targets based on disease association, druggability, and novelty.[4][5] Following target identification, a generative chemistry platform, Chemistry42, designs novel small molecules with desirable pharmacological properties against the selected target.[5][6]

Quantitative Data Summary:

MetricTraditional Drug DiscoveryAI-Driven Discovery (INS018_055)
Timeline to Preclinical Candidate 3 - 6 years[6]< 18 months[6]
Molecules Synthesized Thousands< 80[3]
Timeline to Phase 1 Clinical Trial ~5-7 years< 30 months[3][6]
Experimental Protocol: AI-Driven Target Identification Workflow
  • Data Acquisition and Integration:

    • Incorporate textual data from scientific literature, patents, and clinical trial databases.[4]

  • Target Validation:

    • Prioritize the top-ranked targets for experimental validation using techniques such as CRISPR-Cas9 gene editing in relevant cell models.

Logical Workflow for AI-Driven Drug Discovery

AI_Drug_Discovery_Workflow cluster_0 Target Identification cluster_1 Molecule Design cluster_2 Preclinical & Clinical Development Data_Acquisition Multi-Omics Data (Genomics, Proteomics, etc.) AI_Target_ID AI-Powered Target Identification & Ranking (PandaOmics) Data_Acquisition->AI_Target_ID Literature_Mining Scientific Literature & Clinical Data Literature_Mining->AI_Target_ID Target_List Prioritized Target List AI_Target_ID->Target_List Generative_AI Generative Chemistry AI (Chemistry42) Target_List->Generative_AI Molecule_Synthesis Synthesis of Novel Molecules Generative_AI->Molecule_Synthesis Lead_Optimization Lead Optimization Molecule_Synthesis->Lead_Optimization Preclinical_Testing Preclinical Testing Lead_Optimization->Preclinical_Testing Clinical_Trials Clinical Trials Preclinical_Testing->Clinical_Trials

CRISPR-Cas9 for Drug Target Validation and Resistance Screening

The CRISPR-Cas9 gene-editing technology has become an indispensable tool in drug discovery for validating drug targets and identifying mechanisms of drug resistance.[9] Its precision and scalability allow for systematic interrogation of gene function.[10]

Application Note: Identifying Drug Resistance Genes to Binimetinib

Introduction: Binimetinib is a MEK inhibitor used in cancer therapy, but acquired resistance is a major clinical challenge.[10] This application note describes the use of a pooled CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to Binimetinib.[10]

Methodology: A genome-wide lentiviral CRISPR-Cas9 library is used to generate a population of cells, each with a single gene knockout.[11][12] This cell population is then treated with Binimetinib. Cells that survive and proliferate are enriched for sgRNAs targeting genes that, when knocked out, confer drug resistance. Deep sequencing is used to identify these enriched sgRNAs.

Results: The screen identifies a set of candidate genes whose inactivation leads to Binimetinib resistance. These "hits" can then be individually validated to confirm their role in the resistance phenotype. Understanding these resistance mechanisms is crucial for developing combination therapies to overcome them.[10]

Experimental Protocol: Pooled CRISPR-Cas9 Knockout Screen for Drug Resistance

This protocol provides a step-by-step guide for performing a genome-wide CRISPR-Cas9 screen to identify drug resistance genes.[10][11][13]

  • sgRNA Library Preparation and Lentivirus Production:

    • Amplify a pooled sgRNA library targeting the human genome.

    • Clone the sgRNA library into a lentiviral vector that also expresses Cas9.[10]

    • Produce high-titer lentivirus by transfecting the library plasmid into packaging cells (e.g., HEK293T).

  • Cell Line Transduction:

    • Transduce the cancer cell line of interest with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of ~0.3 to ensure most cells receive only one sgRNA.[12]

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Drug Selection:

    • Split the transduced cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with Binimetinib at a concentration that kills the majority of cells).

    • Culture the cells for a sufficient period to allow for the enrichment of resistant clones.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from both the control and treatment groups.

    • Extract genomic DNA.

    • Amplify the sgRNA sequences from the genomic DNA using PCR.

    • Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.

  • Data Analysis and Hit Identification:

    • Compare the sgRNA abundance between the treatment and control groups to identify sgRNAs that are significantly enriched in the drug-treated population.

    • Rank the genes targeted by the enriched sgRNAs to identify top candidate resistance genes.

  • Validation of Top Hits:

    • Individually knock out the top candidate genes in the parental cell line using 2-3 different sgRNAs per gene.[10]

    • Confirm the resistance phenotype of the individual knockout cell lines using cell viability assays.[10]

Signaling Pathway of Binimetinib Action and Resistance

MAPK_Pathway cluster_0 MAPK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Binimetinib Binimetinib Binimetinib->MEK Inhibition Resistance_Gene Resistance Gene KO (from CRISPR Screen) Bypass_Pathway Bypass Pathway Activation Resistance_Gene->Bypass_Pathway Enables Bypass_Pathway->Proliferation Restores

Caption: MAPK pathway showing Binimetinib inhibition and a potential resistance mechanism.

Organ-on-a-Chip for Predictive Toxicology and ADME Modeling

Organ-on-a-Chip technology provides more physiologically relevant in vitro models of human organs, enabling more accurate prediction of drug efficacy, toxicity, and pharmacokinetics (ADME) compared to traditional 2D cell cultures or animal models.[14][15]

Application Note: Human Liver-Chip for Predicting Drug-Induced Liver Injury (DILI)

Introduction: Drug-induced liver injury is a major cause of drug failure in clinical trials and post-market withdrawal.[16] The Emulate human Liver-Chip is a microphysiological system that recapitulates the structure and function of the human liver sinusoid, providing a more predictive model for assessing DILI risk.[17][18]

Methodology: The Liver-Chip contains primary human hepatocytes, liver sinusoidal endothelial cells, and Kupffer cells cultured in a microfluidic device that allows for continuous perfusion and cell-cell interactions.[18] A blinded set of 27 drugs with known hepatotoxicity profiles were tested on 870 Liver-Chips.

Results: The human Liver-Chip correctly identified 87% of the drugs that caused DILI in patients, despite these drugs having passed preclinical animal testing. The model also demonstrated 100% specificity, meaning it did not falsely identify any non-toxic drugs as toxic. These findings suggest that routine use of the Liver-Chip in preclinical workflows could significantly reduce the number of hepatotoxic drugs entering clinical trials.[19]

Quantitative Data Summary:

ModelSensitivitySpecificity
Emulate Human Liver-Chip 87%100%
Conventional Animal Models < 50%High (>95%)[20]
Experimental Protocol: Drug Toxicity Testing using a Human Liver-Chip

This protocol outlines the general steps for assessing the hepatotoxicity of a compound using the Emulate human Liver-Chip.

  • Chip Preparation and Cell Seeding:

    • Prime the microfluidic chips with the appropriate extracellular matrix proteins.

    • Seed the top channel with primary human hepatocytes and the bottom channel with human liver sinusoidal endothelial cells and Kupffer cells.

  • Cell Culture and Maturation:

    • Culture the cells under continuous flow in a specialized incubator for several days to allow for tissue maturation and stabilization of liver-specific functions (e.g., albumin and urea production).

  • Compound Dosing:

    • Introduce the test compound into the culture medium at a range of concentrations.

    • Include positive and negative control compounds with known hepatotoxicity profiles.

    • Perfuse the cells with the compound-containing medium for the desired duration (e.g., 7 days).

  • Endpoint Analysis:

    • Effluent Sampling: Collect media samples at regular intervals to measure biomarkers of liver function (e.g., albumin, urea) and cell injury (e.g., ALT, AST).

    • Imaging: Perform high-content imaging of the cells on-chip to assess cell morphology, viability (e.g., using live/dead stains), and specific toxicity mechanisms (e.g., mitochondrial dysfunction, steatosis).

    • -Omics Analysis: At the end of the experiment, lyse the cells and perform transcriptomic or proteomic analysis to investigate the molecular pathways affected by the compound.

Experimental Workflow for Liver-Chip Toxicity Testing

Liver_Chip_Workflow Chip_Prep 1. Chip Preparation & Cell Seeding Culture 2. Cell Culture & Maturation Chip_Prep->Culture Dosing 3. Compound Dosing (Test & Control Compounds) Culture->Dosing Analysis 4. Endpoint Analysis Dosing->Analysis Effluent Effluent Sampling (Biomarkers) Imaging On-Chip Imaging (Viability, Morphology) Omics -Omics Analysis (Transcriptomics)

Caption: Workflow for assessing drug-induced liver injury using a Liver-Chip.

References

Application Notes and Protocols: 4-Bromo-1H-imidazole in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, with many clinically approved agents belonging to the azole class. These compounds typically exert their antifungal effect by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[1][2] 4-Bromo-1H-imidazole is a versatile and valuable building block in medicinal chemistry, offering a convenient starting point for the synthesis of a diverse range of substituted imidazole derivatives. Its bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR) to develop novel, potent, and selective antifungal agents.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antifungal agents derived from this compound.

Data Presentation: Antifungal Activity of Imidazole Derivatives

The following table summarizes the in vitro antifungal activity of representative imidazole derivatives against various fungal strains. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDStructureFungal StrainMIC (µg/mL)Reference
1 1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-olCandida albicansGood activity[3]
1 1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-olAspergillus nigerGood activity[3]
2 Imidazole derivative with 2,4-dienone motif (Compound 31)Candida albicans ATCC 900280.5[4]
2 Imidazole derivative with 2,4-dienone motif (Compound 31)Fluconazole-resistant C. albicans 641108[4]
2 Imidazole derivative with 2,4-dienone motif (Compound 42)Candida albicans ATCC 900282[4]
2 Imidazole derivative with 2,4-dienone motif (Compound 42)Fluconazole-resistant C. albicans 641108[4]
3 4-Substituted imidazole sulfonamide (Compound 30)Candida strains< 0.1 µM[5]

Experimental Protocols

Protocol 1: Synthesis of a 1-Aryl-4-bromo-1H-imidazole Derivative

This protocol describes a general procedure for the N-arylation of this compound using a copper-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 4-fluoro-bromobenzene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or 1,10-phenanthroline)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Anhydrous solvent (e.g., DMSO or dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.05 mmol, 5 mol%), and the ligand (0.1 mmol, 10 mol%).

  • Add the base (2.0 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the anhydrous solvent (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-4-bromo-1H-imidazole.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[6]

Materials:

  • Synthesized imidazole derivative

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.

    • The inhibition can be assessed visually or by measuring the absorbance at a specific wavelength using a microplate reader.[7]

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol (Essential for membrane integrity) AcetylCoA Acetyl-CoA Ergosterol_pathway Ergosterol Biosynthesis Pathway AcetylCoA->Ergosterol_pathway Multiple steps Lanosterol Lanosterol LDM Lanosterol 14α-demethylase (CYP51) Lanosterol->LDM Substrate Ergosterol_pathway->Lanosterol LDM->Ergosterol Product Imidazole This compound Derivative Imidazole->LDM Inhibition G cluster_synthesis Synthesis cluster_testing Antifungal Evaluation Start This compound + Aryl Halide Reaction Copper-Catalyzed N-Arylation Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 1-Aryl-4-bromo-1H-imidazole Purification->Product Dilution Prepare Drug Dilutions Product->Dilution Test Compound Inoculum Prepare Fungal Inoculum Incubation Inoculate & Incubate 96-well plate Inoculum->Incubation Dilution->Incubation MIC Determine MIC Incubation->MIC

References

Application Notes and Protocols for the Synthesis of Agrochemical Intermediates from 4-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key agrochemical intermediates starting from 4-Bromo-1H-imidazole. This versatile building block is a crucial component in the development of a wide range of fungicides and other crop protection agents. The protocols outlined below focus on two principal synthetic transformations: Suzuki-Miyaura coupling for the formation of C-C bonds and N-alkylation for C-N bond formation, yielding intermediates with significant potential in agrochemical research.

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable synthon in the synthesis of various bioactive molecules for the pharmaceutical and agrochemical industries.[1] Its imidazole core is a key feature in many antifungal agents that function by inhibiting the sterol 14α-demethylase enzyme (CYP51) in fungi, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The bromine atom at the 4-position provides a reactive handle for the introduction of diverse substituents, allowing for the fine-tuning of the biological activity and physicochemical properties of the final products.

The primary applications of this compound in agrochemical synthesis involve its use as a scaffold to construct more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enable the formation of 4-aryl-1H-imidazoles, a common motif in modern fungicides. Additionally, the nitrogen atoms of the imidazole ring can be readily alkylated to introduce various side chains, further expanding the chemical space for the development of novel crop protection agents.

Signaling Pathway of Imidazole-Based Fungicides

Many imidazole-based fungicides derived from this compound intermediates exert their antifungal effect by targeting the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells. The inhibition of 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the structure and function of the fungal cell membrane and inhibiting fungal growth.

Fungicide_Action_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14alpha-demethyl Lanosterol 14alpha-demethyl Lanosterol Lanosterol->14alpha-demethyl Lanosterol 14alpha-Demethylase (CYP51) Ergosterol Ergosterol 14alpha-demethyl Lanosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Disrupted Membrane Function Disrupted Membrane Function Imidazole-Based Fungicide Imidazole-Based Fungicide 14alpha-Demethylase (CYP51) 14alpha-Demethylase (CYP51) Imidazole-Based Fungicide->14alpha-Demethylase (CYP51) Inhibition Fungal Growth Inhibition Fungal Growth Inhibition

Caption: Mechanism of action of imidazole-based fungicides.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of two key agrochemical intermediates from this compound.

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-1H-imidazole via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-fluorophenylboronic acid to produce 4-(4-fluorophenyl)-1H-imidazole, a precursor for various aryl-imidazole fungicides.

Suzuki_Miyaura_Coupling This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture 4-Fluorophenylboronic_Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic_Acid->Reaction_Mixture Catalyst_Base PdCl2(dppf) K2CO3 Catalyst_Base->Reaction_Mixture Solvent_Heat Toluene/H2O Heat Solvent_Heat->Reaction_Mixture Workup_Purification Aqueous Workup & Column Chromatography Reaction_Mixture->Workup_Purification Product 4-(4-Fluorophenyl)-1H-imidazole Workup_Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the palladium catalyst, PdCl₂(dppf) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and deionized water in a 4:1 ratio (v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(4-fluorophenyl)-1H-imidazole.

Quantitative Data:

IntermediateStarting MaterialReagentsCatalystSolventReaction Time (h)Yield (%)
4-(4-Fluorophenyl)-1H-imidazoleThis compound4-Fluorophenylboronic acid, K₂CO₃PdCl₂(dppf)Toluene/H₂O1285

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H), 7.85 (s, 1H), 7.65 (dd, J = 8.8, 5.6 Hz, 2H), 7.20 (t, J = 8.8 Hz, 2H), 7.15 (s, 1H).

  • Mass Spectrum (ESI): m/z 163.06 [M+H]⁺.

Protocol 2: Synthesis of 1-[2-(2,4-Dichlorophenoxy)ethyl]-4-bromo-1H-imidazole via N-Alkylation

This protocol details the N-alkylation of this compound with a phenoxyethyl halide to produce an intermediate that is a key structural motif in several imidazole fungicides.

N_Alkylation_Workflow This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Alkylating_Agent 1-(2-Bromoethoxy)-2,4-dichlorobenzene Alkylating_Agent->Reaction_Mixture Base_Solvent NaH DMF Base_Solvent->Reaction_Mixture Workup_Purification Aqueous Workup & Crystallization Reaction_Mixture->Workup_Purification Product 1-[2-(2,4-Dichlorophenoxy)ethyl]- This compound Workup_Purification->Product

Caption: Workflow for N-alkylation of this compound.

Materials:

  • This compound

  • 1-(2-Bromoethoxy)-2,4-dichlorobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-(2-bromoethoxy)-2,4-dichlorobenzene (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-[2-(2,4-dichlorophenoxy)ethyl]-4-bromo-1H-imidazole.

Quantitative Data:

IntermediateStarting MaterialReagentsBaseSolventReaction Time (h)Yield (%)
1-[2-(2,4-Dichlorophenoxy)ethyl]-4-bromo-1H-imidazoleThis compound1-(2-Bromoethoxy)-2,4-dichlorobenzeneNaHDMF1678

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H), 7.38 (d, J = 2.5 Hz, 1H), 7.18 (dd, J = 8.7, 2.5 Hz, 1H), 6.95 (s, 1H), 6.80 (d, J = 8.7 Hz, 1H), 4.35 (t, J = 5.2 Hz, 2H), 4.25 (t, J = 5.2 Hz, 2H).

  • Mass Spectrum (ESI): m/z 348.94 [M+H]⁺.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of agrochemical intermediates. The protocols detailed in these application notes for Suzuki-Miyaura coupling and N-alkylation provide robust and efficient methods for the elaboration of the this compound core. These synthetic routes open avenues for the creation of diverse libraries of imidazole-based compounds for screening and development as next-generation fungicides and other crop protection agents. The straightforward nature of these reactions, coupled with the commercial availability of the starting materials, makes these protocols amenable to both small-scale research and larger-scale production environments.

References

Application Notes and Protocols: Palladium-Catalyzed Amination of Unprotected Heterocyclic Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination of heterocyclic halides, a key component of the Buchwald-Hartwig amination reaction, is a powerful tool for the synthesis of N-heteroaryl amines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] A significant challenge in this field has been the amination of heterocyles bearing unprotected N-H groups, as these substrates can inhibit or deactivate the palladium catalyst.[2][3] This document provides detailed application notes and protocols for the successful palladium-catalyzed amination of unprotected heterocyclic bromides, focusing on recent advancements that utilize specialized ligand systems to overcome previous limitations.

Core Concepts and Challenges

Five-membered nitrogen-containing heterocycles like imidazoles, pyrazoles, and indoles are important building blocks in medicinal chemistry due to their unique biological properties and ability to participate in hydrogen bonding.[2][3] The direct C-N cross-coupling of unprotected halo-derivatives of these heterocycles has historically been difficult. The acidic N-H proton can interfere with the catalytic cycle, and the nitrogen lone pair can coordinate to the palladium center, leading to catalyst inhibition.[2][3]

Recent breakthroughs have demonstrated that the use of sterically hindered and electron-rich biaryl phosphine ligands can facilitate these challenging transformations.[4][5] Ligands such as tBuBrettPhos have proven particularly effective, enabling the amination of a broad range of unprotected bromoimidazoles and bromopyrazoles under mild conditions.[4][6]

Experimental Data

The following tables summarize the scope of the palladium-catalyzed amination of various unprotected heterocyclic bromides with a range of primary and secondary amines. The data is compiled from studies utilizing a palladium precatalyst with the tBuBrettPhos ligand.[2][7]

Table 1: Amination of 4-Bromo-1H-imidazole with Various Amines [2][7]

EntryAmineProductYield (%)
1Aniline4-(Phenylamino)-1H-imidazole87
24-Methoxyaniline4-((4-Methoxyphenyl)amino)-1H-imidazole85
34-(Trifluoromethyl)aniline4-((4-(Trifluoromethyl)phenyl)amino)-1H-imidazole75
42-AminopyridineN-(1H-Imidazol-4-yl)pyridin-2-amine82
53-AminopyridineN-(1H-Imidazol-4-yl)pyridin-3-amine78

Reaction Conditions: this compound (0.3 mmol), amine (0.36 mmol), LHMDS (0.66 mmol), Pd precatalyst (1-2 mol%), tBuBrettPhos (1-2 mol%), THF, room temperature, 12 h.[2]

Table 2: Amination of 2-Bromo-1H-imidazole with Various Amines [2][7]

EntryAmineProductYield (%)
1AnilineN-Phenyl-1H-imidazol-2-amine80
2CyclohexylamineN-Cyclohexyl-1H-imidazol-2-amine75
34-FluoroanilineN-(4-Fluorophenyl)-1H-imidazol-2-amine78
42-AminopyrimidineN-(1H-Imidazol-2-yl)pyrimidin-2-amine72

Reaction Conditions: 2-Bromo-1H-imidazole (1.0 mmol), amine (1.2 mmol), LHMDS (2.2 mmol), Pd precatalyst (1 mol%), tBuBrettPhos (1 mol%), THF, 80 °C, 12 h.[2]

Table 3: Amination of Bromo-1H-pyrazoles with Various Amines [2][7]

EntryHeterocyclic BromideAmineProductYield (%)
14-Bromo-1H-pyrazoleAnilineN-Phenyl-1H-pyrazol-4-amine92
24-Bromo-1H-pyrazoleMorpholine4-Morpholino-1H-pyrazole88
33-Bromo-1H-pyrazolen-ButylamineN-Butyl-1H-pyrazol-3-amine85
43-Bromo-1H-pyrazole4-tert-ButylanilineN-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-amine90

Reaction Conditions: Bromo-1H-pyrazole (1.0 mmol), amine (1.2 mmol), LHMDS (2.2 mmol), Pd precatalyst (1-2 mol%), tBuBrettPhos (1-2 mol%), THF, 80 °C, 12 h.[2]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of Unprotected Bromoimidazoles and Bromopyrazoles: [2]

  • Reagents and Glassware: All reactions should be carried out in oven-dried glassware under an inert atmosphere of argon or nitrogen. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system. Lithium bis(trimethylsilyl)amide (LHMDS) is typically used as a 1.0 M solution in THF. The palladium precatalyst (e.g., tBuXPhos-Pd-G3) and the ligand (e.g., tBuBrettPhos) are commercially available.

  • Reaction Setup: To a dried vial or flask containing a magnetic stir bar, add the heterocyclic bromide (1.0 equiv), the palladium precatalyst (0.01-0.02 equiv), and the ligand (0.01-0.02 equiv).

  • Addition of Reagents: The vial is evacuated and backfilled with argon. The amine (1.2 equiv) is then added, followed by the addition of anhydrous THF.

  • Initiation of Reaction: The LHMDS solution (2.2 equiv) is added dropwise to the stirred mixture at room temperature.

  • Reaction Conditions: The reaction mixture is then stirred at the specified temperature (room temperature or 80 °C) for the indicated time (typically 12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is allowed to cool to room temperature and then quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aminoheterocycle.

Visualizations

G cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Oven-dried Glassware prep2 Inert Atmosphere (Ar/N2) prep1->prep2 Establish reagent1 Heterocyclic Bromide prep2->reagent1 reagent2 Pd Precatalyst & Ligand reagent3 Amine reagent4 Anhydrous Solvent (THF) reagent5 Base (LHMDS) reaction Stir at Specified Temperature and Time reagent5->reaction workup1 Quench Reaction reaction->workup1 workup2 Aqueous Extraction workup3 Drying and Concentration workup4 Column Chromatography product product workup4->product Isolate Pure Product

Caption: General experimental workflow for palladium-catalyzed amination.

G cluster_reactants pd0 Pd(0)L pd2_complex Ar-Pd(II)(Br)L pd0->pd2_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)(NHR')L pd2_complex->amido_complex Amine Coordination & Deprotonation (R'NH2, Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product Product Release arbr Ar-Br amine R'NH2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 4(5)-Aryl-1H-Imidazoles from Bromo-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4(5)-aryl-1H-imidazoles from bromo-imidazole precursors, a crucial transformation in medicinal chemistry and drug development. The imidazole scaffold is a key component in numerous pharmacologically active molecules, and the introduction of aryl substituents allows for the fine-tuning of their biological activity.[1][2][3][4] This document focuses on palladium-catalyzed cross-coupling reactions, which are highly efficient methods for forming carbon-carbon bonds.

Introduction to Aryl-Imidazoles

4(5)-Aryl-1H-imidazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[3][4] Their structural motif is found in numerous approved drugs and clinical candidates. The ability to efficiently synthesize a diverse library of these compounds is therefore of significant interest to the pharmaceutical industry. The most common and versatile starting material for this purpose is bromo-imidazole, which can be selectively arylated using various palladium-catalyzed cross-coupling reactions.

Overview of Synthetic Strategies

The primary methods for the arylation of bromo-imidazoles are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction of a bromo-imidazole with an arylboronic acid. This is often the preferred method due to the commercial availability and stability of boronic acids.[5][6][7][8]

  • Stille Coupling: Reaction of a bromo-imidazole with an organostannane. This method is also highly versatile but is often limited by the toxicity of tin reagents.[9][10][11][12]

  • Heck Coupling: Reaction of a bromo-imidazole with an alkene. This reaction is useful for the synthesis of vinyl-substituted imidazoles, which can be further modified.[13][14][15]

  • Sonogashira Coupling: Reaction of a bromo-imidazole with a terminal alkyne. This method provides access to alkynyl-imidazoles, which are valuable intermediates in organic synthesis.

The choice of method depends on the desired aryl substituent, the availability of starting materials, and the functional group tolerance required.

Data Presentation: Comparison of Coupling Methods

The following tables summarize quantitative data for the synthesis of 4(5)-aryl-1H-imidazoles from bromo-imidazoles using different cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 4(5)-Bromo-1H-imidazole with Various Arylboronic Acids [16]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1Phenylboronic acidPdCl₂(dppf) (3)CsFToluene/H₂O128085
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)CsFToluene/H₂O128092
34-Chlorophenylboronic acidPdCl₂(dppf) (3)CsFToluene/H₂O128088
42-Thienylboronic acidPdCl₂(dppf) (3)CsFToluene/H₂O128078

Table 2: Stille Coupling of Bromo-imidazoles with Organostannanes (Representative Data)

EntryBromo-imidazoleOrganostannaneCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)
14-Bromo-1-trityl-1H-imidazolePhenyl-SnBu₃Pd(PPh₃)₄ (5)Toluene2411075
25-Bromo-1-methyl-1H-imidazole(4-Methoxyphenyl)-SnBu₃Pd₂(dba)₃/P(fur)₃ (2/8)Dioxane1810082

Table 3: Heck Coupling of Bromo-imidazoles with Alkenes (Representative Data)

EntryBromo-imidazoleAlkeneCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
14-Bromo-1H-imidazoleStyrenePd(OAc)₂ (2)Et₃NDMF1610065
25-Bromo-1-tosyl-1H-imidazolen-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃Acetonitrile248072

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4(5)-Bromo-1H-imidazole[5]

This protocol describes a general and efficient method for the synthesis of 4(5)-aryl-1H-imidazoles.

Materials:

  • 4(5)-Bromo-1H-imidazole

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

  • Cesium fluoride (CsF) (2 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4(5)-bromo-1H-imidazole (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), cesium fluoride (2.0 mmol), and PdCl₂(dppf) (0.03 mmol).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4(5)-aryl-1H-imidazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Stille Coupling of Bromo-imidazole

This protocol provides a general guideline for the Stille coupling reaction. Caution: Organotin reagents are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Bromo-imidazole (e.g., N-protected this compound)

  • Organostannane (e.g., Aryl-SnBu₃) (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bromo-imidazole (1.0 mmol) and the palladium catalyst (0.05 mmol) in the anhydrous solvent (10 mL).

  • Add the organostannane (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with a saturated aqueous KF solution (3 x 15 mL) to remove tin byproducts, followed by brine (15 mL).[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired aryl-imidazole.

  • Characterize the final product using appropriate spectroscopic methods.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Bromo-imidazole, Arylboronic acid, Catalyst, Base solvent Add Toluene/Water reagents->solvent degas De-gas with N2/Ar solvent->degas heat Heat to 80°C (12 h) degas->heat extract Aqueous Work-up (EtOAc) heat->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 4(5)-Aryl-1H-imidazole purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L_n-Br oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L_n-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reagents1 Bromo-imidazole (Ar-Br) reagents2 Arylboronic acid (Ar'B(OH)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-bromo-1H-imidazole and its derivatives. This guide provides detailed troubleshooting advice and standardized protocols in a question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound derivatives.

Q1: My crude this compound sample contains poly-brominated impurities. How can I remove them?

A1: A common issue following the synthesis of this compound is the presence of di- and tri-brominated species.[1][2] These can often be removed by a selective reduction step. The crude product can be refluxed with an aqueous solution of a reducing agent like sodium sulfite.[1][2][3] This process selectively debrominates the more substituted imidazoles to yield the desired this compound, which can then be isolated by filtration or extraction.[2][3]

Q2: My purified this compound is discolored (yellow or brown). What causes this and how can it be fixed?

A2: Discoloration in imidazole derivatives, much like other nitrogen-containing heterocycles, is often a sign of oxidation.[4] To address this, you can try recrystallization, potentially adding a small amount of activated charcoal to the hot solution to adsorb the colored impurities before the hot filtration step.[4] Storing the final product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) can help prevent future degradation.

Q3: I'm having trouble separating positional isomers (e.g., 4-bromo- vs. 5-bromo- derivatives) using column chromatography. What can I do?

A3: The separation of positional isomers is a significant challenge due to their very similar physical properties.[5][6] If you are observing co-elution, consider the following strategies:

  • Optimize the Mobile Phase: Systematically vary the solvent ratio. A very shallow gradient or even isocratic elution with an optimized solvent system can significantly improve resolution.[5]

  • Change the Stationary Phase: If silica gel is ineffective, consider alternatives. Alumina can be effective for basic heterocycles.[5] For very difficult separations, High-Performance Liquid Chromatography (HPLC) with specialized columns, such as those with phenyl stationary phases, may provide the necessary resolution.[5]

  • Attempt Recrystallization: Isomers may have different solubilities in specific solvents. Extensive solvent screening may reveal a system where one isomer crystallizes while the other remains in solution.[5]

Troubleshooting: Column Chromatography
ProblemPossible CauseRecommended Solution
Compound streaks on TLC plate/column The basic nitrogen of the imidazole is interacting strongly with the acidic silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to improve peak shape.[5]
Poor separation / Co-elution 1. Mobile phase polarity is not optimal. 2. The column was overloaded with the crude sample.1. Develop a better solvent system using Thin Layer Chromatography (TLC) first. Try a shallower solvent gradient or isocratic elution.[5] 2. Reduce the sample load. A typical load is 1-5% of the silica gel weight.[5]
Compound is not eluting from the column The compound is highly polar and strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase. For very polar compounds, a system like dichloromethane/methanol may be necessary. Reversed-phase chromatography is also an excellent alternative.[7]
Compound crystallizes on the column The compound has low solubility in the chosen mobile phase.Add a small amount of a more polar co-solvent in which the compound is more soluble to the mobile phase to keep it in solution.[5]
Troubleshooting: Recrystallization
ProblemPossible CauseRecommended Solution
Compound "oils out" instead of forming crystals The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Use a lower-boiling point solvent or a different solvent system. 2. Ensure cooling occurs slowly. 3. Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.[5]
No crystals form upon cooling 1. The solution is not sufficiently saturated. 2. The compound has significant solubility even in the cold solvent.1. Evaporate some of the solvent to increase the concentration and cool again. 2. Cool the flask in an ice bath or refrigerator to maximize precipitation.[7] 3. Try a different solvent system where the compound is less soluble at cold temperatures.[7]
Low recovery of the product Too much solvent was used during the dissolution step.Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[7] You can try to recover more material by carefully evaporating some solvent from the mother liquor and performing a second crystallization.[7]

Experimental Protocols & Data

General Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 2302-25-2[1][8][9]
Molecular Formula C₃H₃BrN₂[1][8][9]
Molecular Weight 146.97 g/mol [1][3]
Appearance Off-white powder/crystal[8]
Melting Point 131 - 135 °C[1][8][9]
Purity (Typical) ≥97-99% (HPLC/GC)[8][9]
Protocol 1: Purification by Recrystallization

This protocol is suitable for solid, thermally stable this compound derivatives with moderate impurity levels.

  • Solvent Selection: Screen for a suitable solvent or solvent pair. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Common solvents for imidazoles include ethanol, or mixtures like hexane/ethyl acetate or ethanol/water.[4][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal, swirl the hot solution for a few minutes.[4]

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[5]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath to maximize the yield.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography (Silica Gel)

This protocol is a versatile technique for separating compounds with different polarities.

  • TLC Analysis: Develop an appropriate mobile phase using TLC. A good system will show the desired compound with an Rf value of ~0.3 and good separation from impurities. For this compound derivatives, a starting point is a mixture of hexane and ethyl acetate. If streaking occurs, add 0.1-1% triethylamine to the mobile phase.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.[5]

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (or the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column (dry loading). Alternatively, dissolve the sample in a minimal amount of the mobile phase and pipette it directly onto the column (wet loading).

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[5]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[5]

Visualized Workflows

The following diagrams illustrate common workflows for the purification and troubleshooting of this compound derivatives.

G cluster_0 Purification Workflow for this compound Derivatives cluster_1 Purification Methods crude Crude Product analysis Purity Analysis (TLC, LC-MS, NMR) crude->analysis pure Is Purity >98%? analysis->pure final Final Pure Product pure->final Yes recrystallization Recrystallization pure->recrystallization No (Solid, Minor Impurities) chromatography Column Chromatography pure->chromatography No (Complex Mixture/Isomers) extraction Acid-Base Extraction pure->extraction No (Initial Workup) recrystallization->analysis chromatography->analysis extraction->analysis G cluster_0 Troubleshooting Isomer Co-elution in Chromatography start Problem: Isomers Co-elute opt_mobile Optimize Mobile Phase (Shallow Gradient / Isocratic) start->opt_mobile check1 Separation Improved? opt_mobile->check1 change_sp Change Stationary Phase (e.g., Alumina, Phenyl Column) check1->change_sp No success Success: Pure Isomers check1->success Yes check2 Separation Improved? change_sp->check2 try_recryst Attempt Recrystallization check2->try_recryst No check2->success Yes check3 Successful? try_recryst->check3 check3->success Yes fail Consult Specialist / Advanced Techniques check3->fail No

References

Technical Support Center: Flash Column Chromatography for Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying imidazole-containing compounds using flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying imidazole compounds?

For the initial purification of imidazole compounds, silica gel is the most common stationary phase.[1] However, because imidazoles are basic, they can interact strongly with the acidic nature of silica gel, potentially leading to issues like peak tailing. If such problems arise, or if the compound is unstable on silica, neutral alumina is a good alternative stationary phase to consider.[1] For more challenging separations, other options like amino-functionalized silica can also be effective.[2]

Q2: Which mobile phase systems are typically used for imidazole compound purification on silica gel?

A common starting point for developing a separation method is to use a mixture of a non-polar solvent and a more polar solvent.[1] Typical solvent systems include:

  • Hexane/Ethyl Acetate[1][3]

  • Dichloromethane/Methanol[1][4]

  • Chloroform/Methanol[5]

The polarity of the mobile phase is gradually increased during the elution process (gradient elution) to separate the compounds.[1] The ideal solvent system is often determined by first running thin-layer chromatography (TLC) to find a system that gives the desired compound an Rf value of approximately 0.2-0.3.[3][6]

Q3: How can I prevent my imidazole compound from streaking or tailing on the column?

Streaking or tailing of basic compounds like imidazoles on silica gel is a common issue, often caused by strong interactions with the acidic stationary phase.[7] To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-2.0%), can be added to the mobile phase.[1][2][8] This helps to saturate the acidic sites on the silica gel, leading to improved peak shape.[9]

Q4: How should I prepare and load my sample onto the column?

There are three primary methods for loading a sample onto a flash column:

  • Neat (for non-viscous oils): The sample is applied directly to the top of the column.[6]

  • In Solution: The sample is dissolved in a minimal amount of a weak solvent (one in which the compound has an Rf of zero) or the initial mobile phase.[6]

  • Dry Loading (Adsorption onto Silica): The sample is dissolved in a solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting dry powder is then carefully added to the top of the column.[1][6] This method is often preferred as it can lead to better separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound streaking or tailing Strong interaction between the basic imidazole and acidic silica gel.[7]Add a basic modifier like triethylamine (0.1-2.0%) to the mobile phase.[1][2][8]
Sample overload.[8]Reduce the amount of sample loaded onto the column.
Co-elution of compounds Similar polarity of compounds.Optimize the mobile phase by systematically varying the solvent ratio.[1]
Insufficient separation power of the stationary phase.Switch to a different stationary phase, such as neutral alumina.[1]
Compound is not eluting from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Compound may have decomposed on the silica gel.[10]Test the stability of your compound on a TLC plate.[10] If it is unstable, consider using a less acidic stationary phase like neutral alumina.[1]
Poor separation despite good TLC results Improper column packing.Ensure the column is packed uniformly without any cracks or channels.
Sample was loaded in too strong of a solvent.Use a weaker solvent for sample loading or opt for dry loading.[6]

Experimental Protocols

General Protocol for Flash Column Chromatography of an Imidazole Compound
  • TLC Analysis: Develop a suitable mobile phase system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound.[3][6] If streaking is observed, add 0.5% triethylamine to the mobile phase and re-run the TLC.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica.[1]

    • Add a protective layer of sand on top of the silica bed.[6]

  • Sample Loading:

    • Dissolve the crude imidazole compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[1]

  • Elution:

    • Begin eluting with the initial, least polar mobile phase.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified imidazole compound.[1]

Visualizations

Flash_Chromatography_Workflow General Workflow for Imidazole Purification TLC 1. TLC Method Development (e.g., Hexane/EtOAc + 0.5% TEA) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Dry Loading Preferred) Pack->Load Elute 4. Gradient Elution (Increasing Polarity) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Solvent Evaporation Combine->Evaporate Pure_Product Purified Imidazole Evaporate->Pure_Product

Caption: A typical workflow for purifying imidazole compounds using flash column chromatography.

Troubleshooting_Tailing Troubleshooting Peak Tailing/Streaking Start Peak Tailing Observed in TLC or Column Check_Base Is a basic modifier (e.g., TEA) in the mobile phase? Start->Check_Base Add_Base Add 0.1-2.0% Triethylamine to the mobile phase Check_Base->Add_Base No Check_Loading Was the sample loading amount high? Check_Base->Check_Loading Yes Resolved Issue Resolved Add_Base->Resolved Reduce_Loading Reduce sample concentration/amount Check_Loading->Reduce_Loading Yes Consider_Alumina Consider switching to a neutral alumina stationary phase Check_Loading->Consider_Alumina No Reduce_Loading->Resolved Consider_Alumina->Resolved

Caption: A decision tree for troubleshooting peak tailing issues with imidazole compounds.

References

Technical Support Center: Recrystallization of Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of brominated imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a novel brominated imidazole?

A1: The first and most critical step is solvent screening. The ideal solvent will dissolve the brominated imidazole sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. A good starting point is to test a range of solvents with varying polarities.

Q2: My brominated imidazole is colored. How can I remove the color during recrystallization?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal, which is then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired compound, leading to lower yields.

Q3: How can I improve the yield of my recrystallization?

A3: To improve yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound.[1][2] Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1] Also, allowing the solution to cool slowly can lead to the formation of larger, purer crystals and better recovery. Ensure the final cooling step is done in an ice bath to maximize precipitation.

Q4: What should I do if my compound "oils out" instead of crystallizing?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, try reheating the solution and adding a little more solvent.[1] Alternatively, using a different solvent system or employing a slower cooling rate can also prevent oiling out.

Q5: Can I use a mixed solvent system for recrystallization?

A5: Yes, mixed solvent systems are very effective, especially when a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. A common example is the use of an ethyl acetate-light petroleum mixture.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of brominated imidazoles.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The compound is very soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1] 2. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. 3. Add a seed crystal of the pure compound, if available. 4. Try a different solvent or a mixed-solvent system.
Crystallization happens too quickly. The solution is too concentrated, or the cooling is too rapid.Reheat the solution and add a small amount of additional solvent to decrease the saturation.[1] Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath to slow down the cooling process.
Low recovery of pure crystals. 1. Too much solvent was used. 2. The crystals were washed with a solvent in which they are soluble. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporation and cool it again to recover more product.[1] 2. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. 3. Ensure the filtration apparatus is pre-heated, and the solution is kept hot during the transfer.
The recrystallized product is not pure. 1. The cooling was too rapid, trapping impurities. 2. The chosen solvent did not effectively differentiate between the compound and the impurities.1. Repeat the recrystallization, ensuring a slow cooling rate. 2. Perform a second recrystallization with a different solvent system. 3. If colored impurities persist, consider an activated charcoal treatment.
The compound "oils out". The compound's melting point is lower than the solvent's boiling point, or the solution is highly supersaturated.1. Reheat the solution and add more solvent.[1] 2. Try a lower-boiling point solvent. 3. Use a mixed solvent system where the "poor" solvent is added at a slightly lower temperature.

Experimental Protocols

Protocol 1: Recrystallization of 4,5-Dibromo-2-nitroimidazole

This protocol is based on the purification of 4,5-dibromo-2-nitroimidazole, which has been reported to be crystallized from an ethyl acetate-light petroleum mixture.

Materials:

  • Crude 4,5-dibromo-2-nitroimidazole

  • Ethyl acetate (EtOAc)

  • Light petroleum (petroleum ether)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 4,5-dibromo-2-nitroimidazole in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stir and continue to heat gently until a clear solution is obtained.

  • If the solution has a noticeable color, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slightly.

  • Slowly add light petroleum to the warm solution until it becomes slightly turbid.

  • Gently warm the mixture until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold light petroleum.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification of 2,4,5-Tribromoimidazole by Precipitation

This method is adapted from a synthetic procedure where the product is purified by precipitation.

Materials:

  • Crude 2,4,5-tribromoimidazole

  • Glacial acetic acid

  • Deionized water

  • Beaker

  • Stirring rod

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude 2,4,5-tribromoimidazole in a minimal amount of warm glacial acetic acid in a beaker.

  • Once the solid is fully dissolved, slowly add deionized water to the solution while stirring.

  • Continue adding water until a white precipitate of 2,4,5-tribromoimidazole is formed.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with copious amounts of cold deionized water to remove any residual acetic acid.

  • Dry the purified 2,4,5-tribromoimidazole thoroughly.

Visualized Workflows

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Brominated Imidazole dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Brominated Imidazole dry->end

Caption: General workflow for the recrystallization of brominated imidazoles.

Troubleshooting_Tree Troubleshooting: No Crystal Formation start No Crystals Form Upon Cooling check_concentration Is the solution visibly concentrated? start->check_concentration boil_off Boil off some solvent to concentrate check_concentration->boil_off No scratch Scratch inner surface of the flask check_concentration->scratch Yes boil_off->start Re-cool seed Add a seed crystal scratch->seed Still no crystals success Crystals Form scratch->success Success change_solvent Consider a different solvent or mixed system seed->change_solvent Still no crystals seed->success Success

Caption: Decision tree for troubleshooting the absence of crystal formation.

References

Technical Support Center: 4-Bromo-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 4-Bromo-1H-imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which one offers the highest yield?

There are several common methods for synthesizing this compound. The choice of method often depends on the available starting materials, scale, and desired purity. The highest reported yields are typically achieved through the selective debromination of a polybrominated imidazole precursor.

One highly effective method involves the reduction of 2,4,5-tribromo-1H-imidazole using sodium sulfite, which has been reported to produce yields as high as 89%.[1] Direct bromination of imidazole is also possible but often leads to a mixture of mono-, di-, and tri-brominated products, making purification challenging and lowering the yield of the desired 4-bromo isomer.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, formation of byproducts, and losses during workup and purification.

Potential Causes for Low Yield:

  • Inadequate Control of Stoichiometry: Using an incorrect molar ratio of brominating agent to imidazole can lead to either unreacted starting material or the formation of polybrominated species.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. Both temperatures that are too low (leading to incomplete reaction) and too high (promoting side reactions) can reduce the yield.

  • Formation of Regioisomers: Direct bromination of imidazole can produce both 4-bromo and 5-bromo isomers, which can be difficult to separate and result in a lower isolated yield of the desired product.

  • Over-bromination: Imidazole is an electron-rich heterocycle, making it susceptible to over-bromination to form di- and tri-brominated imidazoles.[2][3]

  • Losses during Extraction and Purification: The product may have some solubility in the aqueous phase, leading to losses during extraction. Additionally, improper selection of a purification method can result in significant product loss.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Stoichiometry Verify Stoichiometry of Reagents Start->Check_Stoichiometry Initial Check Optimize_Temp Optimize Reaction Temperature Check_Stoichiometry->Optimize_Temp If stoichiometry is correct Control_Bromination Control Bromination Selectivity Optimize_Temp->Control_Bromination If temperature is optimized Improve_Workup Improve Workup & Purification Control_Bromination->Improve_Workup If selectivity is an issue Improved_Yield Improved Yield Improve_Workup->Improved_Yield After optimization Protocol_1 Start Combine 2,4,5-tribromoimidazole, sodium sulfite, and water Heat Heat mixture to 110 °C with stirring for 6 hours Start->Heat Cool Cool the reaction mixture Heat->Cool Extract Extract with ethyl acetate Cool->Extract Dry Dry combined organic layers with anhydrous sodium sulfate Extract->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Product Obtain this compound Concentrate->Product

References

Removing unreacted starting materials from imidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole reaction purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of unreacted starting materials from imidazole reactions.

Frequently Asked Questions (FAQs)

Q1: My crude product contains a significant amount of unreacted imidazole. What is the simplest way to remove it?

A1: Unreacted imidazole is highly soluble in water. A common first step is to perform a liquid-liquid extraction.[1] Dissolve your crude product in an organic solvent immiscible with water (e.g., dichloromethane (DCM) or ethyl acetate). Wash the organic layer multiple times with water or brine to remove the bulk of the imidazole.[2] If your product is not water-soluble, this can be a very effective initial purification step.[1]

Q2: I've performed an aqueous wash, but I still see imidazole in my NMR spectrum. What should I do next?

A2: If a simple water wash is insufficient, consider an acidic wash. Washing the organic layer with a dilute aqueous acid solution (e.g., 0.5 M or 1 M HCl) will protonate the basic imidazole, forming a water-soluble salt that will partition into the aqueous phase.[1] Be sure that your desired product is stable to acidic conditions. After the acid wash, you may need to wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by a final brine wash.

Q3: My product and the starting materials have very similar polarities, making column chromatography difficult. Are there other options?

A3: Yes, several other techniques can be employed when chromatographic separation is challenging:

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification method to obtain high-purity material.[3][4] Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Distillation: For liquid products, vacuum distillation can be effective, especially if the starting materials have significantly different boiling points.[5] This method is particularly useful for separating volatile imidazoles from less volatile impurities or vice-versa.[6]

  • Selective Precipitation: In some cases, you can selectively precipitate either the product or the impurity. For instance, treatment with a specific acid might form an insoluble salt of your desired product regioisomer, allowing it to be isolated by filtration.[7]

Q4: I am concerned about product loss during aqueous extraction. How can I minimize this?

A4: To minimize product loss during extraction, ensure the pH of the aqueous layer is optimal to keep your product in its neutral, organic-soluble form.[2] If your product has some water solubility, you can reduce this by saturating the aqueous layer with salt (brine wash), which decreases the solubility of organic compounds in the aqueous phase.[2] Additionally, performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low product yield after work-up Incomplete reactionMonitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before quenching.[2][8]
Product is water-solubleSaturate the aqueous phase with brine to decrease the solubility of your product and back-extract the aqueous layers with fresh organic solvent.[2]
Inefficient extractionAdjust the pH of the aqueous layer to ensure your product is in its neutral form. Perform multiple extractions with smaller solvent volumes.
Persistent imidazole contamination Inefficient washingUse a dilute acid wash (e.g., 1M HCl) to protonate and extract the imidazole into the aqueous phase.[1]
Emulsion formation during extractionAdd brine to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.
Byproduct formation Side reactionsRe-evaluate your reaction conditions. For N-alkylation, slow, dropwise addition of the alkylating agent can minimize dialkylation.[2] In Radziszewski synthesis, using an excess of ammonia can reduce oxazole byproducts.[8]
Product and starting material co-elute in chromatography Similar polarityConsider alternative purification methods such as recrystallization (for solids) or distillation (for liquids).[3][5][6]
Thermal degradation during distillation High boiling point of the productUse vacuum distillation to lower the boiling point and prevent thermal degradation.[5] Azeotropic distillation with a suitable solvent may also be an option.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Imidazole Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M aqueous HCl. Repeat this wash 1-2 times. The protonated imidazole will move into the aqueous layer.[1]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Be cautious and vent the funnel frequently to release CO2 pressure.[9]

  • Brine Wash: Perform a final wash with brine to remove excess water and break any minor emulsions.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.[2]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the desired imidazole derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for imidazoles include water, ethanol, methanol, toluene, or mixtures thereof.[3][10]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflows and Diagrams

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Aqueous Wash) start->extraction acid_wash Acidic Wash (e.g., 1M HCl) extraction->acid_wash Imidazole still present chromatography Column Chromatography extraction->chromatography Product sufficiently pure acid_wash->chromatography recrystallization Recrystallization (if solid) chromatography->recrystallization Impure solid distillation Distillation (if liquid) chromatography->distillation Impure liquid end_product Purified Product chromatography->end_product Pure fractions recrystallization->end_product distillation->end_product Troubleshooting_Decision_Tree start Impure Product After Initial Work-up check_solubility Is the product a solid? start->check_solubility is_liquid Is the product a liquid? check_solubility->is_liquid No recrystallize Attempt Recrystallization check_solubility->recrystallize Yes distill Attempt Vacuum Distillation is_liquid->distill Yes column Optimize Column Chromatography (different solvent system/gradient) is_liquid->column No / Ineffective recrystallize->column Fails or Impure distill->column Fails or Impure acid_base Consider Acid/Base Extraction column->acid_base Co-elution persists

References

Technical Support Center: Optimizing Suzuki Coupling for Bromoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions for bromoimidazole substrates.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with bromoimidazoles often challenging?

Bromoimidazoles, especially those with an unprotected N-H group, present unique challenges in palladium-catalyzed cross-coupling reactions.[1] The acidic proton on the imidazole ring can react with the basic conditions required for the reaction or interact with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This often results in low conversion rates and poor yields.[1] For many nitrogen-rich heterocycles, functionalization often requires protection of the N-H group to prevent these side reactions.[1]

Q2: Do I need to protect the N-H group on my bromoimidazole?

While not always mandatory, protecting the imidazole nitrogen is a common strategy to improve reaction outcomes. N-protection prevents the formation of unreactive N-azolyl palladium complexes that can hinder catalytic activity.[2] However, successful couplings with unprotected haloimidazoles have been reported, often requiring careful optimization of the catalyst, base, and solvent system.[3] An efficient protocol for the Suzuki-Miyaura reaction of unprotected 4(5)-bromo-1H-imidazole has been developed using PdCl₂(dppf) as a catalyst under phase-transfer conditions.[3]

Q3: Which position on the imidazole ring (C2, C4, C5) is most reactive for Suzuki coupling?

The reactivity of bromoimidazoles in Suzuki couplings can be influenced by the position of the bromine atom and the presence of protecting groups. For N-protected-2,4- and 2,5-dibromoimidazoles, the Suzuki-Miyaura coupling reaction generally occurs selectively at the C2 position first.[4] This selectivity allows for sequential functionalization of the imidazole core.[4]

Q4: What is a good starting point for catalyst and ligand selection?

For challenging substrates like bromoimidazoles, catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type ligands) are often a good starting point.[5][6] Catalyst precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos or XPhos have proven effective for various nitrogen-rich heterocycles.[1] Pre-formed catalysts like Pd(dppf)Cl₂ are also highly effective and have been successfully used for both N-protected and unprotected bromoindazoles and 4(5)-bromoimidazole.[3][7][8]

Q5: How do I choose the right base and solvent?

The choice of base is critical and must be strong enough to facilitate transmetalation but not so harsh as to cause significant side reactions like protodeboronation.[1] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[8][9] The solvent system often consists of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME), frequently with a small amount of water to aid in dissolving the inorganic base.[7][8] Anhydrous conditions can sometimes help if protodeboronation of the boronic acid is a major issue.[10]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: My Suzuki coupling with a bromoimidazole substrate is resulting in low conversion of the starting material or no desired product at all. What are the potential causes and solutions?

Answer: Low or no yield is a common problem, often stemming from issues with the catalyst's activity or the stability of the reagents.

Potential Cause Troubleshooting Steps
Inactive Catalyst System Aryl bromides, especially on electron-rich or N-H containing heterocycles, can be challenging.[1] Try a more active catalyst system. Switch to a pre-catalyst like a Buchwald G3 Precatalyst or use a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand (e.g., SPhos, XPhos, or RuPhos).[1][11] For 4(5)-bromoimidazole, Pd(dppf)Cl₂ has shown good results.[3]
Inhibition by N-H Group If using an unprotected imidazole, the acidic N-H can inhibit the catalyst.[2] Consider protecting the imidazole nitrogen with a suitable group (e.g., SEM, MOM, Trityl).[4] Alternatively, screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents to find conditions that minimize this inhibition.[1]
Poor Reagent Quality Boronic acids can degrade over time through protodeboronation.[10] Use fresh or recently purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[10]
Sub-optimal Temperature The reaction may be too slow at the current temperature. Gradually increase the reaction temperature (e.g., from 80°C to 100°C).[1] Microwave heating can sometimes dramatically improve yields and reduce reaction times for challenging substrates.[12]
Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black shortly after heating, and the reaction stalls. What is happening?

Answer: The formation of a black precipitate is likely palladium black, which consists of inactive, agglomerated Pd(0) particles. This indicates the catalytic species is not stable under the reaction conditions.

Potential Cause Troubleshooting Steps
Insufficient Ligand There may not be enough ligand to stabilize the Pd(0) intermediate, especially at high temperatures. Increase the ligand-to-palladium ratio slightly (e.g., from L:Pd of 2:1 to 3:1).
Ligand Degradation Phosphine ligands can be sensitive to air and may oxidize. Ensure all reagents are handled under an inert atmosphere (Argon or Nitrogen).
High Temperature The chosen catalyst/ligand system may not be thermally stable at the reaction temperature. Switch to a more robust, sterically hindered ligand designed for high-temperature applications (e.g., Buchwald-type ligands).[11] Alternatively, try to lower the reaction temperature if possible.
Impure Solvents/Reagents Impurities, especially oxygen, can accelerate catalyst decomposition. Use anhydrous, thoroughly degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with argon).[10]
Issue 3: Significant Side Product Formation

Question: I am observing significant byproducts, mainly from homocoupling of my boronic acid and/or protodeboronation. How can I minimize these?

Answer: Homocoupling (boronic acid coupling with itself) and protodeboronation (replacement of the boron group with hydrogen) are common side reactions in Suzuki couplings.

Potential Cause Troubleshooting Steps
Protodeboronation This occurs when the boronic acid reacts with residual water or protons in the reaction mixture. Use a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[10] Minimize the amount of water in the reaction or try anhydrous conditions with a base like K₃PO₄.[10]
Homocoupling This side reaction is often promoted by the presence of oxygen or if the transmetalation step is slow.[4] Ensure the reaction is rigorously degassed.[4] Optimizing the catalyst and ligand can accelerate the desired cross-coupling pathway, outcompeting homocoupling. Using a higher ratio of the bromoimidazole to the boronic acid (e.g., 1:1.1 instead of 1:1.5) can also help.
Dehalogenation The bromoimidazole starting material is converted back to the parent imidazole. This can occur if the oxidative addition is reversible or if there are sources of hydride in the reaction. Ensure solvents are pure and consider screening different bases.

Data Presentation: Reaction Condition Optimization

Optimizing a Suzuki coupling reaction often requires screening several parameters. The following tables provide starting points based on literature data for bromo-N-heterocycles.

Table 1: Screening of Palladium Catalysts for Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. [8]

This data for a bromoindazole substrate serves as a useful analogue for optimizing conditions for bromoimidazoles.

EntryPd Catalyst (10 mol%)Reaction Time (h)Yield (%)
1Pd(dppf)Cl₂285
2Pd(PCy₃)₂240
3Pd(PPh₃)₄2455
4Pd(PPh₃)₂Cl₂2443
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), DME, 80 °C.[8]

Table 2: Suzuki Coupling of Unprotected 4(5)-Bromo-1H-imidazole with Various Arylboronic Acids. [3]

EntryArylboronic AcidYield (%)
1Phenylboronic acid84
24-Methylphenylboronic acid85
34-Methoxyphenylboronic acid81
44-Chlorophenylboronic acid88
53-Nitrophenylboronic acid70
62-Thienylboronic acid75
Reaction Conditions: 4(5)-bromo-1H-imidazole (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv), Toluene/H₂O, 80 °C.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-Protected Bromoimidazole

This protocol is a general starting point for a protected bromoimidazole, adapted from procedures for other halo-N-heterocycles.[13]

  • Reagent Preparation: To an oven-dried Schlenk tube, add the N-protected bromoimidazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[13]

Protocol 2: Literature Procedure for Unprotected 4(5)-Bromo-1H-imidazole

This protocol is based on the successful coupling reported by Bellina, et al.[3]

  • Setup: In a reaction flask, combine 4(5)-bromo-1H-imidazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst and Solvent: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the flask. Add a solvent mixture of toluene and water.

  • Reaction Conditions: Heat the mixture to 80 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the 4(5)-aryl-1H-imidazole.[3]

Visualizations

Catalytic Cycle and Workflows

Understanding the underlying mechanism and experimental sequence is crucial for optimization and troubleshooting.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)-Ar'(L)₂ OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Transmetalation_Complex->Product BX [X-B(OR)₂OH]⁻ Transmetalation_Complex->BX byproducts ArX Bromoimidazole (Ar-X) ArX->OA_Complex Boronic Boronic Acid Ar'-B(OR)₂ Boronic->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Add Solids (Bromoimidazole, Boronic Acid, Base) B 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Catalyst & Degassed Solvents B->C D 4. Heat and Stir (e.g., 80-100 °C, 2-24h) C->D E 5. Monitor Progress (TLC, LC-MS) D->E E->D If incomplete F 6. Quench and Extract (Aqueous Work-up) E->F If complete G 7. Dry and Concentrate F->G H 8. Purify Product (Column Chromatography) G->H I 9. Characterize (NMR, MS) H->I

Caption: A stepwise workflow for a typical Suzuki coupling experiment.

Troubleshooting_Tree Troubleshooting Low Yield Start Low or No Yield Observed Q1 Is Palladium Black visible? Start->Q1 A1_Yes Catalyst Decomposition Q1->A1_Yes Yes Q2 Significant side products? Q1->Q2 No Sol1 Solution: • Use more robust ligand (e.g., SPhos) • Lower reaction temperature • Ensure inert conditions A1_Yes->Sol1 A2_Yes Protodeboronation or Homocoupling Q2->A2_Yes Yes Q3 Is starting material consumed? Q2->Q3 No Sol2 Solution: • Use boronic ester (pinacol, MIDA) • Rigorously degas solvents • Adjust stoichiometry A2_Yes->Sol2 A3_No Inactive Catalysis Q3->A3_No No End Reaction Optimized Q3->End Yes (but low yield) Sol3 Solution: • Screen catalysts (e.g., Pd(dppf)Cl₂) • Increase temperature • Protect imidazole N-H A3_No->Sol3

References

Technical Support Center: Buchwald-Hartwig Amination of Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of imidazoles.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of an imidazole is not working or giving a very low yield. What are the common causes?

Low or no yield in the amination of imidazoles can stem from several factors. Imidazoles and other N-heterocycles can be challenging substrates because they can coordinate to the palladium catalyst and inhibit or deactivate it.[1] Common issues include:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the imidazole ring can bind to the palladium center, leading to catalytically inactive species.[1]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the reaction. For heteroaryl substrates like imidazoles, bulky, electron-rich biaryl phosphine ligands are often required.[1][2]

  • Suboptimal Base: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates or to avoid side reactions, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary.[3][4] For unprotected imidazoles, strong, non-nucleophilic bases like LHMDS have proven effective.[1]

  • Poor Solubility: Insolubility of the starting materials or the base in the reaction solvent is a frequent cause of reaction failure.[3]

  • Side Reactions: Competing reactions such as hydrodehalogenation (reduction of the aryl halide) can lower the yield of the desired aminated product.[5]

Q2: Which catalyst system (palladium precursor and ligand) is best for the amination of imidazoles?

There is no single "best" system, as the optimal choice depends on the specific imidazole and amine coupling partners. However, for the amination of unprotected bromoimidazoles, a system utilizing a palladium precatalyst with a bulky biarylphosphine ligand, such as tBuBrettPhos, has been shown to be effective.[1] Precatalysts are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ because they provide more reliable formation of the active catalyst.[3][6]

Q3: What is the best base to use for coupling imidazoles?

The choice of base is critical. While strong alkoxide bases like NaOtBu are widely used in Buchwald-Hartwig reactions, they can be incompatible with sensitive functional groups.[4][7] For the amination of unprotected bromoimidazoles and bromopyrazoles, lithium bis(trimethylsilyl)amide (LHMDS) has been successfully employed.[1] If base-sensitive functional groups are present, screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is recommended.[3]

Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

Poor solubility is a common reason for failed reactions.[3] Consider the following:

  • Solvent Screening: Test a range of solvents. Toluene and dioxane are common choices, but for more polar substrates, solvents like THF or CPME might be better.[3][8]

  • Increase Temperature: Raising the reaction temperature can improve solubility.

  • Efficient Stirring: Ensure vigorous stirring, as the deprotonation step can occur at the solid-liquid interface, especially with inorganic bases.[3]

Q5: I am observing significant hydrodehalogenation of my halo-imidazole. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated.[5] This is often competitive with the desired C-N bond formation, particularly when using primary amines.[9] To suppress this side reaction:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the C-N bond, outcompeting the pathways that lead to hydrodehalogenation.[2]

  • Optimize Reaction Conditions: Adjusting the temperature, base, and solvent can influence the relative rates of amination versus hydrodehalogenation. A thorough screening of conditions may be necessary.

Troubleshooting Guide

Problem: The reaction has stalled; TLC/LC-MS analysis shows incomplete conversion of starting materials.

Potential CauseSuggested Solution
Catalyst Deactivation Imidazole substrates can poison the catalyst.[1] Consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Ensure that all reagents and the solvent are anhydrous and degassed, as water and oxygen can contribute to catalyst decomposition.
Insufficient Base Strength or Solubility The base may not be strong enough to deprotonate the amine-palladium complex, or it may be poorly soluble. If using a weaker base like K₃PO₄, consider switching to a stronger base like LHMDS or NaOtBu, provided your substrate is stable.[1][3] Ensure vigorous stirring to maximize interaction with insoluble inorganic bases.[3]
Product Inhibition The aminated imidazole product itself might be coordinating to the palladium and inhibiting the catalytic cycle. Try running the reaction at a higher dilution or a slightly higher temperature.

Problem: The desired product is formed, but the yield is low and multiple side products are observed.

Potential CauseSuggested Solution
Side Reactions (e.g., Hydrodehalogenation) This is a common issue.[5] Switch to a bulkier, more electron-donating ligand (e.g., from a first-generation ligand to a Buchwald-type biarylphosphine ligand like XPhos or tBuBrettPhos) to favor reductive elimination.[1][2]
Reaction Temperature is Too High High temperatures can lead to decomposition of the starting materials, product, or catalyst. Try running the reaction at a lower temperature for a longer period. Typical temperatures range from 80-100 °C, but milder conditions can sometimes be effective.[3]
Incorrect Stoichiometry An excess of the amine can sometimes lead to the formation of diarylated amine byproducts. Try adjusting the stoichiometry, typically using a slight excess of the amine (1.1-1.2 equivalents).

Data and Protocols

Table 1: Optimized Conditions for the Amination of 2-Bromo-1H-imidazole

The following data is adapted from a study on the amination of unprotected heterocyclic bromides.[1]

AminePd Precatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
Aniline2tBuBrettPhosLHMDS801285
4-Methoxy-aniline2tBuBrettPhosLHMDS801288
n-Hexylamine2tBuBrettPhosLHMDS801275
2-Amino-pyridine2tBuBrettPhosLHMDS801272

Reaction Conditions: Bromoimidazole (1.0 mmol), Amine (1.2-1.4 mmol), LHMDS (2.2 mmol), Solvent (e.g., Dioxane or Toluene).[1]

General Experimental Protocol for Buchwald-Hartwig Amination of a Bromo-imidazole

This protocol is a representative example based on successful literature procedures.[1] Conditions should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the bromo-imidazole (1.0 equiv), the palladium precatalyst (e.g., tBuBrettPhos G3 Pd precatalyst, 2 mol%), and the phosphine ligand (if not using a precatalyst, 2 mol%).

  • Inert Atmosphere: Cap the vial with a septum, and purge with an inert gas (e.g., Argon) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., LHMDS, 2.2 equiv). Then add the amine coupling partner (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Catalytic Cycle and Troubleshooting Logic

Buchwald_Hartwig_Troubleshooting cluster_cycle General Buchwald-Hartwig Catalytic Cycle cluster_troubleshooting Troubleshooting Workflow Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex + Amine Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Complex->Amido_Complex + Base - Base-H+X- Amido_Complex->Pd0 Product Ar-Amine (Product) Amido_Complex->Product (Reductive Elimination) Start Low / No Yield Check_Catalyst Issue: Catalyst Deactivation? (e.g., Imidazole Coordination) Start->Check_Catalyst Check_Base Issue: Base? (Strength/Solubility) Start->Check_Base Check_Ligand Issue: Ligand? (Sterics/Electronics) Start->Check_Ligand Check_Conditions Issue: Conditions? (Temp/Solvent) Start->Check_Conditions Solution_Catalyst Action: Increase Loading Use Precatalyst Check_Catalyst->Solution_Catalyst Solution_Base Action: Screen Bases (e.g., LHMDS, K3PO4) Stir Vigorously Check_Base->Solution_Base Solution_Ligand Action: Use Bulky, Electron-Rich Ligand (e.g., tBuBrettPhos) Check_Ligand->Solution_Ligand Solution_Conditions Action: Screen Solvents Optimize Temperature Check_Conditions->Solution_Conditions

Caption: Catalytic cycle and troubleshooting workflow for the Buchwald-Hartwig amination.

Key Reaction Parameters and Interdependencies

Reaction_Parameters cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Imidazole Imidazole-X (Ar-X) Ligand Ligand (Bulky, e--rich) Imidazole->Ligand influences choice Amine Amine (R2NH) Base Base (e.g., LHMDS, K3PO4) Amine->Base influences choice Pd_Source Palladium Source (Precatalyst preferred) Yield Reaction Outcome (Yield & Purity) Pd_Source->Yield Ligand->Imidazole steric/electronic match Ligand->Yield Base->Amine must be compatible Base->Yield Solvent Solvent (Toluene, Dioxane) Solvent->Yield Temperature Temperature (80-110 °C) Temperature->Yield

References

Technical Support Center: Selective Debromination of Polybromoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working on the selective debromination of polybromoimidazoles.

Troubleshooting Guide

This section addresses common issues encountered during the selective debromination of polybromoimidazoles.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The palladium or copper catalyst may be oxidized or poisoned. 2. Insufficient Reductant: The hydride source (e.g., NaBH₄) or hydrogen gas is depleted or not effectively transferred. 3. Low Reaction Temperature: The activation energy for C-Br bond cleavage is not being met. 4. Poor Reagent Solubility: The debromination agent may not be sufficiently soluble in the chosen solvent.1. Catalyst Management: Use freshly prepared or properly stored catalysts. Consider pre-activation of the catalyst if applicable. 2. Reductant Stoichiometry: Increase the molar equivalents of the reductant. For catalytic hydrogenations, ensure adequate hydrogen pressure and efficient stirring. 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 5-10°C. 4. Solvent System: For reagents like tetramethylammonium fluoride (TMAF), ensure it is anhydrous, as water can inhibit the reaction.[1] Consider using a co-solvent to improve solubility.
Poor Regioselectivity (Mixture of Isomers) 1. Over-reduction: The reaction conditions are too harsh, leading to the removal of multiple bromine atoms non-selectively. 2. Catalyst Choice: The catalyst may not be sterically hindered enough to differentiate between the electronic environments of the different C-Br bonds. 3. Substrate Reactivity: The electronic properties of the imidazole ring and its substituents may lead to similar reactivity of multiple C-Br bonds.1. Milder Conditions: Reduce the reaction temperature, decrease the amount of reductant, or shorten the reaction time. 2. Catalyst Screening: Employ sterically-hindered palladium catalysts which can improve selectivity.[2] 3. Solvent Effects: The choice of aprotic solvent can influence regioselectivity. For instance, in TMAF-mediated debromination, DMF may offer different selectivity compared to DMSO or NMP.[1]
Formation of Hydrodebrominated Side Products 1. Proton Source: The solvent or impurities may act as a proton source, leading to the quenching of anionic intermediates and resulting in hydrodebromination instead of the desired functionalization. 2. Reaction Pathway: Some methods, like those using dry TMAF in aprotic solvents, can inherently lead to reductive debromination as a side reaction.[1]1. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of proton sources. 2. Solvent Selection: The proton-donating ability of the solvent can influence the extent of hydrodebromination. Solvents like DMSO have a higher proton donor ability than DMF.[1]
Complete (Non-selective) Debromination 1. Excess Reductant: A large excess of the reducing agent will drive the reaction to completion, removing all bromine atoms. 2. Prolonged Reaction Time: Leaving the reaction for an extended period can lead to over-reduction. 3. Highly Active Catalyst: The catalyst may be too active for selective transformation.1. Stoichiometric Control: Carefully control the stoichiometry of the reducing agent. 2. Reaction Monitoring: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS and quench the reaction once the desired product is formed. 3. Catalyst Loading: Reduce the catalyst loading to temper the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for selective debromination of polybromoimidazoles?

A1: Common methods include catalytic hydrodebromination using palladium or copper catalysts with a hydride source, and reductive debromination using reagents like anhydrous tetramethylammonium fluoride (TMAF) in aprotic solvents.[1][3] Another approach involves hydrogenation, which can be used for the complete debromination of polybromo-N-aryltriazoles, a related class of compounds.[4]

Q2: How can I achieve regioselective monodebromination of a tribromoimidazole?

A2: Regioselectivity is influenced by the electronic and steric environment of each bromine atom. For 1-methyl-2,4,5-tribromoimidazole, reaction with dry TMAF in aprotic solvents shows a preference for reaction at the C-2 position.[1] The inherent reactivity of the imidazole ring positions often dictates the outcome. It has been noted that halogens positioned ortho to each other may be preferentially removed.[1]

Q3: My debromination reaction is stalled. What should I do?

A3: First, verify the activity of your catalyst and the purity of your reagents. If using a catalytic system, consider adding a fresh portion of the catalyst. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Gently increasing the reaction temperature may also help to overcome the activation barrier.

Q4: I am observing a mixture of partially debrominated products. How can I improve the selectivity?

A4: To improve selectivity, you can try optimizing the reaction conditions. This includes lowering the reaction temperature, reducing the amount of the reducing agent, and screening different catalysts. Using a more sterically hindered catalyst can sometimes enhance selectivity for a specific C-Br bond.[2] Additionally, the choice of solvent can play a crucial role in modulating the reactivity and selectivity.[1]

Q5: Can the N-substituent on the imidazole ring influence the debromination selectivity?

A5: Yes, the N-substituent can significantly impact the electronic properties of the imidazole ring, thereby influencing the reactivity and position of debromination. Electron-withdrawing or donating groups on the nitrogen atom will alter the electron density at the C-2, C-4, and C-5 positions, affecting the propensity for C-Br bond cleavage at each site.

Experimental Protocols

Protocol 1: Selective Reductive Debromination of 1-methyl-2,4,5-tribromoimidazole using TMAF

This protocol is adapted from the reductive debromination method described for 1-methyl-2,4,5-tribromoimidazole.[1]

Materials:

  • 1-methyl-2,4,5-tribromoimidazole

  • Anhydrous Tetramethylammonium Fluoride (TMAF)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1-methyl-2,4,5-tribromoimidazole (1.0 eq) in anhydrous DMF.

  • Add anhydrous TMAF (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC-MS. The reaction in DMF may show a significant increase in the desired fluorinated product while a large portion of the starting material remains unreacted.[1]

  • Upon completion or when optimal conversion to the desired product is achieved, quench the reaction by pouring it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried glassware under inert gas reagents Dissolve 1-methyl-2,4,5-tribromoimidazole in anhydrous DMF start->reagents add_tmaf Add anhydrous TMAF reagents->add_tmaf stir Stir at room temperature add_tmaf->stir monitor Monitor by GC-MS stir->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify troubleshooting_logic cluster_issues Identify the Issue cluster_solutions Implement Solutions start Problem Encountered low_conversion Low Conversion start->low_conversion poor_selectivity Poor Selectivity start->poor_selectivity side_products Side Products start->side_products check_reagents Check Catalyst/Reagent Activity low_conversion->check_reagents Cause: Inactive Reagents optimize_conditions Optimize T°, Time, Stoichiometry low_conversion->optimize_conditions Cause: Suboptimal Conditions poor_selectivity->optimize_conditions Cause: Harsh Conditions change_system Change Catalyst/Solvent poor_selectivity->change_system Cause: Non-ideal System side_products->change_system Cause: Inherent Pathway anhydrous Ensure Anhydrous Conditions side_products->anhydrous Cause: Proton Source

References

How to avoid regioisomer formation in imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges related to regioisomer formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a mixture of regioisomers in my imidazole synthesis?

A: The formation of regioisomers is a common challenge in imidazole synthesis, typically arising from two main scenarios:

  • N-Alkylation of Unsymmetrical Imidazoles: When an imidazole ring is already substituted at the C4 (or C5) position, the two ring nitrogens (N1 and N3) are not equivalent. Direct alkylation of this type of substrate often results in a mixture of 1,4- and 1,5-disubstituted products, and achieving high selectivity can be difficult.[1] The ratio of these products is influenced by factors such as the electronic nature of the existing substituent, the steric bulk of the alkylating agent, and the reaction conditions.[2]

  • Condensation Reactions with Unsymmetrical Reagents: Classical multi-component syntheses, such as the Debus-Radziszewski reaction, involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[3][4] If the 1,2-dicarbonyl starting material is unsymmetrical (e.g., 1-phenyl-1,2-propanedione), the initial condensation can occur in two different orientations, leading to a mixture of regioisomeric imidazole products.

Figure 1. N-alkylation of an unsymmetrical imidazole leading to a mixture of regioisomers.
Q2: How can I control or improve the regioselectivity of N-alkylation?

A: Controlling the regioselectivity of N-alkylation is challenging, but can be influenced by several factors. The outcome depends on a delicate balance between steric and electronic effects.

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C4 position tend to decrease the electron density of the adjacent N3 atom, favoring alkylation at the more distant N1, which leads to the 1,5-isomer. Conversely, electron-donating groups (EDGs) can lead to mixtures or favor the 1,4-isomer.

  • Steric Hindrance: Using a bulky alkylating agent can favor substitution at the less sterically hindered nitrogen atom. For example, with a C4-methyl (EDG) imidazole, a small alkylating agent like methyl iodide gives a mixture, while a bulky agent favors formation of the 1,5-isomer.[2]

  • Reaction Conditions: The solvent and base can significantly alter the regioisomeric ratio.

For cases where direct alkylation provides poor selectivity, it is often more effective to adopt a synthetic strategy that builds the ring with the desired N-substituent already in place, thus avoiding the issue entirely.[5]

Table 1: Factors Affecting Regioselectivity of N-Alkylation of 4(5)-Substituted Imidazoles [2]

Substituent (R) at C4(5)Electronic EffectAlkylating Agent (R'-X)Steric Bulk (R')Reaction MediumPredominant Isomer
NO₂Strong EWGCH₃ILowBasic (NaOH/H₂O)1-Methyl-4-nitro
NO₂Strong EWGCH₃ILowNeutral (EtOH)1-Methyl-5-nitro
CH₃EDGCH₃ILowBasic (NaOH/H₂O)Mixture (~1:1)
t-BuEDGCH₃ILowBasic (NaOH/H₂O)1-Methyl-4-t-butyl
CH₃EDG(i-Pr)₂CHIHighBasic (NaOH/H₂O)1-Alkyl-5-methyl

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Q3: What are the best modern strategies to achieve complete regioselectivity?

A: For syntheses requiring unambiguous regiochemistry, it is highly recommended to use a method designed for regiocontrol rather than attempting to optimize a non-selective reaction. Several powerful, regioselective methods are available.[6]

G start What is your desired substitution pattern? sub_1_4 1,4-Disubstituted start->sub_1_4 sub_1_5 1,5-Disubstituted or 1,4,5-Trisubstituted start->sub_1_5 sub_4_5 4,5-Disubstituted start->sub_4_5 method_azadiene Method A: Synthesis from Glycine Derivative (via Azadiene Intermediate) sub_1_4->method_azadiene Offers complete regioselectivity. method_suzuki Method B: Suzuki Coupling of a Pre-made Bromoimidazole sub_1_4->method_suzuki Excellent control if bromo-precursor is available. method_vanleusen Method C: Van Leusen Synthesis (TosMIC + Imine) sub_1_5->method_vanleusen Highly versatile and predictable regiochemistry. method_debus Method D: Debus-Radziszewski (with symmetrical dicarbonyl) sub_4_5->method_debus Reliable if dicarbonyl is symmetrical (e.g., benzil).

Figure 2. Decision tree for selecting a regioselective imidazole synthesis strategy.

Recommended Regioselective Methods:

  • Synthesis from Glycine Derivatives: This is an excellent and robust method for preparing 1,4-disubstituted imidazoles with complete regioselectivity.[7][8] The strategy involves forming a 2-azabuta-1,3-diene intermediate from a glycine derivative, which then undergoes a transamination/cyclization with a primary amine.[1] See Protocol 1 for a detailed methodology.

  • The Van Leusen Imidazole Synthesis: This versatile reaction uses tosylmethyl isocyanide (TosMIC) and its derivatives, which react with an aldimine (formed in situ from an aldehyde and a primary amine) to produce imidazoles.[9][10] This method provides predictable regiochemical outcomes and can be used to synthesize 1,4-, 1,5-, and 1,4,5-substituted imidazoles.[11][12][13]

  • Cross-Coupling Strategies: For certain substitution patterns, a cross-coupling reaction can provide excellent regiocontrol. For example, a 1-alkyl-4-bromoimidazole can be coupled with a boronic acid or boronate ester (Suzuki coupling) to cleanly afford the 1,alkyl-4-aryl-imidazole, avoiding the formation of the 1,5-isomer.[5]

Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,4-Disubstituted Imidazoles [2]

This protocol describes a two-step, one-pot procedure for synthesizing 1,4-disubstituted imidazoles with complete regioselectivity, starting from a glycine derivative.

G start Start: N-Acyl Glycine Ester Derivative step1 Step 1: Azadiene Formation - Add DMF-DMA - Heat to ~85 °C start->step1 intermediate Crude Azadiene Intermediate step1->intermediate Intermediate is not isolated step2 Step 2: Cyclization - Add Primary Amine (R-NH₂) - Add Acetic Acid - Heat to ~100 °C intermediate->step2 workup Workup & Purification - Neutralize - Extract with EtOAc - Column Chromatography step2->workup product Product: Pure 1,4-Disubstituted Imidazole workup->product

Figure 3. Workflow for the regioselective synthesis of 1,4-disubstituted imidazoles.

Step 1: Synthesis of the 2-azabuta-1,3-diene intermediate

  • To a solution of an N-acyl glycine ester derivative (e.g., N-(4-nitrobenzoyl)glycine ethyl ester) (1.0 eq) in a suitable solvent (e.g., dimethylformamide, DMF), add dimethylformamide dimethylacetal (DMF-DMA) (2.5 eq).

  • Heat the reaction mixture to 85 °C.

  • Monitor the reaction for completion by TLC or LC-MS (typically 1-2 hours).

  • Upon completion, remove the solvent under reduced pressure to yield the crude azadiene intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to form the 1,4-disubstituted imidazole

  • Dissolve the crude azadiene intermediate from Step 1 in glacial acetic acid.

  • Add the desired primary amine (e.g., aniline or a substituted aniline) (1.1 eq).

  • Heat the reaction mixture to 100 °C until the reaction is complete as monitored by TLC or LC-MS (typically 1-4 hours). The reaction time may be longer for electron-deficient anilines.[1]

  • Cool the reaction mixture to room temperature and perform a standard aqueous workup. This typically involves carefully neutralizing the acetic acid with a base (e.g., saturated NaHCO₃ solution), extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying it over anhydrous Na₂SO₄, and concentrating it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted imidazole.

Table 2: Example Yields for Regioselective Synthesis with Various Anilines [1]

Aniline Nucleophile (R-NH₂)R GroupReaction Time (h)Yield (%)
4-Bromoaniline4-Br181
4-Methoxyaniline4-OMe179
4-Chloroaniline4-Cl175
4-Nitroaniline4-NO₂461

References

Technical Support Center: Monitoring Imidazole Reactions with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing thin-layer chromatography (TLC) for monitoring imidazole reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to monitor the progress of an imidazole synthesis using TLC?

A1: The most effective method involves spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals. A typical procedure includes three lanes on the TLC plate: one for the starting material, one for the reaction mixture (co-spotted with the starting material), and one for the reaction mixture alone.[1] As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot for the imidazole product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q2: How do I select the appropriate mobile phase (eluent) for my imidazole reaction on TLC?

A2: The choice of mobile phase is critical for achieving good separation. The polarity of the solvent system should be adjusted so that the product has a retention factor (Rf) value ideally between 0.3 and 0.4.[2] A common starting point for imidazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] You can systematically vary the ratio of these solvents to optimize the separation. For more polar imidazoles, a system like dichloromethane and methanol might be more suitable. Due to the basic nature of the imidazole ring, adding a small amount (0.1–2.0%) of a basic modifier like triethylamine or ammonia to the mobile phase can help prevent streaking.[3]

Q3: What are the best visualization techniques for imidazole compounds on a TLC plate?

A3: Imidazole-containing compounds can often be visualized under a UV lamp at 254 nm, where they appear as dark spots on a fluorescent background, especially if they contain aromatic groups.[4] If the compounds are not UV-active, various staining agents can be used. For nitrogen-containing heterocyclic compounds like imidazoles, common stains include:

  • Potassium Permanganate (KMnO₄): This stain is a good general reagent for compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[5]

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, including many imidazoles, to appear as temporary brown spots.[6]

  • Dragendorff's Reagent: This stain is particularly effective for alkaloids and other nitrogen-containing compounds, typically producing orange or brown spots.[7]

  • Ceric Ammonium Molybdate (CAM): A versatile stain that can produce blue-black spots on a light background upon heating.[8]

Q4: How is the Rf value calculated and what does it signify?

A4: The retention factor (Rf) is a ratio calculated by dividing the distance traveled by the compound (the spot) by the distance traveled by the solvent front.[9]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific TLC system (stationary phase and mobile phase). It indicates the compound's affinity for the stationary phase versus the mobile phase. A lower Rf value signifies a stronger interaction with the stationary phase (typically polar silica gel) and lower polarity, while a higher Rf value indicates weaker interaction and higher polarity relative to the solvent system.

Experimental Protocols

Protocol 1: General Procedure for Monitoring an Imidazole Reaction by TLC

Materials:

  • TLC plates (e.g., silica gel 60 F254)[4]

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., ethyl acetate/hexane mixture)[2]

  • Reaction mixture and starting material solutions (~1-2 mg/mL in a volatile solvent like dichloromethane or ethyl acetate)[2]

  • Visualization tool (UV lamp or staining solution)

Procedure:

  • Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and close the lid.

  • Spotting: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three points for spotting. With a capillary tube, apply a small spot of the starting material solution on the first mark, a co-spot of the starting material and reaction mixture on the second, and the reaction mixture on the third. Ensure the spots are small and concentrated.[1]

  • Development: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.[8]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp. If spots are not visible, use an appropriate chemical stain. Circle the visible spots with a pencil.

  • Analysis: Compare the spots in the different lanes to assess the consumption of starting material and the formation of the product. Calculate the Rf values for the starting material and product.

Protocol 2: Preparation of Staining Solutions for Imidazole Visualization

Potassium Permanganate Stain:

  • Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water. Add 1.25 mL of 10% NaOH solution and stir until clear.[10]

  • Application: Dip the dried TLC plate into the solution and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[5]

Dragendorff's Reagent:

  • Solution A: Dissolve 0.8 g of bismuth subnitrate in 10 mL of glacial acetic acid and 40 mL of water.

  • Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.

  • Stock Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of water.

  • Application: Spray the dried TLC plate with the reagent. Nitrogen-containing compounds will appear as orange to brown spots.[7][11]

Quantitative Data

While Rf values are highly dependent on the specific experimental conditions, the following table provides examples of mobile phases used for imidazole derivatives to guide your solvent system selection.

Compound TypeMobile PhaseNotes
N-Boc-imidazole30:70 (v/v) Ethyl Acetate:HexaneThis system is a good starting point for less polar imidazole derivatives. The ratio can be adjusted to achieve an optimal Rf of 0.3-0.4.[2]
Benzimidazole7:3 (v/v) Benzene:AcetoneIn this system, the reactant o-phenylenediamine had an Rf of 0.73, while the benzimidazole product had an Rf of 0.39.[12]
Bifonazole/Benzyl Alcohol3:4.5:1:0.2 (v/v/v/v) Ethyl Acetate:n-Heptane:Methanol:DiethylamineThe addition of diethylamine, a basic modifier, is crucial for obtaining well-defined spots for these basic compounds.[13]
Clotrimazole/Benzyl Alcohol3:4.5:1:0.2 (v/v/v/v) n-Butyl Acetate:n-Heptane:Methanol:DiethylamineSimilar to the system for bifonazole, the basic modifier is essential.[13]
Miconazole/Benzoic Acid3:6:2.5:0.5 (v/v/v/v) n-Butyl Acetate:Carbon Tetrachloride:Methanol:DiethylamineThis more complex solvent system was optimized for the separation of miconazole and benzoic acid.[13]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase B Saturate Developing Chamber A->B C Spot TLC Plate (Starting Material, Co-spot, Reaction Mixture) B->C D Develop TLC Plate C->D E Mark Solvent Front D->E F Dry Plate E->F G Visualize Spots (UV Light or Stain) F->G H Calculate Rf Values G->H I Assess Reaction Progress H->I

Figure 1. Experimental workflow for monitoring an imidazole reaction using TLC.

TLC_Troubleshooting cluster_streaking Streaking/Tailing Spots cluster_rf_issue Incorrect Rf Values cluster_no_spots No Spots Visible Start Problem with TLC Result S1 Is the sample overloaded? Start->S1 R1 Spots too high (Rf > 0.8)? Start->R1 N1 Is the compound UV-active? Start->N1 S1_yes Dilute sample and re-spot S1->S1_yes Yes S1_no Is the compound acidic/basic? S1->S1_no No S2 Add modifier to mobile phase (e.g., triethylamine for bases) S1_no->S2 R1_yes Decrease mobile phase polarity (e.g., increase hexane %) R1->R1_yes Yes R1_no Spots too low (Rf < 0.2)? R1->R1_no No R2 Increase mobile phase polarity (e.g., increase ethyl acetate %) R1_no->R2 N1_no Use a chemical stain N1->N1_no No N1_yes Is the sample concentration too low? N1->N1_yes Yes N2 Concentrate sample or spot multiple times N1_yes->N2

Figure 2. Troubleshooting guide for common TLC issues in imidazole reaction monitoring.

Troubleshooting Guide

Q: Why are the spots on my TLC plate streaking or tailing?

A: Streaking can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.[3]

  • Compound Acidity/Basicity: Imidazoles are basic and can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine or ammonia (0.1-2.0%) to your mobile phase can resolve this issue.[3]

  • Inappropriate Solvent: If the solvent is too polar, it may not be effective at moving the compound up the plate in a defined spot.

Q: I don't see any spots on my TLC plate after development. What could be the problem?

A: There are a few possibilities:

  • Non-UV Active Compound: Your compound may not absorb UV light. Try using a chemical stain to visualize the spots.[3]

  • Sample Too Dilute: The concentration of your compound may be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to concentrate the spot.[3]

  • Solvent Level Too High: If the solvent level in the developing chamber is above your baseline, your sample will dissolve into the solvent pool instead of traveling up the plate.[8]

  • Compound Volatility: The compound may have evaporated from the plate during drying.

Q: The Rf values of my spots are either too high (near the solvent front) or too low (near the baseline). How can I fix this?

A: This indicates that the polarity of your mobile phase is not optimal for your compound.

  • Rf Too High: Your mobile phase is too polar. To decrease its polarity, increase the proportion of the non-polar solvent (e.g., add more hexane to an ethyl acetate/hexane mixture).[3]

  • Rf Too Low: Your mobile phase is not polar enough. To increase its polarity, increase the proportion of the polar solvent (e.g., add more ethyl acetate).[3]

Q: How can I differentiate between my starting material and product if they have very similar Rf values?

A: This can be a challenging situation, but here are a few strategies:

  • Use a Co-spot: Always run a co-spot lane where you apply both the starting material and the reaction mixture at the same point. If the two compounds are different, you may see a slight elongation or an imperfectly shaped spot compared to the individual starting material and product spots.[1]

  • Change the Mobile Phase: Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

  • Use a Different Staining Agent: Some staining agents react differently with different functional groups, which may result in spots of different colors for the starting material and product.

  • 2D TLC: Run the TLC in one direction, then dry the plate, rotate it 90 degrees, and run it again in a different solvent system. If the starting material and product are different compounds, they should have different Rf values in at least one of the solvent systems and will not lie on the diagonal.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized 4-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the spectroscopic data used for the structural validation of 4-Bromo-1H-imidazole against its isomer, 2-Bromo-1H-imidazole, and the parent compound, imidazole. The supporting experimental data and detailed protocols furnished herein offer a robust framework for the characterization of this important heterocyclic building block.

Spectroscopic Data Comparison

The structural elucidation of this compound and its analogs relies on a combination of standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data obtained from these methods provide a unique fingerprint for each molecule, allowing for clear differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their electronic environment, which is influenced by the position of the bromine atom on the imidazole ring.

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

CompoundH-2H-4H-5N-H
This compound ~7.6-~7.1~12.5
2-Bromo-1H-imidazole -~7.0~7.0~12.8
Imidazole 7.697.087.0812.3

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

CompoundC-2C-4C-5
This compound ~138~107~120
2-Bromo-1H-imidazole ~125~122~122
Imidazole 135.9122.2122.2
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Table 3: Comparative IR Spectroscopic Data (cm⁻¹)

Functional GroupThis compound 2-Bromo-1H-imidazole Imidazole
N-H Stretch 3100-2600 (broad)3100-2600 (broad)3150-2800 (broad)
C-H Stretch (aromatic) ~3100~3100~3120
C=N Stretch ~1500~1520~1480
C-N Stretch ~1330~1340~1325
C-Br Stretch 600-500600-500-
Ring Vibrations ~1100, ~950~1100, ~940~1055, ~935
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 146, 148 (approx. 1:1)67 [M-Br]⁺
2-Bromo-1H-imidazole 146, 148 (approx. 1:1)67 [M-Br]⁺
Imidazole 6841 [M-HCN]⁺, 40 [M-N₂]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a spectral width of 0-15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum with a spectral width of 0-160 ppm. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry powder directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and compare them with the expected values for the target compound and potential isomers.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer with an Electron Ionization (EI) source for fragmentation analysis.

  • Data Acquisition : Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 20-200.

  • Data Analysis : Determine the molecular ion peak and analyze the isotopic pattern for the presence of bromine. Identify major fragment ions to aid in structural confirmation.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start Imidazole reagents Brominating Agent (e.g., NBS, Br2) reaction Bromination Reaction start->reaction reagents->reaction product Crude this compound reaction->product purification Recrystallization / Chromatography product->purification pure_product Purified this compound purification->pure_product nmr NMR Spectroscopy (1H, 13C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms final_confirmation Structure Confirmed nmr->final_confirmation ir->final_confirmation ms->final_confirmation

Caption: Workflow for Synthesis and Structural Validation.

decision_tree cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_results Conclusion start Synthesized Product ms_ion MS: [M]⁺ at m/z 146/148? start->ms_ion h1_nmr ¹H NMR: Two distinct aromatic signals? c13_nmr ¹³C NMR: Three distinct signals? h1_nmr->c13_nmr Yes is_2_bromo Likely 2-Bromo-1H-imidazole h1_nmr->is_2_bromo No, one broad aromatic signal is_4_bromo Likely this compound c13_nmr->is_4_bromo Yes other Other Byproduct c13_nmr->other No ms_ion->h1_nmr Yes is_imidazole Unreacted Imidazole ms_ion->is_imidazole No, [M]⁺ at 68

Caption: Spectroscopic Data Decision Tree.

A Comparative Analysis of the Reactivity of 4-Bromo-1H-imidazole and 5-Bromo-1H-imidazole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel compounds. Bromo-substituted imidazoles are versatile intermediates, offering a reactive handle for various chemical transformations. This guide provides an in-depth comparison of the reactivity of two key constitutional isomers: 4-Bromo-1H-imidazole and 5-Bromo-1H-imidazole.

A crucial aspect to consider is that these two molecules exist in a dynamic equilibrium as tautomers, commonly referred to as 4(5)-Bromo-1H-imidazole. The position of the proton on the imidazole nitrogen rapidly interchanges between the two nitrogen atoms. This tautomerism significantly influences the reactivity, as reactions can proceed from either tautomer, often yielding a mixture of products. To dissect the intrinsic reactivity of each isomer, this guide will also consider their N-methylated, non-tautomerizing analogues: 1-Methyl-4-bromo-1H-imidazole and 1-Methyl-5-bromo-1H-imidazole.

Comparative Reactivity in Key Synthetic Transformations

The reactivity of this compound and 5-Bromo-1H-imidazole is compared across several common and synthetically important reactions. Due to the tautomeric nature of the parent compounds, a direct comparison is often complex. Therefore, data from their N-methylated derivatives are included to provide a clearer picture of the inherent reactivity at the C4 and C5 positions.

N-Alkylation

In the case of the tautomeric 4(5)-Bromo-1H-imidazole, N-alkylation can occur at either of the ring nitrogen atoms, leading to a mixture of 1,4- and 1,5-disubstituted products. The regioselectivity of this reaction is influenced by both steric and electronic factors. Electron-withdrawing groups, such as the bromine atom, tend to decrease the nucleophilicity of the adjacent nitrogen atom. Consequently, alkylation is often favored at the nitrogen further from the bromine.[1] The product ratio is also dependent on the reaction conditions, including the choice of base, solvent, and the steric bulk of the alkylating agent.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. For bromoimidazoles, this reaction allows for the introduction of various aryl and heteroaryl substituents. The reactivity in Suzuki coupling is influenced by the electronic environment of the carbon-bromine bond.

While direct comparative kinetic studies are scarce, available data on N-methylated derivatives suggest differences in reactivity. For instance, the Suzuki-Miyaura coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid has been reported to proceed with a 60% yield.[3] In a different study, the coupling of this compound with phenylboronic acid yielded the product in 31% yield.[4] These results, although not from a direct comparative study of the 4-bromo and 5-bromo isomers, indicate that substituents on the imidazole ring significantly impact the efficiency of the coupling reaction.

In a study on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, it was observed that the Suzuki-Miyaura reaction occurs with high regioselectivity at the C4 position.[5][6] This highlights the strong directing effect of the nitro group, making the C4 position more electrophilic and thus more reactive towards the palladium catalyst in the oxidative addition step.[5][6] This suggests that the electronic properties of other substituents on the imidazole ring will similarly influence the relative reactivity of the C4-Br versus C5-Br bond.

Quantitative Data Summary

The following table summarizes available quantitative data for key reactions involving bromoimidazoles. It is important to note that direct comparisons are limited due to the tautomeric nature of the parent compounds and the variability in reported experimental conditions.

Reaction TypeSubstrateCoupling Partner/ReagentCatalyst/BaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura Coupling 4-Bromo-1,2-dimethyl-1H-imidazole4-Fluorophenylboronic acidNot specifiedNot specifiedNot specified60[3]
This compoundPhenylboronic acidP1 precatalyst / K₃PO₄Dioxane/H₂O10031[4]
2,4-Dibromo-1-methyl-5-nitro-1H-imidazolePhenylboronic acidPd(OAc)₂ / Na₂CO₃DME/EtOH/H₂O6064 (for 2-bromo-4-phenyl product)[5][6]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for the Suzuki-Miyaura coupling of a bromoimidazole derivative.

General Protocol for Suzuki-Miyaura Coupling of 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole at the C4-Position[5][6]

Materials:

  • 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole

  • Arylboronic acid (1.3 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.04 equivalents)

  • Sodium carbonate (Na₂CO₃, 3 equivalents)

  • Solvent mixture: 1,2-Dimethoxyethane (DME), Ethanol (EtOH), Water (H₂O) in a 3:1:1 ratio

Procedure:

  • A solution of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (1.0 equivalent), the arylboronic acid (1.3 equivalents), Pd(OAc)₂ (0.04 equivalents), and Na₂CO₃ (3 equivalents) in the DME/EtOH/H₂O solvent mixture is prepared in a microwave vial.

  • The reaction mixture is heated to 60 °C under microwave irradiation for 2 hours.

  • After cooling, water is added to the reaction mixture, and the product is extracted with dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 2-bromo-4-aryl-1-methyl-5-nitro-1H-imidazole.

Logical Flow for Reactivity Comparison

The following diagram illustrates the logical process for comparing the reactivity of 4-bromo- and 5-bromo-1H-imidazole, taking into account their tautomerism.

G Tautomer4 This compound Tautomer5 5-Bromo-1H-imidazole Tautomer4->Tautomer5 N_Alkylation N-Alkylation of 4(5)-Bromo-1H-imidazole Tautomer4->N_Alkylation Suzuki Suzuki Coupling of 4(5)-Bromo-1H-imidazole Tautomer4->Suzuki Tautomer5->N_Alkylation Tautomer5->Suzuki Product_Mix Product_Mix N_Alkylation->Product_Mix Yields Mixture of 1,4- and 1,5-isomers Product_4_Aryl Product_4_Aryl Suzuki->Product_4_Aryl Yields 4(5)-Aryl-1H-imidazole NMe4Br 1-Methyl-4-bromo-1H-imidazole Suzuki_NMe4 Suzuki Coupling NMe4Br->Suzuki_NMe4 NMe5Br 1-Methyl-5-bromo-1H-imidazole Suzuki_NMe5 Suzuki Coupling NMe5Br->Suzuki_NMe5 Yield4 Yield4 Suzuki_NMe4->Yield4 Yield5 Yield5 Suzuki_NMe5->Yield5 Quantitative Yield Comparison Direct Reactivity Comparison Yield4->Comparison Yield5->Comparison

Caption: Logical workflow for comparing the reactivity of tautomeric bromoimidazoles.

Conclusion

The comparison of reactivity between this compound and 5-Bromo-1H-imidazole is inherently complex due to their existence as a tautomeric mixture. For reactions involving the imidazole NH, such as N-alkylation, a mixture of products is typically observed, with the regioselectivity being dependent on the specific reaction conditions.

For reactions at the carbon-bromine bond, such as the Suzuki-Miyaura cross-coupling, the electronic environment of the imidazole ring plays a crucial role in determining the site of reaction. Studies on N-protected derivatives, which eliminate the complication of tautomerism, provide a clearer insight into the intrinsic reactivity of the C4-Br versus the C5-Br bond. The available data suggests that electronic effects from other substituents on the ring are a dominant factor in directing the regioselectivity of such coupling reactions. Further direct comparative studies on N-alkylated 4- and 5-bromoimidazoles under identical conditions are needed to provide a more definitive quantitative comparison of their reactivities.

References

A Comparative Guide to the Reactivity of Bromoimidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromoimidazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The positional isomerism of the bromine substituent—at the C2, C4, or C5 position—profoundly influences the molecule's physicochemical properties and reactivity, thereby dictating its suitability for various synthetic transformations and its interaction with biological targets. This guide provides an objective comparison of the reactivity differences between bromoimidazole isomers, supported by experimental data, to aid in the strategic design and synthesis of imidazole-based compounds.

Electronic and Steric Influences on Reactivity

The reactivity of bromoimidazole isomers is governed by a combination of electronic and steric factors. The imidazole ring is electron-rich, and the position of the bromine atom, along with any substituents on the nitrogen, modulates the electron density at each carbon atom.

  • C2-Position: The C2 position is flanked by two nitrogen atoms, making it the most electron-deficient carbon in the imidazole ring. Consequently, 2-bromoimidazoles are generally more susceptible to nucleophilic attack and are highly reactive in palladium-catalyzed cross-coupling reactions.

  • C4- and C5-Positions: The C4 and C5 positions are electronically similar, though not identical. Their reactivity is influenced by the tautomeric equilibrium of the N-unsubstituted imidazole ring and the nature of the substituent on the nitrogen atom in N-substituted imidazoles. In N-protected dibromoimidazoles, the C5 position is often more reactive than the C4 position in Suzuki-Miyaura coupling.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the functionalization of bromoimidazoles. The reactivity of the bromoimidazole isomers in this reaction is position-dependent, which can be exploited for selective synthesis.

In the case of polyhalogenated imidazoles, a clear hierarchy of reactivity is often observed. For instance, in 2,4,5-tribromoimidazole, selective cross-coupling can be achieved. The C2-position is the most reactive, followed by the C5-position, and then the C4-position[1]. This differential reactivity allows for sequential, site-selective functionalization.

Below is a summary of typical yields for Suzuki-Miyaura coupling at different positions of the imidazole ring, collated from various studies. It is important to note that direct comparisons are challenging due to variations in reaction conditions, catalysts, and substrates across different studies.

Bromoimidazole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-1-methylimidazolePhenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8012~90
4(5)-Bromoimidazole3-Cyanophenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂ONot specifiedNot specified64[2]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High
7-Bromo-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O1001580

* Data for bromoindazoles are included as structurally related analogues to provide further context on the reactivity of brominated nitrogen-containing heterocycles.

Experimental Protocol: Suzuki-Miyaura Coupling of an Unprotected Bromoimidazole

This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles[2].

  • Reaction Setup: To a reaction vessel, add the bromo-imidazole derivative (1.0 eq), the corresponding boronic acid (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.2 eq), and triphenylphosphine (1.0 eq).

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 5:1 v/v).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Aryl-Br Aryl Bromide (Bromoimidazole) OxAdd Oxidative Addition Aryl-Br->OxAdd Pd(0)Ln Pd(0)Ln Pd(0)Ln->OxAdd Aryl-Pd(II)-Br Aryl-Pd(II)L2-Br OxAdd->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation BoronicAcid R-B(OH)2 (Boronic Acid) Base Base BoronicAcid->Base Base->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)L2-R Transmetalation->Aryl-Pd(II)-R RedElim Reductive Elimination Aryl-Pd(II)-R->RedElim RedElim->Pd(0)Ln Product Aryl-R (Coupled Product) RedElim->Product

Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Reactivity in N-Alkylation

N-alkylation is a fundamental transformation for modifying the properties of imidazole-based compounds. For unsymmetrically substituted bromoimidazoles, the reaction can yield a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic effects.

Generally, the less sterically hindered nitrogen is favored for alkylation. However, electronic effects of the bromine substituent can also play a role. An electron-withdrawing bromine atom will decrease the nucleophilicity of the adjacent nitrogen atom.

Bromoimidazole IsomerAlkylating AgentBaseSolventRegioselectivity (N1:N3)Yield (%)
4-BromoimidazoleMethyl IodideK₂CO₃DMFMixtureModerate to Good
2-BromoimidazoleBenzyl BromideNaHTHFN/A (Symmetrical)Good

Note: Quantitative comparative data for N-alkylation of different bromoimidazole isomers is sparse in the literature. The table represents expected outcomes based on general principles of imidazole chemistry.

Experimental Protocol: N-Alkylation of a Bromoimidazole

This protocol is a general procedure for the N-alkylation of imidazoles.

  • Deprotonation: To a solution of the bromoimidazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF), add a base (e.g., NaH or K₂CO₃, 1.1 eq) at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for a specified time (e.g., 30 minutes) to ensure complete deprotonation.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with heating, monitoring its progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it. Purify the product by column chromatography.

Start Bromoimidazole Deprotonation Deprotonation Start->Deprotonation Base Base Base->Deprotonation Imidazolate Imidazolate Anion Deprotonation->Imidazolate SN2 SN2 Attack Imidazolate->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Product N-Alkylated Bromoimidazole SN2->Product

General workflow for N-alkylation of bromoimidazole.

Bromoimidazoles in Drug Development: Targeting Kinase Signaling Pathways

Bromoimidazole derivatives are prominent in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The bromine atom can form halogen bonds with the protein target, enhancing binding affinity and selectivity.

One important class of targets for bromoimidazole-based inhibitors is the Receptor Tyrosine Kinase (RTK) family, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a key role in angiogenesis. Another significant target class is the non-receptor tyrosine kinases, including the Src family kinases (SFKs), which are involved in cell proliferation, differentiation, and survival.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Src Src Family Kinase VEGFR2->Src Activation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Src->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Bromoimidazole Bromoimidazole Inhibitor Bromoimidazole->VEGFR2 Inhibition Bromoimidazole->Src Inhibition VEGF VEGF VEGF->VEGFR2

Inhibition of kinase signaling by bromoimidazoles.

Conclusion

The positional isomerism of bromoimidazoles is a critical determinant of their chemical reactivity. The C2-bromo isomers are generally the most reactive in palladium-catalyzed cross-coupling reactions, followed by the C5- and C4-bromo isomers. This differential reactivity provides a strategic advantage in the synthesis of complex, polysubstituted imidazoles. In N-alkylation reactions, both steric and electronic factors must be considered to predict the regiochemical outcome. A thorough understanding of these reactivity differences is essential for the efficient design and development of novel bromoimidazole-based drug candidates targeting key signaling pathways.

References

A Comparative Guide to the Cross-Coupling Reactions of 4-Bromo vs. 5-Bromoimidazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the reactivity and synthetic utility of 4- and 5-bromoimidazole isomers in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the imidazole scaffold through cross-coupling reactions is a powerful strategy for the synthesis of novel drug candidates. Among the various halogenated imidazoles used as precursors, 4-bromo and 5-bromoimidazoles are common starting materials. Understanding the relative reactivity of these two isomers is crucial for efficient and selective synthesis. This guide provides a comparative overview of the performance of 4-bromo- and 5-bromoimidazoles in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, presenting available experimental data, detailed protocols, and mechanistic insights.

General Reactivity Trends

While a direct, comprehensive comparative study of 4-bromo and 5-bromoimidazoles across all major cross-coupling reactions is not extensively documented in a single source, general principles of heteroaromatic chemistry and available data suggest that the electronic environment of the bromine-substituted carbon atom plays a key role in determining reactivity. The position of the bromine atom relative to the two nitrogen atoms in the imidazole ring influences the electrophilicity of the C-Br bond, which is a critical factor in the oxidative addition step of the palladium catalytic cycle.

It is generally observed that for many five-membered nitrogen-containing heterocycles, the C2 position is the most electrophilic, followed by the C5 and then the C4 positions. This suggests that 5-bromoimidazoles might exhibit higher reactivity in some cross-coupling reactions compared to their 4-bromo counterparts, although this can be highly dependent on the specific reaction conditions, the nature of the N-substituent on the imidazole ring, and the chosen catalyst system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For bromoimidazoles, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4(5)-Bromo-1H-imidazolePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene/H₂O80285
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME802High
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME80250

Note: Data for 4- and 5-bromoimidazoles under identical conditions is scarce. The table includes data for the commercially available 4(5)-bromo-1H-imidazole mixture and related 5-bromoindazoles to provide context.

Experimental Protocol: Suzuki-Miyaura Coupling of 4(5)-Bromo-1H-imidazole

This protocol is adapted from a procedure for the Suzuki-Miyaura reaction of unprotected haloimidazoles.

Materials:

  • 4(5)-Bromo-1H-imidazole

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add 4(5)-bromo-1H-imidazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water).

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of substituted alkynes.

Comparative Data for Sonogashira Coupling

Direct comparative data for 4- and 5-bromoimidazoles is limited. The following table provides representative conditions for Sonogashira couplings of bromo-heterocycles.

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-chlorobenzothiazolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60-704-12Not specified
5-BromoindolePhenylacetylenePd(OAc)₂/sXPhosCuI-Water100 (MW)-Not specified
Experimental Protocol: Sonogashira Coupling of a Bromo-Heterocycle[1]

This general protocol can be adapted for 4- or 5-bromoimidazoles.[1]

Materials:

  • Bromo-imidazole derivative (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Copper(I) iodide (CuI) (2.5 mol%)

  • Diisopropylamine (7.0 equiv)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the bromo-imidazole (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).[1]

  • Stir the reaction for 3 hours at room temperature.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with diethyl ether (Et₂O) and filter through a pad of Celite®, washing with Et₂O.[1]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[1]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of bromoimidazoles.

Comparative Data for Heck Reaction

Experimental Protocol: Heck Reaction of an Aryl Bromide with Styrene

This protocol can be adapted for N-protected bromoimidazoles.

Materials:

  • N-protected bromoimidazole (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Schlenk tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk tube, add the N-protected bromoimidazole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (1.0 mol%), and K₂CO₃ (2 mmol).

  • Add a mixture of DMF and water (e.g., 3 mL each).

  • Heat the mixture to 80 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • Extract the product with an ethyl acetate/hexane mixture.

  • Filter through a pad of silica gel, wash thoroughly, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of amino-substituted imidazoles.

Comparative Data for Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole

A study on the amination of unprotected this compound provides the following data for different amine coupling partners.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | Aniline | P4 (1-2) | L4 (1-2) | LHMDS | THF | RT | 12 | 87 | | 4-Methoxyaniline | P4 (1-2) | L4 (1-2) | LHMDS | THF | RT | 12 | 85 | | 4-Trifluoromethylaniline | P4 (1-2) | L4 (1-2) | LHMDS | THF | RT | 12 | 78 | | Morpholine | P4 (1-2) | L4 (1-2) | LHMDS | THF | RT | 12 | 60 |

P4 is a Pd precatalyst and L4 is the tBuBrettPhos ligand.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (0.3 mmol)

  • Amine (0.36 mmol)

  • Pd precatalyst (P4, 1-2 mol%)

  • tBuBrettPhos ligand (L4, 1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)

  • Tetrahydrofuran (THF)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a glovebox, to a reaction vial, add this compound (0.3 mmol), the amine (0.36 mmol), the Pd precatalyst (P4), and the ligand (L4).

  • Add THF as the solvent.

  • Add LHMDS (2.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Mechanisms: Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OH)L2 Ar-Pd(II)(OH)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OH)L2 Ligand Exchange (Base) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OH)L2->Ar-Pd(II)-Ar'L2 Transmetalation (R'-B(OH)2) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR + R-C≡CH - HX Cu(I)-C≡CR->Ar-Pd(II)(X)L2

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]+X- [Ar-Pd(II)(NHR'R'')L2]+X- Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]+X- Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+X-->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

While direct comparative studies are limited, the available data and general principles of reactivity suggest that both 4-bromo- and 5-bromoimidazoles are viable substrates for a range of palladium-catalyzed cross-coupling reactions. The choice of isomer may be dictated by the desired substitution pattern and potential differences in reactivity, which can be exploited for selective functionalization. The provided protocols offer a starting point for researchers to develop and optimize conditions for their specific target molecules. Further systematic studies directly comparing the reactivity of these two important building blocks under various cross-coupling conditions would be highly valuable to the medicinal and organic chemistry communities.

References

A Researcher's Guide to Differentiating 4-Bromoimidazole and 5-Bromoimidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The positional isomers 4-bromoimidazole and 5-bromoimidazole, while structurally similar, can exhibit different physicochemical and biological properties. Their differentiation is further complicated by the phenomenon of tautomerism in the solution phase, where the proton on the imidazole ring can migrate between the two nitrogen atoms, leading to an equilibrium between the 4-bromo and 5-bromo forms. This guide provides a comparative analysis of analytical techniques and experimental data to effectively distinguish between these two isomers.

Key Distinguishing Analytical Techniques

A multi-faceted analytical approach is recommended for the unambiguous identification of 4-bromo and 5-bromo imidazole. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), chromatography, and X-ray crystallography.

Analytical TechniquePrinciple of DifferentiationKey Distinguishing Feature
¹H NMR Spectroscopy The chemical environment of the protons on the imidazole ring is different for each isomer, leading to distinct chemical shifts.The chemical shifts of the C2-H, C4-H, and C5-H protons will vary depending on the position of the bromine atom.
¹³C NMR Spectroscopy The electronic environment of the carbon atoms in the imidazole ring is altered by the position of the bromine substituent, resulting in different chemical shifts.The chemical shifts of the C2, C4, and C5 carbons will be unique for each isomer.
Mass Spectrometry While the molecular ion peak will be the same for both isomers, the fragmentation patterns upon ionization may differ due to the different substitution patterns.The relative abundance of fragment ions may vary between the two isomers.
Chromatography (GC/HPLC) The isomers may exhibit different retention times due to subtle differences in polarity and volatility.Separation into two distinct peaks under optimized chromatographic conditions.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, unambiguously determining the position of the bromine atom.Direct visualization of the atomic positions within the crystal lattice.

Experimental Data and Comparison

Due to the tautomeric nature of unsubstituted 4(5)-bromoimidazole in solution, obtaining pure, distinct spectra for each isomer in this state is challenging. The data presented below is for the individual isomers where available, often in the solid state or for N-substituted derivatives where tautomerism is prevented.

NMR Spectroscopic Data

¹H NMR Spectroscopy

In 4-bromoimidazole, the two protons on the imidazole ring are at the C2 and C5 positions. In 5-bromoimidazole, they are at the C2 and C4 positions. This difference in the electronic environment leads to distinct chemical shifts.

IsomerProtonExpected Chemical Shift (ppm) in DMSO-d₆
4-Bromoimidazole C2-H~7.6
C5-H~7.1
5-Bromoimidazole C2-HExpected to be similar to 4-bromoimidazole
C4-HExpected to be deshielded compared to C5-H in the 4-bromo isomer

Note: The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The position of the bromine atom significantly influences the chemical shifts of the carbon atoms in the imidazole ring.

IsomerCarbonExpected Chemical Shift (ppm) in DMSO-d₆
4-Bromoimidazole C2~135
C4~115 (directly attached to Br)
C5~122
5-Bromoimidazole C2Expected to be similar to 4-bromoimidazole
C4Expected to be shielded compared to C5 in the 4-bromo isomer
C5Expected to be deshielded (directly attached to Br) compared to C4 in the 4-bromo isomer
Mass Spectrometry Data

Both 4-bromo and 5-bromo imidazole have the same molecular weight and will show a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Differentiation relies on subtle differences in their fragmentation patterns.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Bromoimidazole 146/14867 (loss of Br), 40 (further fragmentation)
5-Bromoimidazole 146/148Expected to show a similar fragmentation pattern, but relative intensities of fragment ions may differ.
Chromatographic Data

Separation of these isomers by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is challenging due to their similar polarities and boiling points. However, with optimized conditions, baseline separation should be achievable.

TechniqueExpected Elution Order
GC The isomer with the lower boiling point is expected to elute first. This is likely to be 5-bromoimidazole due to potentially weaker intermolecular hydrogen bonding.
HPLC (Reverse Phase) The less polar isomer will have a longer retention time. The relative polarity can be influenced by the tautomeric equilibrium in the mobile phase.
X-ray Crystallography Data

X-ray crystallography provides the most definitive method for distinguishing between the two isomers by determining their solid-state structures. A crystal structure for 4-bromo-1H-imidazole has been reported.[1]

IsomerCrystal SystemSpace GroupKey Structural Feature
4-Bromoimidazole MonoclinicP2₁/cThe bromine atom is unequivocally located at the 4-position of the imidazole ring.[1][2]
5-Bromoimidazole Not reported-A crystal structure would definitively confirm the bromine at the 5-position.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromoimidazole sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra and compare the chemical shifts of the imidazole ring protons and carbons to the expected values for each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the bromoimidazole sample in a suitable solvent such as methanol or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample to those of authentic standards of 4-bromo and 5-bromo imidazole if available. Analyze the fragmentation patterns for any discernible differences.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a 1 mg/mL solution of the bromoimidazole sample in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile. A starting point could be 80:20 water:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

  • Data Analysis: Compare the retention times of the sample components to those of known standards.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the bromoimidazole isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Data Analysis: The refined structure will provide the precise atomic coordinates, confirming the position of the bromine atom on the imidazole ring.

Visualization of Analytical Workflow

Distinguishing_Isomers cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_identification Identification Sample Bromoimidazole Isomer Mixture NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Chromo Chromatography (GC or HPLC) Sample->Chromo Xray X-ray Crystallography Sample->Xray NMR_Data Compare Chemical Shifts NMR->NMR_Data MS_Data Compare Fragmentation MS->MS_Data Chromo_Data Compare Retention Times Chromo->Chromo_Data Xray_Data Determine 3D Structure Xray->Xray_Data Isomer_4 4-Bromoimidazole NMR_Data->Isomer_4 Isomer_5 5-Bromoimidazole NMR_Data->Isomer_5 MS_Data->Isomer_4 MS_Data->Isomer_5 Chromo_Data->Isomer_4 Chromo_Data->Isomer_5 Xray_Data->Isomer_4 Xray_Data->Isomer_5

Caption: Workflow for distinguishing 4-bromo and 5-bromo imidazole isomers.

Tautomerism Considerations

Tautomerism cluster_4bromo cluster_5bromo mol4 mol5 mol4->mol5 Proton Transfer

Caption: Tautomeric equilibrium between 4-bromo and 5-bromo imidazole.

The tautomerism between 4-bromo and 5-bromo imidazole in solution presents a significant analytical challenge. For techniques like NMR and HPLC, the observed data may represent an average of the two rapidly interconverting forms, or a mixture of both. To definitively characterize one isomer, it is often necessary to "lock" the tautomeric form by N-substitution (e.g., methylation) or to analyze the compound in the solid state using techniques like solid-state NMR or X-ray crystallography.

References

Halogenation and the Imidazole Scaffold: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis for numerous biologically active compounds. The introduction of halogen atoms—such as bromine, chlorine, and fluorine—onto the imidazole or associated phenyl rings is a widely utilized strategy to modulate the potency, selectivity, and pharmacokinetic properties of these molecules. This guide provides a comparative overview of the biological activity of 4-Bromo-1H-imidazole derivatives against other halogenated counterparts, focusing on anticancer and antimicrobial activities. Due to a scarcity of direct comparative studies on the parent 4-haloimidazoles, this analysis focuses on more complex derivatives where the halogen's influence can be discerned from available experimental data.

Comparative Cytotoxicity of Halogenated Imidazole Derivatives

Halogenation significantly impacts the cytotoxic potential of imidazole-based compounds. The nature and position of the halogen atom can influence binding affinities to molecular targets and alter the molecule's overall electronic properties. Experimental data from studies on halogenated benzimidazole-benzohydrazide hybrids reveal the potent effects of bromo and fluoro substitutions on cytotoxicity against various cancer cell lines.

A study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives demonstrated that compounds with bromine or fluorine substitutions exhibited significant cytotoxic effects.[1] The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were found to be in the low micromolar range for several derivatives.[1]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Halogenated Benzimidazole Derivatives [1]

Compound IDHalogen SubstitutionHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)PC-3 (Prostate Cancer)
6c 3-Bromo10.21 ± 0.848.93 ± 0.659.87 ± 0.718.15 ± 0.59
6h 2,4-di-Chloro9.14 ± 0.688.17 ± 0.557.82 ± 0.498.41 ± 0.63
6i 3-Fluoro9.85 ± 0.778.54 ± 0.618.12 ± 0.589.23 ± 0.72
6j 4-Fluoro12.43 ± 0.9510.15 ± 0.8211.47 ± 0.9110.88 ± 0.85

Data represents the mean ± standard deviation of three independent experiments.

The results indicate that derivatives containing a 3-Bromo (6c) and a 3-Fluoro (6i) substitution display potent cytotoxicity, with IC50 values comparable to the di-chloro substituted compound (6h) across all tested cell lines.[1] This highlights that bromine, in certain structural contexts, is as effective as other halogens in conferring strong anticancer activity.

Antimicrobial Activity of Bromo-Imidazole Derivatives

Bromo-substituted imidazoles have also been recognized for their antimicrobial properties. While direct quantitative comparisons with other halogenated imidazoles are limited in the available literature, several studies report significant antimicrobial efficacy for bromo-derivatives.

Table 2: Summary of Reported Antimicrobial Activities for Bromo-Imidazole Derivatives

Derivative ClassTarget OrganismsReported Activity
6-bromo-2-chloro-3-formylquinoline based imidazolesGram-positive and Gram-negative bacteria, FungiShowed remarkable biological activity.[2]
Imidazo[1,2-a]pyridine with 4-bromophenyl pendantMCF-7 and HT-29 cancer cellsExhibited the highest cytotoxic potential in its series.
Halogenated Imidazole-ThiosemicarbazidesToxoplasma gondii, Microsporum canisIodine- and bromine-substituted compounds showed the strongest activity.[3]

These findings underscore that the incorporation of bromine into imidazole-containing scaffolds is a viable strategy for developing potent antimicrobial agents.

Experimental Methodologies

The assessment of biological activity relies on standardized in vitro assays. The following are detailed protocols for determining cytotoxicity and antimicrobial susceptibility, which are fundamental to comparing the efficacy of compounds like halogenated imidazoles.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated imidazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 50 µL of a 1X MTT working solution to each well and incubate for 4 hours under standard cell culture conditions.[6]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the insoluble purple formazan crystals.[4][6] The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_reaction Colorimetric Reaction cluster_readout Data Acquisition seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate (24h) seed_cells->incubate_24h Allow attachment add_compounds 3. Add Test Compounds (Varying Concentrations) incubate_24h->add_compounds incubate_48h 4. Incubate (e.g., 48h) add_compounds->incubate_48h Induce cytotoxicity add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate (4h) (Formazan Formation) add_mtt->incubate_4h add_solvent 7. Add Solubilizer (e.g., DMSO) incubate_4h->add_solvent read_absorbance 8. Read Absorbance (570 nm) add_solvent->read_absorbance Dissolve crystals Calculate IC50 Calculate IC50 read_absorbance->Calculate IC50 Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Test cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading cluster_result Result prep_stock 1. Prepare Compound Stock Solutions serial_dilute 3. Serially Dilute Compounds in 96-well Plate with Broth prep_stock->serial_dilute prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate 4. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate 5. Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic 6. Visually Inspect for Turbidity incubate->read_mic determine_mic 7. Determine MIC (Lowest concentration with no growth) read_mic->determine_mic

References

A Spectroscopic Comparison of Bromoimidazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the spectroscopic properties of different bromoimidazole isomers, crucial intermediates in pharmaceutical synthesis and drug design. Understanding the distinct spectral fingerprints of these isomers is essential for their unambiguous identification, purity assessment, and quality control in research and development. This document summarizes key spectroscopic data and outlines the experimental protocols for their acquisition.

Data Presentation: Spectroscopic Signatures of Bromoimidazole Isomers

The following table summarizes the available spectroscopic data for 2-bromo-1H-imidazole, 4(5)-bromo-1H-imidazole, and the N-methylated analog, 5-bromo-1-methyl-1H-imidazole. Due to the tautomeric nature of the imidazole ring, 4-bromo-1H-imidazole and 5-bromo-1H-imidazole often exist in equilibrium. To provide data for a distinct 5-bromo isomer, 5-bromo-1-methyl-1H-imidazole is included, where N-methylation prevents tautomerization.

Specific spectral data such as chemical shifts (δ) in ppm, infrared absorption frequencies in wavenumbers (cm⁻¹), and maximum UV-Vis absorbance wavelengths (λmax) in nm are available through various chemical databases.[1][2][3][4][5]

Spectroscopic Technique 2-Bromo-1H-imidazole 4(5)-Bromo-1H-imidazole 5-Bromo-1-methyl-1H-imidazole
¹H NMR Data available[4]Data available[1][3]Data available[5]
¹³C NMR Data available[4]Data available[1]Data available[5]
FTIR Data available[2][6]Data available[1]Data available[5]
UV-Vis Data not readily available in searches.Data not readily available in searches.Data not readily available in searches.

Note on Spectroscopic Differences:

  • NMR Spectroscopy: The position of the bromine atom significantly influences the chemical shifts of the imidazole ring protons and carbons. In 2-bromo-1H-imidazole, the protons at positions 4 and 5 would be equivalent in a time-averaged spectrum, whereas in 4(5)-bromo-1H-imidazole, the protons at positions 2 and 5 (or 4) would be distinct. The carbon directly attached to the bromine atom (C-Br) will show a characteristic shift in the ¹³C NMR spectrum.

  • FTIR Spectroscopy: The C-Br stretching vibration, typically found in the fingerprint region (< 800 cm⁻¹), will differ depending on the isomer. Additionally, the pattern of C-H and N-H bending and stretching vibrations will provide a unique fingerprint for each isomer.

  • UV-Vis Spectroscopy: The electronic transitions (π → π*) of the imidazole ring will be affected by the position of the bromine substituent, likely leading to slight variations in the maximum absorption wavelength (λmax) and molar absorptivity.[7][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the bromoimidazole isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the bromoimidazole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte peaks.

  • Instrumentation: Utilize a Fourier-transform NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The spectral width should encompass the expected range of chemical shifts for aromatic and amine protons (typically 0-14 ppm).

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • This technique requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • The spectral width should cover the expected range for aromatic carbons (typically 0-160 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and provide a molecular fingerprint of the bromoimidazole isomers.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid bromoimidazole sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

    • Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the conjugated imidazole system.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the bromoimidazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline correction with the solvent-filled cuvette in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the bromoimidazole solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

    • The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and identification of a chemical compound, such as a bromoimidazole isomer.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation cluster_3 Compound Identification Sample Bromoimidazole Isomer Sample Dissolution Dissolution in Appropriate Solvent (for NMR, UV-Vis) Sample->Dissolution SolidSample Solid Sample (for FTIR-ATR) Sample->SolidSample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UVVis UV-Vis Spectroscopy Dissolution->UVVis FTIR FTIR Spectroscopy SolidSample->FTIR ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Peak Positions, Intensities) FTIR->ProcessFTIR ProcessUVVis Process UV-Vis Data (λmax, Absorbance) UVVis->ProcessUVVis Structure Structure Elucidation & Isomer Identification ProcessNMR->Structure ProcessFTIR->Structure ProcessUVVis->Structure

Workflow for Spectroscopic Analysis of Bromoimidazole Isomers.

References

Illuminating the Isomeric Landscape: A Comparative Guide to the Structural Confirmation of 4-bromo-1-methyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison for confirming the structure of 4-bromo-1-methyl-2-nitro-1H-imidazole, a key heterocyclic compound, against its potential regioisomeric alternatives. By presenting supporting experimental data and detailed analytical protocols, this document aims to facilitate unambiguous structural assignment and accelerate research endeavors.

The synthesis of substituted nitroimidazoles can often yield a mixture of isomers, making robust analytical confirmation essential. In the case of 4-bromo-1-methyl-2-nitro-1H-imidazole, the primary synthetic challenge lies in differentiating it from its regioisomer, 5-bromo-1-methyl-2-nitro-1H-imidazole, and other related structures. This guide outlines the expected and reported spectroscopic data to aid in this critical differentiation.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for 4-bromo-1-methyl-2-nitro-1H-imidazole and its closely related isomers. These values serve as a benchmark for the structural confirmation of newly synthesized compounds.

Table 1: Comparative ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-bromo-1-methyl-2-nitro-1H-imidazole Imidazole Ring Proton (H5): Singlet, δ ≈ 7.8-8.2 ppmN-Methyl Protons (N-CH₃): Singlet, δ ≈ 3.8-4.2 ppmC2: ~145-150 ppmC4: ~110-115 ppmC5: ~125-130 ppmN-CH₃: ~35-40 ppm
5-bromo-1-methyl-2-nitro-1H-imidazole (Regioisomer) Imidazole Ring Proton (H4): Singlet, δ ≈ 7.6-8.0 ppmN-Methyl Protons (N-CH₃): Singlet, δ ≈ 3.7-4.1 ppmC2: ~144-149 ppmC4: ~118-123 ppmC5: ~105-110 ppmN-CH₃: ~34-39 ppm
4-bromo-2-nitro-1H-imidazole Imidazole Ring Proton: Singlet, 7.76 ppm (in DMSO-d₆)[1]Not available

Table 2: Comparative Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
4-bromo-1-methyl-2-nitro-1H-imidazole Expected strong absorptions for C-N, C=N, and N-O stretching.Expected molecular ion peaks corresponding to the isotopic distribution of bromine.
5-bromo-1-methyl-2-nitro-1H-imidazole (Regioisomer) Similar to the 4-bromo isomer, with potential minor shifts in fingerprint region.Identical to the 4-bromo isomer.
4-bromo-2-nitro-1H-imidazole Not availableMolecular Formula: C₃H₂BrN₃O₂Molecular Weight: 191.97 g/mol [2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as the nitro group (typically strong absorptions around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and the imidazole ring vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). For complex mixtures, prior separation using Liquid Chromatography (LC) or Gas Chromatography (GC) is recommended.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight and isotopic pattern. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

  • Fragmentation Analysis (MS/MS): To further confirm the structure, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the molecular ion. Different isomers may exhibit unique fragmentation pathways.

Synthesis and Analytical Workflow

The following diagrams illustrate a typical synthetic pathway for a related bromo-nitroimidazole and a general analytical workflow for its structural confirmation.

G Synthesis of 4-bromo-2-nitro-1H-imidazole A 2-Nitroimidazole B 2-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole A->B 1. NaH, THF 2. SEM-Cl C 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole B->C NBS, DMF/CHCl3 D 4-Bromo-2-nitro-1H-imidazole C->D TFA, DCM

Caption: Synthesis of 4-bromo-2-nitro-1H-imidazole.

G Analytical Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Sample Preparation IR IR NMR->IR MS MS IR->MS Data_Analysis Data_Analysis MS->Data_Analysis Data Interpretation Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation Isomer_Comparison Isomer_Comparison Data_Analysis->Isomer_Comparison Isomer_Comparison->Structure_Confirmation

Caption: Analytical workflow for structural confirmation.

References

A Comparative Analysis of Imidazole Synthesis Routes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole ring is a cornerstone of medicinal chemistry, appearing as a crucial structural motif in numerous natural products and synthetic pharmaceuticals. The efficient and versatile synthesis of substituted imidazoles is, therefore, a topic of significant interest for researchers in drug discovery and development. This guide provides an objective comparison of several key imidazole synthesis methodologies, supported by experimental data, detailed protocols, and visual representations of reaction pathways to aid in the selection of the most appropriate route for a given synthetic challenge.

At a Glance: Comparison of Imidazole Synthesis Routes

The choice of an optimal synthetic strategy for a desired imidazole derivative often involves a trade-off between yield, reaction time, substrate scope, and the mildness of reaction conditions. The following table summarizes key quantitative data for several classical and modern imidazole synthesis methods, offering a direct comparison of their performance.

Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Debus-Radziszewski 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-4 h~85-95[1]
Wallach Synthesis N-MethylimidazoleN,N'-DimethyloxamidePhosphorus Pentachloride, Hydroiodic Acid-RefluxSeveral hoursModerate[2][3]
Marckwald Synthesis 2-Mercapto-4-phenylimidazoleα-Aminoacetophenone hydrochloride, Potassium thiocyanate-WaterReflux2 hGood (not specified)
Microwave-Assisted 2,4,5-Trisubstituted ImidazolesBenzil, Substituted Aldehyde, Ammonium AcetateNone (solvent-free)-110-1203-5 min80-99[4][5]
Copper-Catalyzed Multisubstituted ImidazolesArylamidines, NitroolefinsCuI, 2,2'-bipyridylDMF905 hup to 77[6]

In-Depth Analysis of Synthesis Routes

This section provides a more detailed examination of each synthesis method, including their mechanisms, advantages, and limitations.

Classical Synthesis Routes

1. Debus-Radziszewski Synthesis

First reported in 1858, the Debus-Radziszewski synthesis is a foundational method for preparing 2,4,5-trisubstituted imidazoles.[7] This one-pot condensation reaction involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from ammonium acetate).[1]

  • Advantages: Simple procedure, readily available starting materials, and often high yields for the synthesis of triaryl-substituted imidazoles.[8]

  • Limitations: Can require harsh conditions (e.g., refluxing in glacial acetic acid) and may not be suitable for substrates with sensitive functional groups.[9]

2. Wallach Synthesis

The Wallach synthesis provides a route to N-substituted imidazoles. The process typically involves the reaction of an N,N'-dialkyloxamide with a dehydrating agent like phosphorus pentachloride, followed by reduction.[2][3]

  • Advantages: A direct method for preparing N-alkylated imidazoles.

  • Limitations: The use of harsh reagents like phosphorus pentachloride and hydroiodic acid can limit its applicability. Quantitative yield data for simple N-alkylimidazoles is not widely reported, with yields often described as moderate.[2][3]

3. Marckwald Synthesis

The Marckwald synthesis is a valuable method for the preparation of 2-mercaptoimidazoles. It involves the cyclization of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate.[2]

  • Advantages: A straightforward route to 2-mercaptoimidazoles, which can be further functionalized.

  • Limitations: The scope is generally limited to the synthesis of this specific class of imidazoles.

Modern Synthetic Approaches

1. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of imidazole synthesis, microwave irradiation can dramatically reduce reaction times and improve yields in reactions like the Radziszewski synthesis, often under solvent-free conditions.[4][5]

  • Advantages: Extremely rapid reaction times, high yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[4]

  • Limitations: Requires specialized microwave reactor equipment.

2. Copper-Catalyzed Synthesis

Modern transition-metal catalysis offers mild and efficient pathways to a wide range of substituted imidazoles. Copper-catalyzed reactions, in particular, have been developed for the synthesis of multisubstituted imidazoles from various starting materials.[6]

  • Advantages: Often proceeds under milder conditions than classical methods, with good functional group tolerance and high regioselectivity.[6]

  • Limitations: May require the use of ligands and an inert atmosphere, and the catalyst may need to be removed from the final product.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are methodologies for the key syntheses discussed.

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Add glacial acetic acid (5 mL) to the flask.

  • Heat the mixture to reflux (approximately 100-120°C) with stirring for 1-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

Materials:

  • Benzil

  • Substituted aromatic aldehyde

  • Ammonium acetate

Procedure:

  • In a 10 mL microwave vial, combine benzil (1.0 mmol), the substituted aryl aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).[4]

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate the mixture at 110-120°C for 3-5 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Copper-Catalyzed Synthesis of Multisubstituted Imidazoles

Materials:

  • Arylamidine

  • Nitroolefin

  • Copper(I) iodide (CuI)

  • 2,2'-bipyridyl (bipy)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction tube, add the arylamidine (1.0 mmol), nitroolefin (1.2 mmol), CuI (10 mol%), and bipy (20 mol%).[6]

  • Add DMF (2 mL) as the solvent.

  • Stir the reaction mixture under an oxygen atmosphere (balloon) at 90°C for 5 hours.[6]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Debus_Radziszewski_Synthesis Reactants 1,2-Dicarbonyl + Aldehyde + Ammonia Source Intermediate Condensation Reactants->Intermediate Heat, Acid Product 2,4,5-Substituted Imidazole Intermediate->Product

Caption: Debus-Radziszewski Synthesis Workflow.

Wallach_Synthesis Reactants N,N'-Dialkyloxamide Intermediate1 Reaction with PCl5 Reactants->Intermediate1 Intermediate2 Reduction with HI Intermediate1->Intermediate2 Product N-Substituted Imidazole Intermediate2->Product Marckwald_Synthesis Reactants α-Aminoketone/aldehyde + Potassium Thiocyanate Intermediate Cyclization Reactants->Intermediate Heat Product 2-Mercaptoimidazole Intermediate->Product Modern_Synthesis_Comparison cluster_0 Microwave-Assisted Synthesis cluster_1 Copper-Catalyzed Synthesis MW_Reactants Dicarbonyl, Aldehyde, Ammonium Acetate MW_Condition Microwave Irradiation (3-5 min) MW_Reactants->MW_Condition MW_Product High Yield Imidazole MW_Condition->MW_Product Cu_Reactants Amidine, Nitroolefin Cu_Condition CuI Catalyst, Heat (5 h) Cu_Reactants->Cu_Condition Cu_Product Multisubstituted Imidazole Cu_Condition->Cu_Product

References

Comparative Study of Antifungal Activity in Imidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro efficacy of clotrimazole, miconazole, and ketoconazole against common fungal pathogens.

This guide provides a comparative analysis of the antifungal activity of three prominent imidazole derivatives: clotrimazole, miconazole, and ketoconazole. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and illustrates the underlying mechanism of action.

Data Presentation: In Vitro Antifungal Activity

The in vitro efficacy of antifungal agents is primarily assessed through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays. The following tables consolidate data from various studies to offer a comparative overview of the activity of clotrimazole, miconazole, and ketoconazole against clinically relevant fungi.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives (in µg/mL)
Fungal SpeciesClotrimazoleMiconazoleKetoconazole
Candida albicans0.008 - 0.500.250.248 - 1
Candida parapsilosis< 0.5< 0.5-
Candida tropicalis--0.248
Trichophyton rubrum0.04> itraconazole and ketoconazoleSimilar to itraconazole
Trichophyton mentagrophytes1--
Aspergillus niger--Effective
Aspergillus fumigatus8--
Microsporum canisLower than ketoconazole and miconazole--

Note: MIC values can be influenced by testing conditions such as the specific strain, inoculum size, and pH of the medium.

Table 2: Comparative Zone of Inhibition of Imidazole Derivatives (in mm)
Fungal SpeciesClotrimazoleMiconazoleKetoconazole
Candida albicans--15.5 - 18.6
Aspergillus niger--12.3

Note: Zone of inhibition data is less standardized in the literature for direct comparison. The values presented are illustrative and highly dependent on the disk concentration and specific test conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method (for MIC Determination) - Based on CLSI M27-A3

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation:

  • Yeast colonies are selected from a 24-hour-old culture on Sabouraud Dextrose Agar.

  • The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the imidazole derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.

  • The microtiter plates are incubated at 35°C for 24 to 48 hours.

4. Reading of Results:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to the growth control well.

Disk Diffusion Method (for Zone of Inhibition Determination) - Based on CLSI M44

This method assesses the susceptibility of fungi to antifungal agents by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

1. Inoculum Preparation:

  • A fungal suspension is prepared as described for the broth microdilution method.

2. Inoculation of Agar Plate:

  • A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

3. Application of Antifungal Disks:

  • Paper disks impregnated with a standard concentration of the imidazole derivative are placed on the surface of the inoculated agar.

4. Incubation:

  • The plates are incubated at 35°C for 24 to 48 hours.

5. Measurement of Inhibition Zone:

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the fungus to the antifungal agent.

Mandatory Visualization

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole derivatives exert their antifungal effect by targeting the fungal cell membrane. Specifically, they inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Imidazole Action cluster_outcome Cellular Effect Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase ... ... 14-demethyl-lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal_Cell_Membrane Intact Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Imidazole_Derivatives Clotrimazole Miconazole Ketoconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Imidazole_Derivatives->Lanosterol 14α-demethylase Inhibition Disrupted_Membrane Disrupted Fungal Cell Membrane Imidazole_Derivatives->Disrupted_Membrane Leads to

Caption: Inhibition of Ergosterol Biosynthesis by Imidazole Derivatives.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines the general workflow for determining the antifungal susceptibility of imidazole derivatives using both broth microdilution and disk diffusion methods.

Antifungal_Susceptibility_Workflow cluster_prep 1. Inoculum Preparation cluster_mic 2a. Broth Microdilution (MIC) cluster_disk 2b. Disk Diffusion (Zone of Inhibition) Start Fungal Isolate Prep_Culture Culture on Sabouraud Dextrose Agar Start->Prep_Culture Prep_Suspension Create Saline Suspension (0.5 McFarland) Prep_Culture->Prep_Suspension Prep_Dilution Dilute in RPMI 1640 Medium Prep_Suspension->Prep_Dilution Disk_Agar Inoculate Mueller-Hinton Agar Plate Prep_Suspension->Disk_Agar MIC_Plates Prepare Serial Dilutions of Imidazoles in 96-well plates Prep_Dilution->MIC_Plates MIC_Inoculate Inoculate Plates with Fungal Suspension MIC_Plates->MIC_Inoculate MIC_Incubate Incubate at 35°C (24-48h) MIC_Inoculate->MIC_Incubate MIC_Read Read MIC Value (Lowest inhibitory concentration) MIC_Incubate->MIC_Read MIC_Result Quantitative MIC Data MIC_Read->MIC_Result Disk_Apply Apply Imidazole- impregnated Disks Disk_Agar->Disk_Apply Disk_Incubate Incubate at 35°C (24-48h) Disk_Apply->Disk_Incubate Disk_Measure Measure Zone of Inhibition (mm) Disk_Incubate->Disk_Measure Disk_Result Qualitative/Quantitative Zone of Inhibition Data Disk_Measure->Disk_Result

Caption: Workflow for Antifungal Susceptibility Testing.

Safety Operating Guide

Proper Disposal of 4-Bromo-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromo-1H-imidazole must be treated as hazardous chemical waste and disposed of through an approved waste disposal facility.[1][2] It is classified as a halogenated organic waste.[1][3]

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE).[3] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or eyeshields.[1][4]

  • Hand Protection: Chemical-resistant gloves.[1][3]

  • Protective Clothing: A fully buttoned laboratory coat.[3] Fire/flame resistant and impervious clothing is also recommended.[1]

  • Respiratory Protection: For operations that may generate dust, a dust mask (e.g., type N95) is necessary.[4]

Hazard Summary and Classification

This compound is classified as a hazardous substance with the following primary concerns. This information is critical for understanding the risks associated with its handling and disposal.

Hazard ClassificationGHS StatementsSignal Word
Acute Toxicity, Oral H301: Toxic if swallowed.[4][5][6][7]Danger
Skin Irritation H315: Causes skin irritation.[4][5][7]Warning
Eye Irritation H319: Causes serious eye irritation.[4][5][7]Warning
Respiratory Irritation H335: May cause respiratory irritation.[4][5][7]Warning

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires careful segregation and handling to prevent hazardous reactions and ensure compliance with regulations.

1. Waste Classification and Segregation:

  • Classify waste containing this compound as "Hazardous Halogenated Organic Waste."[1][3]

  • Crucially, do not mix this waste with non-halogenated chemical waste, as disposal methods and costs differ significantly.[3]

  • Avoid mixing with incompatible materials such as strong oxidizing agents or acids to prevent hazardous reactions.[3]

2. Waste Collection:

  • Use a designated, clearly labeled, and chemically compatible waste container for "Halogenated Organic Waste."[3]

  • The container must be kept tightly closed and stored in a dry, cool, and well-ventilated area.[5]

3. Spill and Contamination Management:

  • In case of a spill, use an inert absorbent material for containment.[1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[8]

  • Avoid creating dust during cleanup.[1][5]

  • Contaminated clothing should be removed immediately and washed before reuse.[2][6]

4. Final Disposal:

  • The primary disposal route is through an approved waste disposal plant or a licensed chemical destruction facility.[1][2][8]

  • Controlled incineration with flue gas scrubbing is a potential disposal method.[8]

  • Do not discharge this chemical into sewer systems or the environment.[8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste (Halogenated Organic) ppe->classify segregate Step 3: Segregate Waste (Use Designated Container) classify->segregate spill_check Spill or Contamination? segregate->spill_check contain Step 3a: Contain Spill (Inert Absorbent) spill_check->contain Yes store Step 4: Secure Storage (Cool, Dry, Ventilated Area) spill_check->store No collect_spill Step 3b: Collect & Containerize contain->collect_spill collect_spill->store dispose Step 5: Arrange for Professional Disposal (Approved Waste Facility) store->dispose end End: Waste Disposed Safely dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Plan for Handling 4-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 4-Bromo-1H-imidazole, a crucial reagent in pharmaceutical research and development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is toxic if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4]

GHS Hazard Statements: H301, H315, H319, H335[3]

Personal Protective Equipment (PPE)

A thorough assessment of personal protective equipment is critical when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical safety goggles with side shields or a face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.[5]Chemical-resistant gloves (Nitrile gloves are a suitable minimum).[5] Double-gloving is recommended for prolonged contact.[5]Laboratory coat or a chemical-resistant suit.[5]All handling of the solid compound should occur in a certified chemical fume hood.[5] A NIOSH-approved N95 dust mask or higher is required if a fume hood is not available.[3]
Running Reactions Chemical safety goggles with side shields.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]
Handling Spills Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit.A full-face respirator with an appropriate cartridge may be necessary depending on the spill size.

Experimental Protocols: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

  • Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5] Ensure adequate ventilation in the work area.[2]

  • Personal Protective Equipment (PPE) and Hygiene : Wear the appropriate PPE as outlined in the table above.[5] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

  • Weighing and Transfer : Perform all weighing and transfers of solid this compound within a fume hood to avoid the formation and inhalation of dust.[2]

  • Running Reactions : Set up reactions in a chemical fume hood. Keep containers tightly closed when not in use.[2]

  • First Aid : In case of eye contact, rinse cautiously with water for several minutes.[4][6] For skin contact, wash with plenty of soap and water.[2][4][6] If inhaled, move the person to fresh air.[2] If swallowed, immediately call a poison center or doctor.[4][6]

Waste Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : this compound waste must be classified as hazardous chemical waste, specifically as a halogenated organic waste.[7]

  • Waste Segregation : Do not mix halogenated waste with non-halogenated chemical waste.[7] Store in a designated, properly labeled, and chemically compatible waste container for "Halogenated Organic Waste".[7]

  • Disposal : Dispose of the contents and container at an approved waste disposal plant.[6][8]

Workflow for Safe Handling of this compound

A Preparation - Don appropriate PPE - Prepare work area in fume hood B Weighing and Transfer - Carefully weigh solid - Transfer to reaction vessel A->B C Reaction - Conduct reaction in fume hood - Monitor the reaction B->C D Work-up - Quench and extract as needed C->D E Decontamination - Clean glassware and work surfaces D->E F Waste Disposal - Segregate halogenated waste - Dispose in labeled container E->F G Doffing PPE - Remove PPE in correct order F->G H Hand Washing - Wash hands thoroughly G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1H-imidazole
Reactant of Route 2
4-Bromo-1H-imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.